N-Acetylmycosamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6118-36-1 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NGULQTOJUIQGLA-XVFCMESISA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mycosamine Biosynthesis Pathway: A Technical Guide
An In-depth Exploration of the Enzymatic Cascade Responsible for the Synthesis of a Crucial Deoxyamino Sugar Moiety in Polyene Macrolide Antibiotics.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "N-Acetylmycosamine" does not correspond to a recognized molecule in standard biochemical pathways. It is likely a conflation of the well-established N-acetylated sugar, N-acetylglucosamine (GlcNAc), and the deoxyamino sugar mycosamine. Mycosamine, chemically known as 3-amino-3,6-dideoxy-D-mannose, is a critical structural component of several clinically important polyene macrolide antifungal agents, including nystatin and amphotericin B. The presence and integrity of the mycosamine moiety are indispensable for the biological activity of these antibiotics. This guide provides a comprehensive technical overview of the biosynthesis of mycosamine, detailing the enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the key enzymes involved.
The Mycosamine Biosynthetic Pathway
The biosynthesis of mycosamine is a multi-step enzymatic process that originates from the common precursor, GDP-D-mannose. This pathway is encoded by a set of genes typically found within the larger biosynthetic gene cluster of the polyene macrolide antibiotic. While the complete in vitro reconstitution of the pathway has presented challenges, genetic and biochemical studies have elucidated the core reactions.
The proposed biosynthetic pathway for mycosamine proceeds as follows:
-
Dehydration: The pathway initiates with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by a GDP-mannose 4,6-dehydratase.
-
Isomerization: It is proposed that GDP-4-keto-6-deoxy-D-mannose then undergoes a 3,4-ketoisomerization to yield GDP-3-keto-6-deoxy-D-mannose. The enzymatic basis for this step is not yet fully established, and it has been suggested that it may occur spontaneously, albeit slowly.
-
Transamination: The final step is the amination of GDP-3-keto-6-deoxy-D-mannose at the C-3 position to form GDP-mycosamine. This reaction is catalyzed by a specific aminotransferase, often referred to as mycosamine synthase.
Following its synthesis, GDP-mycosamine is then transferred by a glycosyltransferase onto the macrolactone core of the polyene antibiotic.
Pathway Diagram
Caption: Proposed biosynthetic pathway of mycosamine.
Quantitative Data
Detailed kinetic parameters for the enzymes of the mycosamine biosynthesis pathway are not extensively available in the literature, reflecting the challenges in their in vitro characterization. However, some data for homologous enzymes and related reactions have been reported.
Table 1: Enzyme Kinetic and Quantitative Data
| Enzyme | Gene Example | Organism | Substrate | Km | kcat | Optimal pH | Optimal Temp. (°C) |
| GDP-mannose 4,6-dehydratase | NysDIII | Streptomyces noursei | GDP-D-mannose | - | - | 7.5 | 37 |
| GDP-mannose 4,6-dehydratase | GMD | Escherichia coli | GDP-D-mannose | 0.22 ± 0.04 mM | - | - | - |
| Aminotransferase (general) | - | Various | Amino acid & α-keto acid | Varies | Varies | ~8.0-9.5 | Varies |
Note: Data for specific mycosamine biosynthetic enzymes are limited. The provided values for E. coli GMD and general aminotransferases are for comparative purposes.
Experimental Protocols
Expression and Purification of Recombinant Mycosamine Biosynthesis Enzymes
Objective: To obtain purified GDP-mannose 4,6-dehydratase (e.g., NysDIII) and aminotransferase (e.g., NysDII) for in vitro assays.
Methodology:
-
Gene Cloning: The genes encoding the target enzymes (e.g., nysDIII, nysDII from Streptomyces noursei) are amplified by PCR and cloned into an appropriate expression vector, such as pET series vectors for E. coli expression, often with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (or other appropriate affinity) column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard method such as the Bradford assay, using bovine serum albumin (BSA) as a standard.
In Vitro Assay for GDP-mannose 4,6-dehydratase Activity
Objective: To determine the enzymatic activity of purified GDP-mannose 4,6-dehydratase.
Methodology: A common method involves measuring the formation of the 4-keto-6-deoxy product, which absorbs light at a specific wavelength after alkaline treatment.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 0.25 M KH2PO4, 0.25 M Na2HPO4, pH 7.5)
-
Dithiothreitol (DTT) (e.g., 4 mM)
-
EDTA (e.g., 12 mM)
-
GDP-D-mannose (substrate, e.g., 1.3 mM)
-
Purified GDP-mannose 4,6-dehydratase (e.g., 0.1-1 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Product Detection: The reaction is stopped by heat denaturation (e.g., boiling for 5 minutes). An equal volume of 0.1 M NaOH is added, and the mixture is incubated at 37°C for 20 minutes to induce the formation of a chromophore from the 4-keto-6-deoxy product.
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 320 nm) using a spectrophotometer. The activity can be quantified by comparing the absorbance to a standard curve of a known 4-keto-6-deoxysugar.
In Vitro Assay for Aminotransferase (Mycosamine Synthase) Activity
Objective: To determine the enzymatic activity of the purified aminotransferase.
Methodology: This assay is typically a coupled enzyme assay where the product of the aminotransferase reaction is used as a substrate for a second enzyme, leading to a measurable change in absorbance. A common approach involves monitoring the consumption of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
GDP-3-keto-6-deoxy-D-mannose (substrate)
-
An amino donor (e.g., L-glutamate or L-alanine)
-
Pyridoxal 5'-phosphate (PLP) (cofactor, e.g., 50 µM)
-
NADH (e.g., 0.2 mM)
-
A coupling enzyme (e.g., lactate dehydrogenase if pyruvate is a co-product, or glutamate dehydrogenase if α-ketoglutarate is a co-product)
-
Purified aminotransferase
-
-
Spectrophotometric Measurement: The reaction is initiated by the addition of the aminotransferase, and the decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer.
-
Calculation of Activity: The rate of NADH consumption is directly proportional to the aminotransferase activity. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.
Caption: Workflow for a coupled aminotransferase assay.
Conclusion
The biosynthesis of mycosamine is a specialized and essential pathway for the production of a number of vital antifungal antibiotics. While the core enzymatic steps have been identified, further research is needed to fully characterize the enzymes involved, particularly regarding their kinetics and the mechanism of the putative isomerization step. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, holds significant potential for the bioengineering of novel, more effective, and less toxic antifungal agents. This knowledge is critical for researchers in natural product biosynthesis, enzymology, and drug development who aim to harness and manipulate these intricate biological systems.
The Pivotal Role of N-Acetylglucosamine in Bacterial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylglucosamine (GlcNAc), a ubiquitous amino sugar, transcends its fundamental role as a structural component of the bacterial cell wall, emerging as a critical signaling molecule that governs a wide array of physiological processes. This technical guide provides an in-depth exploration of the multifaceted functions of GlcNAc in bacteria, with a focus on its involvement in metabolism, cell wall biosynthesis, biofilm formation, virulence, and as a potential target for novel antimicrobial strategies. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to equip researchers and drug development professionals with the comprehensive knowledge required to investigate and exploit GlcNAc-related processes in bacteria.
Introduction
N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose that is central to the biology of nearly all organisms. In bacteria, it is most recognized as one of the two alternating sugar units, along with N-acetylmuramic acid (NAM), that form the glycan backbone of peptidoglycan, the essential polymer of the bacterial cell wall.[1][2] This structural role is fundamental to maintaining cell shape and protecting against osmotic stress.[1] Beyond this structural importance, a growing body of evidence has illuminated the function of GlcNAc as a key signaling molecule. Bacteria can sense and respond to both endogenous GlcNAc, derived from cell wall turnover, and exogenous GlcNAc present in their environment.[3] This sensing triggers complex regulatory cascades that modulate gene expression, leading to profound changes in bacterial behavior, including the regulation of virulence factors, the formation of biofilms, and the production of antibiotics.[4] Understanding the intricate functions of GlcNAc in bacteria is therefore of paramount importance for the development of new strategies to combat bacterial infections.
Core Functions of N-Acetylglucosamine in Bacteria
The functions of GlcNAc in bacteria can be broadly categorized into its structural role in the cell envelope and its regulatory role in various cellular processes.
Structural Component of Peptidoglycan
The bacterial cell wall is a rigid structure primarily composed of peptidoglycan, a mesh-like polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[2] These glycan chains are cross-linked by short peptides, providing the cell wall with its strength and integrity.[1] The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with the synthesis of the UDP-N-acetylglucosamine precursor.[5]
Central Molecule in Metabolism and Signaling
Bacteria possess sophisticated systems for the transport and metabolism of GlcNAc. Exogenous GlcNAc is typically transported into the cell via the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which concomitantly phosphorylates it to GlcNAc-6-phosphate (GlcNAc-6P).[4][6] This initial step is crucial as GlcNAc-6P serves as a key metabolic intermediate and a signaling molecule.
The intracellular GlcNAc-6P can be directed into two major pathways:
-
Catabolism: GlcNAc-6P is deacetylated by NagA to glucosamine-6-phosphate (GlcN-6P), which is then deaminated by NagB to fructose-6-phosphate, an intermediate of glycolysis.[4][7]
-
Anabolism: GlcNAc-6P can be converted to UDP-GlcNAc, which is the activated form of GlcNAc used for the synthesis of peptidoglycan and other cell surface polysaccharides.[4]
The flux of GlcNAc through these pathways is tightly regulated by transcriptional regulators such as NagC in Escherichia coli and DasR in Streptomyces species.[8] These regulators sense the intracellular levels of GlcNAc-6P or its derivatives and modulate the expression of genes involved in GlcNAc transport, catabolism, and biosynthesis.
Regulation of Virulence and Biofilm Formation
The ability of bacteria to sense and respond to GlcNAc has significant implications for their virulence and their capacity to form biofilms. In pathogenic bacteria such as Pseudomonas aeruginosa and enterohemorrhagic E. coli (EHEC), GlcNAc has been shown to regulate the expression of virulence factors, including toxins and adhesion molecules.[2][3] For instance, in P. aeruginosa, GlcNAc induces the production of the antimicrobial pyocyanin.[3]
Biofilm formation, a key virulence trait that contributes to chronic infections and antibiotic resistance, is also influenced by GlcNAc. In E. coli, the presence of GlcNAc can impact the early stages of biofilm development, a process regulated by the NagC protein.[2]
Quantitative Data on N-Acetylglucosamine Metabolism and Function
The following tables summarize key quantitative data related to the enzymes and processes involved in GlcNAc metabolism and its functional consequences in bacteria.
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Reference(s) |
| NagA | Escherichia coli | N-acetyl-D-glucosamine-6-phosphate | 300 | 102 | - | [9] |
| N-acetyl-D-glucosamine-6-phosphate (Zn-reconstituted) | 80 | - | - | [9] | ||
| N-acetyl-D-galactosamine-6-phosphate (Zn-reconstituted) | 1240 | - | - | [9] | ||
| NagB | Escherichia coli | Glucosamine-6-phosphate | - | - | - | [10] |
| NagK | Escherichia coli | N-acetyl-D-glucosamine | 342 | - | 118 | [3][11] |
| ATP | 896 | - | - | [3][11] | ||
| Glucose | 37,000 | - | 24 | [3][11] | ||
| Plesiomonas shigelloides | N-acetyl-D-glucosamine | 202 | - | - | [12] | |
| ATP | 98 | - | - | [12] |
Table 1: Kinetic Parameters of Key Enzymes in N-Acetylglucosamine Metabolism.
| Parameter | Bacterium | Condition | Fold Change | Reference(s) |
| Intracellular UDP-GlcNAc concentration | Escherichia coli | Tolerant cells treated with GlcNAc (24h) | ~80-fold increase | [13] |
| Pyocyanin Production | Pseudomonas aeruginosa | Exposure to 16 mg/L colistin sulfate | 68% reduction | [14] |
| Exposure to 100 mg/L colistin sulfate | 82% reduction | [14] |
Table 2: Quantitative Effects of N-Acetylglucosamine on Bacterial Physiology.
Signaling Pathways and Regulatory Networks
The sensing of N-Acetylglucosamine triggers intricate signaling cascades that allow bacteria to adapt their physiology to the availability of this nutrient. Below are diagrams of key regulatory pathways in Escherichia coli and Streptomyces coelicolor.
Caption: The NagC regulon in Escherichia coli.
Caption: The DasR regulon in Streptomyces coelicolor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of N-Acetylglucosamine in bacteria.
Quantification of Biofilm Formation using Crystal Violet Assay
This protocol is adapted for assessing the effect of N-Acetylglucosamine on biofilm formation in E. coli.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., E. coli)
-
Luria-Bertani (LB) medium
-
N-Acetylglucosamine (GlcNAc) stock solution (sterile)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in LB medium at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB medium. Prepare parallel dilutions in LB medium supplemented with the desired concentrations of GlcNAc.
-
Biofilm Formation: Add 200 µL of each diluted culture to at least three wells of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells. After the final wash, invert the plate on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 590 nm using a plate reader.
Quantitative Real-Time PCR (qRT-PCR) for nag Gene Expression
This protocol describes the relative quantification of nag gene transcripts in bacteria grown with and without N-Acetylglucosamine.
Materials:
-
Bacterial culture
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target nag genes and a reference gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Grow bacterial cultures to the desired growth phase in the presence and absence of GlcNAc. Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the DNase-treated RNA using a cDNA synthesis kit with random primers or gene-specific reverse primers.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well qPCR plate. Each reaction should contain qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA template. Include no-template controls for each primer pair.
-
qPCR Program: Run the qPCR plate in a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the nag genes in the presence of GlcNAc compared to the control condition, normalized to the expression of the reference gene.
In Vitro Peptidoglycan Biosynthesis Assay
This assay measures the incorporation of radiolabeled UDP-N-Acetylglucosamine into peptidoglycan.
Materials:
-
Osmotically stabilized bacterial cells (e.g., E. coli)
-
14C-labeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Permeabilized Cells: Grow bacteria to mid-log phase and prepare osmotically stabilized, freeze-thawed cells to serve as the enzyme source.
-
Reaction Setup: In a microcentrifuge tube, combine the permeabilized cells, reaction buffer, and [14C]UDP-GlcNAc. For inhibitor studies, pre-incubate the cells with the test compound before adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Filtration: Stop the reaction by adding SDS. Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.
-
Washing: Wash the filters with water to remove unincorporated [14C]UDP-GlcNAc.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan.
Conclusion
N-Acetylglucosamine is a molecule of central importance in bacterial physiology, acting as both a fundamental building block and a critical signaling molecule. Its roles in cell wall integrity, metabolism, virulence, and biofilm formation make the pathways and regulatory networks associated with GlcNAc attractive targets for the development of novel antibacterial therapies. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the multifaceted functions of N-Acetylglucosamine in the ongoing battle against bacterial infections. The continued investigation into the intricacies of GlcNAc metabolism and signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. scienceopen.com [scienceopen.com]
- 3. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. uniprot.org [uniprot.org]
- 10. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens | PLOS Pathogens [journals.plos.org]
- 11. uniprot.org [uniprot.org]
- 12. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Genome-Wide Analysis of In Vivo Binding of the Master Regulator DasR in Streptomyces coelicolor Identifies Novel Non-Canonical Targets | PLOS One [journals.plos.org]
N-Acetylmycosamine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylmycosamine, a derivative of the amino sugar mycosamine (3-amino-3,6-dideoxy-D-mannose), is a critical component of several polyene macrolide antibiotics, including nystatin and amphotericin B. Its presence is integral to the antifungal activity of these compounds, primarily by facilitating their interaction with sterols in fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental methodologies for its synthesis, purification, and analysis are also presented, along with a visualization of its biosynthetic pathway.
Chemical Structure and Properties
This compound is the N-acetylated form of mycosamine. The addition of an acetyl group to the amino functionality of mycosamine yields this compound.
Chemical Formula: C8H15NO5[1]
Molecular Weight: 205.21 g/mol
The structural and physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the related but distinct compound N-Acetyl-D-glucosamine is also included where available for this compound is limited.
| Property | This compound | N-Acetyl-D-glucosamine |
| IUPAC Name | N-[(3S,4S,5R,6R)-2,4,5-trihydroxy-6-methyl-oxan-3-yl]acetamide | N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Chemical Formula | C8H15NO5 | C8H15NO6 |
| Molecular Weight | 205.21 g/mol | 221.21 g/mol |
| Melting Point | Data not readily available | 211 °C (decomposes) |
| Solubility | Data not readily available | Soluble in water, methanol. Insoluble in acetone, ethanol, n-propanol.[2][3] |
| Optical Rotation | Data not readily available | +42° (c=1, H2O) |
Biological Role and Significance
The primary biological significance of this compound lies in its role as a key structural component of polyene macrolide antifungals.[4] Mycosamine, the precursor to this compound, is attached to the macrolactone ring of these antibiotics, and its presence is essential for their biological activity.[1][5]
The mycosamine moiety is crucial for the interaction of these antifungal agents with ergosterol, the primary sterol in fungal cell membranes.[4] This binding leads to the formation of pores in the fungal membrane, resulting in leakage of intracellular components and ultimately cell death.[4] Deletion or modification of the mycosamine sugar abolishes the sterol-binding and channel-forming capabilities of these antibiotics, rendering them inactive.[4]
While N-acetylated sugars like N-Acetylglucosamine (GlcNAc) are known to be involved in various cellular signaling pathways, there is currently no direct evidence to suggest a similar signaling role for this compound.[6] Its function appears to be primarily structural, contributing to the potent and specific antifungal activity of the macrolide antibiotics to which it is attached.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the initial biosynthesis or chemical synthesis of its precursor, mycosamine, followed by N-acetylation. The biosynthetic pathway for mycosamine is a multi-step enzymatic process.[1]
A. Biosynthesis of Mycosamine:
The biosynthesis of mycosamine starts from GDP-D-mannose and involves a series of enzymatic reactions catalyzed by enzymes encoded by gene clusters like the nysD genes in the nystatin biosynthetic cluster.[1][5] The key enzymatic steps include:
-
Dehydration: GDP-mannose dehydratase (e.g., NysDIII) converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.[1]
-
Amination: An aminotransferase (e.g., NysDII) catalyzes the addition of an amino group.[1]
-
Glycosyltransfer: A glycosyltransferase (e.g., NysDI) attaches the mycosamine moiety to the macrolide ring.[1]
B. Chemical N-Acetylation of Mycosamine (General Protocol):
A general protocol for the N-acetylation of an amino sugar like mycosamine is as follows:
-
Dissolve the amino sugar in a suitable solvent, such as a mixture of methanol and water.
-
Add a slight molar excess of acetic anhydride to the solution while maintaining a neutral to slightly basic pH (e.g., with the addition of sodium bicarbonate).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the N-acetylated product using techniques such as column chromatography or recrystallization.
Purification of this compound
Purification of N-acetylated amino sugars can be achieved using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used for the separation of polar compounds like N-acetylated sugars.
-
Mobile Phase: A gradient of water and acetonitrile is often employed. The exact gradient will depend on the specific column and system used.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) can be used to detect the amide bond of the N-acetyl group. Refractive index (RI) detection is also a suitable alternative.
Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of an N-acetylated sugar will show characteristic signals for the acetyl group protons (a singlet around 2.0 ppm), as well as signals for the sugar ring protons.
-
¹³C-NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acetyl group (around 170-175 ppm) and the methyl carbon of the acetyl group (around 20-25 ppm), in addition to the signals for the sugar ring carbons.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for analyzing polar molecules like this compound. The protonated molecule [M+H]⁺ would be expected at m/z 206.2.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for N-acetylhexosamines involve the loss of water and the N-acetyl group.[7]
Visualizations
Since no direct signaling pathways involving this compound have been identified, the following diagram illustrates the established biosynthetic pathway of its precursor, mycosamine, and its subsequent attachment to the nystatin aglycone, a process critical to its biological function.
Caption: Biosynthetic pathway of mycosamine and its attachment to the nystatin aglycone.
Conclusion
This compound is a specialized amino sugar derivative whose significance is intrinsically linked to the potent antifungal activity of polyene macrolide antibiotics. While its chemical properties are not as extensively characterized as more common N-acetylated sugars, its indispensable role in mediating the interaction between these life-saving drugs and fungal cells is well-established. Further research into the specific physicochemical properties and potential for novel synthetic derivatives of this compound could open new avenues for the development of improved antifungal agents with enhanced efficacy and reduced toxicity. The lack of evidence for a direct role in cellular signaling suggests that its primary function is as a critical structural determinant for the biological action of the complex natural products it is a part of.
References
- 1. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1907993A - Process for preparing refined N-acetyl-D-aminoglucose - Google Patents [patents.google.com]
- 4. New Insights into Metabolic Signaling and Cell Survival: The Role of β-O-Linkage of N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the mycosamine biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-Acetylglucosamine in Microbial Cell Wall Integrity and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylglucosamine (GlcNAc) is a fundamental monosaccharide that serves as an essential building block for the structural integrity of microbial cell walls. In bacteria, it is a key component of peptidoglycan, while in fungi, it forms the chitin backbone. Beyond its structural importance, GlcNAc metabolism and signaling pathways are intricately linked to microbial growth, morphogenesis, and virulence. This technical guide provides an in-depth exploration of the multifaceted roles of N-Acetylglucosamine in microbial physiology, with a focus on its biosynthesis, incorporation into the cell wall, and its emergence as a critical target for novel antimicrobial drug development. We present a comprehensive overview of the enzymatic pathways involved, quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for the analysis of GlcNAc-containing polymers, and a discussion of its role in microbial signaling and pathogenesis.
Introduction
The microbial cell wall is a vital external layer that provides structural support, maintains osmotic pressure, and serves as a primary interface between the microbe and its environment. The integrity of this structure is paramount for microbial survival, making the enzymes and pathways involved in its synthesis attractive targets for antimicrobial agents. A central molecule in the construction of many microbial cell walls is N-Acetylglucosamine (GlcNAc).
This whitepaper will delve into the technical aspects of GlcNAc's function, covering:
-
The structural role of GlcNAc in bacterial peptidoglycan and fungal chitin.
-
The biosynthetic pathway of UDP-GlcNAc , the activated precursor for cell wall synthesis.
-
Key enzymes in GlcNAc metabolism as potential drug targets.
-
Quantitative analysis of enzyme kinetics and inhibitor efficacy.
-
Detailed experimental methodologies for studying GlcNAc and its derivatives in microbial cell walls.
-
The role of GlcNAc in microbial signaling and the regulation of virulence.
The Structural Significance of N-Acetylglucosamine
GlcNAc is a cornerstone of two major microbial cell wall polymers: peptidoglycan in bacteria and chitin in fungi.
2.1. Bacterial Peptidoglycan:
In bacteria, the cell wall is composed of peptidoglycan, a heteropolymer of alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1] Short peptide chains are attached to the MurNAc residues, and these peptides are cross-linked to form a rigid, mesh-like sacculus that encases the bacterium.[2] This structure provides immense tensile strength, protecting the cell from osmotic lysis.
2.2. Fungal Chitin:
The fungal cell wall's inner layer is primarily composed of chitin, a linear homopolymer of β-(1,4)-linked N-Acetylglucosamine units.[3] Chitin provides structural rigidity and is crucial for maintaining the shape and integrity of fungal cells, particularly during processes like budding and hyphal growth.[3]
Biosynthesis of UDP-N-Acetylglucosamine: The Central Precursor
The synthesis of both peptidoglycan and chitin relies on the activated sugar nucleotide, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The biosynthesis of UDP-GlcNAc begins with fructose-6-phosphate, an intermediate of glycolysis, and proceeds through a series of enzymatic steps.[1]
The key enzymes in this pathway are:
-
Glucosamine-6-phosphate synthase (GlmS): Catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate.
-
Phosphoglucosamine mutase (GlmM): Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate.
-
Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate N-acetyltransferase (GlmU): This crucial enzyme possesses two distinct catalytic activities. The acetyltransferase domain converts glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate, and the uridyltransferase domain subsequently reacts this with UTP to produce UDP-GlcNAc.[1]
Key Enzymes in GlcNAc Metabolism as Drug Targets
The enzymes involved in the biosynthesis of UDP-GlcNAc and its subsequent incorporation into the cell wall are prime targets for the development of novel antimicrobial agents. Their inhibition disrupts cell wall synthesis, leading to cell lysis and death.
4.1. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA):
MurA catalyzes the first committed step in peptidoglycan biosynthesis, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[4] This enzyme is the target of the antibiotic fosfomycin.[5]
4.2. Bifunctional GlmU:
As GlmU is essential for the production of UDP-GlcNAc in bacteria and has distinct features from its eukaryotic counterparts, it represents an attractive target for antibacterial drug discovery.[6]
4.3. Chitin Synthase:
In fungi, chitin synthase is the enzyme responsible for polymerizing GlcNAc from UDP-GlcNAc to form chitin chains. This enzyme is the target of the benzoylphenylurea class of insecticides, which also exhibit antifungal properties.[7]
Quantitative Data on Enzyme Kinetics and Inhibition
A thorough understanding of the kinetic parameters of these enzymes and the efficacy of their inhibitors is crucial for drug development.
Table 1: Kinetic Parameters of Key Enzymes in GlcNAc Metabolism
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Reference |
| MurA | Escherichia coli | UDP-GlcNAc | 0.03 mM | - | [4] |
| MurA | Escherichia coli | PEP | 0.01 mM | - | [4] |
| NagK | Plesiomonas shigelloides | GlcNAc | 98 ± 6 µM | 202 ± 3 s-1 (kcat) | [8] |
| NagK | Plesiomonas shigelloides | ATP | 290 ± 20 µM | 202 ± 3 s-1 (kcat) | [8] |
Table 2: Inhibition of Key Enzymes in GlcNAc Metabolism
| Enzyme | Inhibitor | Organism | IC50 | Reference |
| MurA | Fosfomycin | Escherichia coli | 8.8 µM | [1] |
| MurA | RWJ-3981 | Escherichia coli | 0.9 µM | [1] |
| MurA | RWJ-110192 | Escherichia coli | 0.2 µM | [1] |
| MurA | RWJ-140998 | Escherichia coli | 0.7 µM | [1] |
| MurA | Diterpenes (Compound 07-12) | Escherichia coli | 1.1 - 25.1 µM | [9] |
| MurA | Benzothioxalones | Staphylococcus aureus | 0.25 - 0.51 µM | [9] |
| GlmU (Acetyltransferase) | Ebractenoid F | Mycobacterium tuberculosis | 4 ± 0.5 µg/mL | [10] |
| GlmU (Acetyltransferase) | Compound 6624116 | Mycobacterium tuberculosis | 9 µM | [11] |
| GlmU (Acetyltransferase) | Compound 5655606 | Mycobacterium tuberculosis | 70 µM | [11] |
| GlmU (Uridyltransferase) | Aminoquinazoline derivative | Mycobacterium tuberculosis | 74 µM | [6] |
| GlmU (Uridyltransferase) | Compound 4 | Mycobacterium tuberculosis | 42.07 µM | [6] |
| GlmU (Uridyltransferase) | Oxa33 | Mycobacterium tuberculosis | 9.96 µM | [6] |
| Chitin Synthase | 2,6-F2 benzoyl analog (5) | Chilo suppressalis | 0.0032 µM | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this field.
6.1. Analysis of Peptidoglycan Composition by Ultra-Performance Liquid Chromatography (UPLC)
This protocol outlines the isolation and analysis of muropeptides from Gram-negative bacteria.
6.1.1. Sacculi Isolation:
-
Grow bacterial cultures to the desired optical density and harvest by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of sterile water.
-
Add an equal volume of boiling 8% sodium dodecyl sulfate (SDS) and boil for 30 minutes with stirring to lyse the cells.
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation.
-
Wash the pellet repeatedly with sterile water to remove the SDS.
6.1.2. Enzymatic Digestion:
-
Resuspend the washed sacculi in a digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9).
-
Add a muramidase, such as mutanolysin, to a final concentration of 40 µg/mL.[12]
-
Incubate overnight at 37°C to digest the glycan backbone into muropeptides.[12]
-
Inactivate the enzyme by boiling for 5 minutes.
-
Centrifuge to pellet any insoluble material and collect the supernatant containing the soluble muropeptides.
6.1.3. UPLC Analysis:
-
Equilibrate a C18 reverse-phase column with a suitable mobile phase (e.g., 50 mM sodium phosphate, pH 2.5).
-
Inject the muropeptide sample.
-
Elute the muropeptides using a linear gradient of a second mobile phase (e.g., 50 mM sodium phosphate, pH 2.5, 15% methanol).
-
Detect the muropeptides by their absorbance at 205 nm.[12]
6.2. Quantification of Chitin in Fungal Cell Walls
This method relies on the acid hydrolysis of chitin to glucosamine, followed by derivatization and HPLC analysis.
6.2.1. Acid Hydrolysis:
-
Lyophilize fungal mycelia and weigh a known amount (e.g., 10 mg) into a screw-cap tube.
-
Add 6 M HCl and heat at 100°C for 4-6 hours to hydrolyze the chitin to glucosamine.
-
Evaporate the HCl under a stream of nitrogen.
-
Resuspend the hydrolysate in a known volume of water.
6.2.2. Derivatization and HPLC Analysis:
-
Take an aliquot of the hydrolysate and derivatize the glucosamine with a fluorescent tag, such as 9-fluorenylmethyl-chloroformate (FMOC-Cl).
-
Separate the derivatized glucosamine using a C18 reverse-phase HPLC column.
-
Detect the fluorescently labeled glucosamine using a fluorescence detector.
-
Quantify the amount of glucosamine by comparing the peak area to a standard curve prepared with known concentrations of glucosamine.
6.3. Colorimetric Assay for GlmU Acetyltransferase Activity and Inhibition
This assay measures the release of Coenzyme A (CoA) during the acetyltransferase reaction using the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
6.3.1. Reaction Setup:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, glucosamine-1-phosphate (GlcN-1-P), and acetyl-CoA.[13]
-
To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the GlmU enzyme.
-
Incubate at 37°C.
6.3.2. Detection and Calculation:
-
Stop the reaction by adding DTNB.
-
Measure the absorbance at 412 nm, which corresponds to the amount of CoA-TNB adduct formed.[13]
-
Calculate the percent inhibition for inhibitor-treated samples compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
N-Acetylglucosamine in Microbial Signaling and Virulence
Beyond its structural role, GlcNAc is an important signaling molecule that regulates various aspects of microbial physiology, including virulence.
-
Morphogenesis: In the human fungal pathogen Candida albicans, GlcNAc induces the transition from a budding yeast form to a filamentous hyphal form, a key step in tissue invasion.
-
Virulence Gene Expression: GlcNAc can stimulate the expression of virulence genes, such as those encoding adhesins, which are crucial for host colonization and biofilm formation.
-
Quorum Sensing: In some bacteria, GlcNAc can modulate quorum sensing systems, which regulate the expression of virulence factors in a cell-density-dependent manner.
Conclusion
N-Acetylglucosamine is a molecule of central importance in the microbial world. Its fundamental role in the structural integrity of the cell wall, combined with its involvement in critical signaling pathways that control virulence, makes the enzymes of its metabolism highly attractive targets for the development of new antimicrobial therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to combat microbial infections. Further investigation into the intricacies of GlcNAc metabolism and signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 4. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 10. GlmU inhibitor from the roots of Euphorbia ebracteolata as an anti-tuberculosis agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02044K [pubs.rsc.org]
- 11. High-throughput screen identifies small molecule inhibitors targeting acetyltransferase activity of Mycobacterium tuberculosis GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutational analysis to identify the residues essential for the acetyltransferase activity of GlmU in Bacillus subtilis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00086C [pubs.rsc.org]
natural sources of N-Acetylmycosamine
An In-Depth Technical Guide to the Natural Sources of N-Acetylmycosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a rare N-acetylated amino sugar that, unlike its more common counterparts N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), is not found as a free monosaccharide or as a common component of cellular glycans. Instead, its natural occurrence is primarily restricted to a specific class of secondary metabolites: the polyene macrolide antibiotics. This technical guide provides a comprehensive overview of the known , its biosynthesis, and its critical role in the biological activity of its parent compounds. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural products, glycobiology, and antibiotic development.
Primary Natural Sources of this compound: Polyene Macrolide Antibiotics
The principal, and to date, only confirmed are the polyene macrolide antibiotics. In these molecules, this compound is found as a deoxyaminosugar moiety glycosidically linked to a large macrolactone ring. These potent antifungal agents are produced by various species of soil bacteria belonging to the genus Streptomyces.
The mycosamine moiety is a defining feature of several clinically important polyene macrolides. Its presence is crucial for their antifungal activity, which is mediated by binding to ergosterol in the fungal cell membrane.[1][2][3]
Below is a table summarizing the key polyene macrolide antibiotics that contain this compound, along with their producing organisms.
| Polyene Macrolide Antibiotic | Producing Organism | Key Characteristics |
| Nystatin A1 | Streptomyces noursei | A tetraene macrolide used for the treatment of Candida infections.[1][4][5] |
| Amphotericin B | Streptomyces nodosus | A heptaene macrolide, it is a broad-spectrum antifungal agent used for systemic fungal infections.[2][3] |
| Natamycin (Pimaricin) | Streptomyces natalensis | A tetraene macrolide used as a food preservative and for the treatment of fungal keratitis.[6][7][8][9] |
Biosynthesis of Mycosamine
The biosynthesis of this compound proceeds via the synthesis of its precursor, mycosamine, from the common cellular metabolite GDP-D-mannose.[10][11] The genetic and enzymatic pathways for mycosamine biosynthesis have been primarily studied in the nystatin producer, Streptomyces noursei. The proposed pathway involves a series of enzymatic modifications to the sugar nucleotide precursor.
The key enzymes involved in this pathway, as identified in the nystatin biosynthetic gene cluster, are a GDP-mannose dehydratase, an aminotransferase, and a glycosyltransferase that attaches the mycosamine to the macrolide ring.[10][12] The final N-acetylation step to form this compound is less well-characterized but is presumed to occur after the attachment of mycosamine to the macrolide.
Biological Role of the Mycosamine Moiety
The mycosamine moiety is not merely a decorative appendage to the polyene macrolide structure; it is indispensable for the biological activity of these antibiotics.[10] Studies have shown that the removal of mycosamine from amphotericin B abolishes its sterol-binding capacity, ion channel formation, and, consequently, its antifungal properties. The amino group of mycosamine is thought to play a crucial role in the interaction with the fungal membrane.
The general structure of a mycosamine-containing polyene macrolide is depicted below, highlighting the distinct hydrophobic and hydrophilic regions and the position of the mycosamine sugar.
Quantitative Data and Experimental Protocols
A thorough review of the current scientific literature reveals a notable absence of quantitative data regarding the cellular concentrations of this compound in its producing organisms. The focus of research has been on the yield of the final antibiotic product rather than the quantification of its individual components.
Similarly, detailed experimental protocols for the specific extraction, isolation, and quantification of free this compound are not available. This is likely because it exists primarily as a covalently bound part of the larger antibiotic molecule. The analysis of the mycosamine moiety is typically performed in the context of the structural elucidation of the entire polyene macrolide, often involving techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For the purification of the intact antibiotic.
-
Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns of the antibiotic, which can confirm the presence of the mycosamine moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of the antibiotic, including the stereochemistry of the mycosamine sugar.
The study of the mycosamine biosynthetic pathway has largely relied on molecular biology techniques, including:
-
Gene knockout and complementation studies: To identify the function of specific genes in the biosynthetic cluster.[10][12]
-
Heterologous expression of biosynthetic genes: To characterize the function of individual enzymes.[10]
Conclusion
References
- 1. Nystatin - Wikipedia [en.wikipedia.org]
- 2. Potential lipid-based strategies of amphotericin B designed for oral administration in clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NATAMYCIN (PIMARICIN) (JECFA Food Additives Series 48) [inchem.org]
- 9. echemi.com [echemi.com]
- 10. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the mycosamine biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on N-Acetylglucosamine as a Precursor in Metabolic Pathways
Introduction
N-acetylglucosamine (GlcNAc) is a ubiquitous amino sugar that serves as a fundamental building block for a wide array of essential macromolecules across all domains of life. It is a key component of bacterial and fungal cell walls, the extracellular matrix of animal cells, and is involved in various signaling pathways.[1][2] This technical guide provides a comprehensive overview of the pivotal role of GlcNAc as a precursor in major metabolic pathways, its function in cellular signaling, and its implications for drug development. We will delve into the quantitative analysis of GlcNAc, detail relevant experimental protocols, and visualize key pathways to offer a deeper understanding of its biochemical significance.
N-Acetylglucosamine as a Metabolic Precursor
GlcNAc is central to several anabolic pathways, providing the necessary substrate for the synthesis of complex carbohydrates and glycoconjugates. Its metabolic fate is intricately regulated to meet the structural and functional demands of the cell.
Sialic Acid Biosynthesis
GlcNAc is a critical precursor for the synthesis of sialic acids, a diverse family of nine-carbon carboxylated sugars. The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), is synthesized from GlcNAc.[3][4] The pathway begins with the conversion of UDP-GlcNAc to ManNAc-6-P, which then condenses with phosphoenolpyruvate to form Neu5Ac-9-phosphate. Following dephosphorylation, the free sialic acid is activated to CMP-sialic acid, the donor substrate for sialyltransferases in the Golgi apparatus.[3] These enzymes transfer sialic acid to the termini of N-glycans, O-glycans, and glycolipids.
Glycosaminoglycan (GAG) Synthesis
GlcNAc is an essential component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. One of the most prominent GAGs is hyaluronan (HA), a polymer of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. The biosynthesis of HA is mediated by hyaluronan synthases, which utilize UDP-α-N-acetyl-d-glucosamine (UDP-GlcNAc) and UDP-α-d-glucuronic acid as substrates.[5] Elevated HA expression is associated with various types of cancer, making its biosynthesis a target for therapeutic intervention.[5][6]
Bacterial Peptidoglycan Synthesis
In bacteria, GlcNAc is a fundamental building block of peptidoglycan, the major component of the bacterial cell wall.[7] Peptidoglycan is a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides. The synthesis of this protective layer is a key target for many antibiotics.
Chitin Synthesis in Fungi
The fungal cell wall is primarily composed of chitin, a long-chain polymer of β-(1,4) linked GlcNAc units.[8] Chitin provides structural integrity to the fungal cell wall and is crucial for cell division and morphogenesis.
GlcNAc in Cellular Signaling
Beyond its structural roles, GlcNAc is an important signaling molecule that influences a variety of cellular processes, from gene expression to virulence in pathogenic microbes.
O-GlcNAcylation
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is analogous to phosphorylation and is involved in the regulation of numerous cellular processes, including transcription, signal transduction, and cell cycle control.[8]
Regulation of Virulence in Microbial Pathogens
GlcNAc can act as a signaling molecule to regulate virulence in a variety of human and plant pathogens.[7][9][10] For instance, in the human fungal pathogen Candida albicans, GlcNAc induces a morphological switch from budding yeast to filamentous hyphal growth, a key step in tissue invasion.[7][11] In some bacteria, GlcNAc can up-regulate or down-regulate the expression of virulence factors.[7] For example, in Escherichia coli, GlcNAc inhibits the production of type 1 fimbrial adhesins, which are important for urinary tract infections.[7]
Quantitative Analysis of N-Acetylglucosamine
Accurate quantification of GlcNAc in biological samples is crucial for studying its metabolic roles. Due to the presence of stereoisomers with identical mass and similar fragmentation patterns, high-efficiency separation methods are required.[1][2]
GlcNAc Concentration in Penicillium chrysogenum
A study quantifying GlcNAc in Penicillium chrysogenum samples found varying concentrations depending on the sample type. The methods used, GC-MS/MS and GC-TOFMS, showed good agreement with an average deviation of 2.8 ± 5.5%.[1]
| Sample Type | Concentration Range (μmol L-1) |
| Intracellular cell extracts | 0.5 - 23 |
| Cell culture supernatants | 0.5 - 23 |
| Quenching and washing solutions | 0.5 - 23 |
Table 1: Concentration of N-acetylglucosamine in various samples from Penicillium chrysogenum cultivations.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate study of GlcNAc metabolism and function.
Quantification of N-Acetylglucosamine by GC-MS/MS and GC-TOFMS
This method allows for the selective and accurate quantification of GlcNAc in complex biological matrices.[1][2][11]
1. Sample Preparation:
-
Biological samples (e.g., cell extracts, supernatants) are collected.
-
For absolute quantification, a 13C-labeled internal standard is added.
2. Derivatization:
-
An automated online derivatization process is used.
-
Alkoximation: Samples are treated with ethoxyamine hydrochloride in pyridine to derivatize carbonyl groups.
-
Trimethylsilylation: Subsequently, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to silylate hydroxyl and amino groups, making the analyte volatile for gas chromatography.
3. Gas Chromatography (GC) Separation:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for the separation of N-acetylhexosamine isomers.
4. Mass Spectrometry (MS) Detection:
-
Separated compounds are detected using either tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOFMS).
-
MS/MS provides high selectivity through collision-induced dissociation, while TOFMS offers high mass resolution and accuracy.[1]
-
Quantification is achieved by comparing the signal of the analyte to that of the labeled internal standard.
Synthesis of N-Acetylglucosamine Analogs
The synthesis of GlcNAc analogs is a key strategy for developing inhibitors of specific metabolic pathways, such as hyaluronan biosynthesis.[5][6]
Example: Synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside [5]
1. Starting Material: A protected glucosamine derivative (Compound 22 in the cited literature).
2. Hydrogenation:
-
Dissolve the starting material in methanol.
-
Add Palladium on carbon (Pd/C) as a catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere for 36 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Filter the mixture to remove the catalyst and concentrate the filtrate.
-
Co-evaporate the residue with toluene and dry under vacuum.
3. Acetylation:
-
Dissolve the resulting residue in pyridine.
-
Add acetic anhydride (Ac2O) and stir overnight at room temperature.
-
Concentrate the mixture.
-
Perform an aqueous workup by washing with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the final product.
Isotope-Assisted Metabolic Flux Analysis (iMFA)
iMFA is a powerful technique to quantify intracellular metabolic reaction rates (fluxes) that cannot be measured directly.[12]
1. Isotope Labeling:
-
Cells are cultured in a medium containing a stable isotope-labeled substrate, such as 13C-glucose.
2. Measurement of Isotope Labeling Patterns:
-
After a period of growth, metabolites are extracted.
-
The mass distribution of isotopomers for key metabolites is measured, typically using MS or NMR.
3. Computational Modeling:
-
A metabolic network model of the organism is constructed.
-
The experimental labeling data and measured extracellular fluxes (e.g., glucose uptake, product secretion) are used as inputs for a computational model.
-
The model then calculates the intracellular fluxes that best explain the observed labeling patterns.
Applications in Drug Development
The central role of GlcNAc in various metabolic and signaling pathways makes it an attractive target for drug development.
-
Anticancer Agents: Inhibitors of hyaluronan biosynthesis, which relies on UDP-GlcNAc, are being explored as potential cancer therapeutics due to the role of hyaluronan in tumor growth and metastasis.[5][6]
-
Antimicrobials: The pathways for peptidoglycan and chitin synthesis are well-established targets for antibacterial and antifungal drugs, respectively.
-
Modulation of Sialylation: Synthetic precursors of sialic acids can be used to alter the sialic acid composition on the surface of living cells, which can in turn modulate cell-cell recognition and signaling.[13] For example, converting cell surface sialic acids from N-acetylneuraminic acid to N-glycolylneuraminic acid has been shown to inhibit the binding of myelin-associated glycoprotein to neural cells.[13]
Conclusion
N-acetylglucosamine is a molecule of profound biological importance, acting as a critical precursor for the synthesis of a wide range of essential glycoconjugates and as a key signaling molecule. Its involvement in fundamental processes, from cell wall formation in microbes to post-translational modification in humans, underscores its significance. A thorough understanding of the metabolic pathways and signaling cascades involving GlcNAc, facilitated by advanced analytical techniques and synthetic chemistry, is paramount for the development of novel therapeutic strategies targeting a host of diseases, including cancer and infectious diseases. The continued exploration of GlcNAc metabolism will undoubtedly uncover new avenues for biomedical research and drug discovery.
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC-MS/MS and GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion of cellular sialic acid expression from N-acetyl- to N-glycolylneuraminic acid using a synthetic precursor, N-glycolylmannosamine pentaacetate: inhibition of myelin-associated glycoprotein binding to neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of N-Acetylmycosamine: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Pathway and Methodologies for the Production of a Key Aminosugar
Abstract
N-acetylmycosamine, a crucial component of various bioactive natural products, including the antifungal agent nystatin, is a deoxyamino sugar of significant interest to the pharmaceutical and biotechnology sectors. Its unique structure contributes to the biological activity of the parent molecules, making its efficient synthesis a key objective for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the biosynthetic pathway, the enzymes involved, and experimental protocols for its production. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of glycobiology, natural product synthesis, and metabolic engineering.
Introduction
The enzymatic synthesis of complex carbohydrates offers a highly specific and efficient alternative to traditional chemical methods, which often involve multiple protection and deprotection steps, leading to lower yields and the generation of hazardous waste. The biosynthesis of this compound from common metabolic precursors presents an attractive route for its sustainable production. This guide elucidates the known enzymatic pathway for the synthesis of mycosamine, the immediate precursor to this compound, and discusses the yet-to-be-fully-characterized final N-acetylation step.
The Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound originates from the central carbon metabolism, specifically from the glycolytic intermediate fructose-6-phosphate. The pathway can be broadly divided into three key stages:
-
Formation of the Sugar Nucleotide Precursor: The initial steps involve the conversion of fructose-6-phosphate to the activated sugar donor, GDP-D-mannose.
-
Conversion of GDP-D-mannose to Mycosamine: A series of enzymatic reactions catalyzed by enzymes found in Streptomyces noursei, the producer of nystatin, transforms GDP-D-mannose into the aminosugar mycosamine.
-
N-acetylation of Mycosamine: The final step involves the transfer of an acetyl group to the amino function of mycosamine to yield this compound.
A detailed schematic of the proposed biosynthetic pathway is presented below.
Caption: Proposed enzymatic pathway for this compound synthesis.
Key Enzymes and Their Properties
The successful enzymatic synthesis of this compound relies on the activity of several key enzymes. The primary enzymes involved in the conversion of GDP-D-mannose to mycosamine have been identified from the nystatin biosynthetic gene cluster in Streptomyces noursei.
Enzymes for GDP-D-Mannose Synthesis
The synthesis of GDP-D-mannose from fructose-6-phosphate is a well-characterized pathway in many organisms. The key enzymes are:
-
Phosphomannose Isomerase (PMI): Catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.
-
Phosphomannomutase (PMM): Catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate.
-
GDP-mannose Pyrophosphorylase (GMPP): Catalyzes the reaction of mannose-1-phosphate with GTP to form GDP-D-mannose.
NysDIII: GDP-D-mannose 4,6-dehydratase
NysDIII is a crucial enzyme that initiates the conversion of the common sugar nucleotide into the pathway-specific intermediate.
-
Function: NysDIII catalyzes the NADP+-dependent dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose.[1]
-
Cofactors: Requires NADP+ as a cofactor.
NysDII: Aminotransferase
NysDII is responsible for the introduction of the amino group, a defining feature of mycosamine.
-
Function: NysDII is a putative aminotransferase that catalyzes the transfer of an amino group to the keto-sugar intermediate to form GDP-mycosamine.[1] The exact keto-sugar substrate for NysDII is believed to be GDP-3-keto-6-deoxy-D-mannose, which may be formed through a spontaneous isomerization of the NysDIII product in vitro.[2][3]
-
Cofactors: Likely requires pyridoxal phosphate (PLP) as a cofactor, typical for aminotransferases.
Mycosamine N-acetyltransferase (Putative)
The final step in the biosynthesis of this compound is the N-acetylation of mycosamine.
-
Function: This putative enzyme would catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of mycosamine.
-
Current Status: The specific enzyme responsible for the N-acetylation of mycosamine in Streptomyces noursei has not yet been definitively identified and characterized. This remains a key area for future research.
Quantitative Data Summary
While comprehensive kinetic data for all enzymes in the pathway is not available in a single source, the following table summarizes the available information.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Source Organism |
| NysDIII | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | NADP+ | - | - | - | - | Streptomyces noursei |
| NysDII | GDP-3-keto-6-deoxy-D-mannose, Amino donor | GDP-mycosamine | PLP | - | - | - | - | Streptomyces noursei |
| Mycosamine N-acetyltransferase | Mycosamine, Acetyl-CoA | This compound | - | - | - | - | - | Putative in Streptomyces |
Data not available is denoted by "-". Further research is required to populate these fields.
Experimental Protocols
This section provides generalized protocols for the expression and purification of the key enzymes and a hypothetical workflow for the in vitro synthesis of mycosamine.
General Workflow for Enzyme Production and Synthesis
References
- 1. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of N-Acetylglucosamine in Fungal Cell Wall Architecture and Signaling: A Technical Guide
An In-depth Examination of N-Acetylglucosamine's Synthesis, Structural Integration, and Signaling Functions in Fungi, with Implications for Novel Antifungal Drug Development.
Executive Summary
The fungal cell wall is a dynamic and essential organelle, critical for cellular integrity, morphogenesis, and interaction with the environment. A key constituent of this intricate structure is N-Acetylglucosamine (GlcNAc), the monomeric unit of the polysaccharide chitin. Beyond its structural importance, GlcNAc has emerged as a crucial signaling molecule, influencing fungal development, virulence, and stress responses. This technical guide provides a comprehensive overview of the multifaceted roles of N-Acetylglucosamine in fungal biology, intended for researchers, scientists, and professionals in drug development. We delve into the composition of the fungal cell wall, the biosynthesis and catabolism of GlcNAc, its function as a signaling molecule, and detailed experimental protocols for its quantification. Furthermore, this guide presents key signaling and metabolic pathways as visual diagrams to facilitate a deeper understanding of the complex regulatory networks involving N-Acetylglucosamine.
Introduction: Clarifying N-Acetylmycosamine versus N-Acetylglucosamine
It is imperative to first address a point of potential confusion regarding the terminology used in the study of fungal cell wall components. While the term "this compound" was specified in the topic of this guide, the predominant and structurally integral N-acetylated amino sugar in the fungal cell wall is, in fact, N-Acetylglucosamine (GlcNAc) . Mycosamine is a distinct amino sugar (3-amino-3,6-dideoxy-D-mannose) found as a component of certain polyene macrolide antifungal antibiotics, such as amphotericin B, but it is not a primary building block of the fungal cell wall itself[1][2]. Given the focus on fungal cell wall composition, this guide will concentrate on N-Acetylglucosamine (GlcNAc), the monomer of chitin and a key player in fungal biology. GlcNAc is a secondary amide derived from glucose and is a fundamental component of the cell walls of most fungi[3].
The fungal cell wall is a complex and dynamic structure composed primarily of polysaccharides, with chitin being a crucial element for providing structural rigidity[4]. Chitin, a linear polymer of β-(1,4)-linked GlcNAc residues, is synthesized at the plasma membrane and extruded into the periplasmic space[1][5]. The amount of chitin in the fungal cell wall can vary significantly between species and even between different morphological forms of the same species[3][6]. In addition to its structural role, free GlcNAc can be sensed by fungi and trigger significant changes in gene expression, morphology, and virulence[5][7][8]. This dual function as both a structural component and a signaling molecule makes the pathways for GlcNAc synthesis, degradation, and sensing attractive targets for the development of novel antifungal therapies.
Quantitative Analysis of N-Acetylglucosamine (Chitin) in Fungal Cell Walls
The quantity of chitin, and therefore N-Acetylglucosamine, in the fungal cell wall is highly variable. This variation reflects the diverse lifestyles and developmental stages of different fungal species. The following table summarizes the chitin content as a percentage of the cell wall dry weight for a selection of fungi.
| Fungal Species | Chitin Content (% of Cell Wall Dry Weight) | Reference(s) |
| Saccharomyces cerevisiae | 1 - 2% | |
| Candida albicans | 2 - 5% | [6] |
| Aspergillus fumigatus | 10 - 20% | [9] |
| Neurospora crassa | ~4% | [10] |
| Cryptococcus neoformans | Low levels of chitin, chitosan is more abundant | [11] |
| Rhizopus oryzae | 34 - 57% (as GlcNAc and GlcN) | [12] |
| Mucor indicus | High, variable with morphology | |
| Agaricus bisporus | ~19% (of dry mycelia) | [2] |
| Auricularia auricula-judae | ~56% | [7] |
| Lactarius vellereus | 11.4% | [5] |
| Phyllophora ribis | 7.9% | [5] |
Experimental Protocols
Accurate quantification of N-Acetylglucosamine and the analysis of its related metabolic enzymes are crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of N-Acetylglucosamine (Chitin) in Fungal Cell Walls
This protocol is a synthesis of methods described for the acid hydrolysis of chitin and subsequent colorimetric or chromatographic quantification of the resulting glucosamine.
Principle: Chitin is hydrolyzed into its monomeric unit, glucosamine, by strong acid treatment. The released glucosamine can then be quantified using a colorimetric assay or by high-performance liquid chromatography (HPLC).
Materials:
-
Dried fungal mycelia or isolated cell walls
-
6 N Hydrochloric acid (HCl)
-
Sodium tetraborate (0.16 M, pH 9.1)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Glucosamine hydrochloride (for standard curve)
-
Centrifuge and tubes
-
Heating block or water bath (100-110°C)
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Weigh approximately 30 mg of dried fungal material into a screw-cap tube[6].
-
Acid Hydrolysis: Add 1 mL of 6 N HCl to the sample. Tightly cap the tube and incubate at 110°C for 6 hours to hydrolyze the chitin to glucosamine[6].
-
Acid Removal: After hydrolysis, cool the tubes and uncap them in a fume hood. Allow the HCl to evaporate completely by air drying[6].
-
Resuspension: Resuspend the dried hydrolysate in 1 mL of sterile distilled water. Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet any insoluble material. Repeat the centrifugation with the supernatant to ensure clarity[6].
-
Colorimetric Assay (Morgan-Elson Method):
-
Take a 0.5 mL aliquot of the supernatant.
-
Add 0.1 mL of 0.16 M sodium tetraborate (pH 9.1) and heat at 100°C for 3 minutes[6].
-
Cool the samples and add 1 mL of DMAB reagent.
-
Incubate at 37°C for 20 minutes to allow color development.
-
Measure the absorbance at 585 nm.
-
Prepare a standard curve using known concentrations of glucosamine hydrochloride treated in the same manner.
-
-
HPLC Analysis:
-
An alternative to the colorimetric assay is to quantify the glucosamine in the hydrolysate using HPLC. This often involves pre-column derivatization (e.g., with FMOC-Cl) followed by separation on a reverse-phase column and fluorescence detection. The specific derivatization and chromatography conditions will depend on the chosen method and available equipment.
-
Enzymatic Assay for N-Acetyl-D-glucosamine
This protocol is based on a coupled enzymatic reaction that results in a change in NADH absorbance, which is proportional to the amount of GlcNAc.
Principle: N-acetyl-D-glucosamine (GlcNAc) is phosphorylated by GlcNAc Kinase (NagK) to form GlcNAc-6-phosphate and ADP. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured.
Materials:
-
Sample containing GlcNAc
-
Reaction Buffer (e.g., 10x Buffer Reaction Mix containing ATP and phosphoenolpyruvate)
-
GlcNAc Kinase (NagK)
-
Lactate Dehydrogenase (LDH) / Pyruvate Kinase (PK) mix
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing the reaction buffer, NADH, LDH/PK mix, and water.
-
Sample Addition: Add the sample containing GlcNAc to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding GlcNAc Kinase (NagK).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (kinetic assay) or measure the total change in absorbance after the reaction has gone to completion (endpoint assay).
-
Quantification: The amount of GlcNAc in the sample is determined by comparing the rate of NADH oxidation or the total change in absorbance to a standard curve prepared with known concentrations of GlcNAc.
Signaling and Metabolic Pathways
N-Acetylglucosamine plays a central role in several key metabolic and signaling pathways in fungi. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
N-Acetylglucosamine (GlcNAc) Catabolic and Anabolic Pathways in Candida albicans
This pathway illustrates how extracellular GlcNAc is transported into the cell and then either broken down to provide energy or used to synthesize UDP-GlcNAc for building cell wall components.
Caption: GlcNAc metabolic pathways in Candida albicans.
N-Acetylglucosamine (GlcNAc) Signaling Pathway in Candida albicans
This diagram illustrates how extracellular GlcNAc can trigger intracellular signaling cascades that lead to changes in gene expression and morphology, such as the switch from yeast to hyphal growth.
Caption: GlcNAc signaling pathway in Candida albicans.
Experimental Workflow for Fungal Cell Wall Analysis
This diagram outlines a typical workflow for the analysis of fungal cell wall composition, from culture to data analysis.
References
- 1. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetic and structural validation of Aspergillus fumigatus N-acetylphosphoglucosamine mutase as an antifungal target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Genetics and Biochemistry of Cell Wall Structure and Synthesis in Neurospora crassa, a Model Filamentous Fungus [frontiersin.org]
- 10. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Neurospora crassa CPS-1 polysaccharide synthase functions in cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of N-Acetylglucosamine: A Technical Guide
A Note on Terminology: The term "N-Acetylmycosamine" is not commonly found in the scientific literature. It is highly probable that this refers to N-Acetylglucosamine (GlcNAc) , a pivotal molecule in fungal biology ("myco-" prefix) and numerous other biological systems. This guide will focus on the extensive body of research surrounding N-Acetylglucosamine.
Introduction
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose and a fundamental building block in the biosphere.[1] Far from being a simple structural component, GlcNAc is now recognized as a critical signaling molecule and a key player in a multitude of cellular processes, ranging from structural integrity to the regulation of virulence in pathogenic microbes.[2][3][4][5][6] This technical guide provides an in-depth exploration of the biological significance of GlcNAc, with a focus on its role in cellular signaling, metabolism, and as a target for therapeutic intervention.
Core Biological Roles of N-Acetylglucosamine
GlcNAc's functions are multifaceted, spanning structural, metabolic, and signaling roles across a wide range of organisms.
Structural Component
GlcNAc is a primary constituent of several essential biopolymers:
-
Chitin: In fungi, GlcNAc is the monomeric unit of chitin, a polymer of β-(1,4) linked GlcNAc that forms a major component of the fungal cell wall, providing structural rigidity and protection.[2][5][7] It is also found in the exoskeletons of arthropods.[1]
-
Peptidoglycan: In bacteria, the cell wall is composed of a layered structure called peptidoglycan, which consists of alternating units of GlcNAc and N-acetylmuramic acid (MurNAc).[1]
-
Glycosaminoglycans (GAGs): In animals, GlcNAc is a key component of GAGs like hyaluronic acid and keratan sulfate, which are essential components of the extracellular matrix and connective tissues.[8]
Signaling Molecule
Recent research has highlighted the role of GlcNAc as a potent signaling molecule, capable of inducing significant cellular responses:
-
Fungal Morphogenesis and Virulence: In the human fungal pathogen Candida albicans, GlcNAc is a powerful inducer of the transition from a budding yeast form to a filamentous hyphal form, a key step in its pathogenesis.[2][3][4] It also influences the expression of virulence genes.[2][3][5][9]
-
Bacterial Biofilm Formation: In pathogenic E. coli, GlcNAc can alter the expression of fimbriae and curli fibers, which are important for the formation of biofilms.[5][6]
-
O-GlcNAcylation: In animal cells, the addition of a single GlcNAc molecule to serine or threonine residues of intracellular proteins (O-GlcNAcylation) is a dynamic post-translational modification that rivals phosphorylation in its regulatory importance. It plays a role in regulating transcription factors, enzymes, and chromatin proteins in response to cellular stress and nutrient status.[1]
Metabolic Intermediate
GlcNAc serves as an important nutrient source for many organisms, particularly pathogenic microbes within a host environment.[7] It can be catabolized to enter central metabolic pathways, such as glycolysis. The de novo synthesis of GlcNAc is also a critical process, providing the necessary building blocks for the synthesis of glycoproteins, glycolipids, and other essential molecules.[7]
Metabolic Pathways Involving N-Acetylglucosamine
The biosynthesis and catabolism of GlcNAc are tightly regulated processes that are crucial for cellular homeostasis and adaptation.
GlcNAc Biosynthesis
The synthesis of UDP-N-acetyl-glucosamine, the activated form of GlcNAc used in the synthesis of glycans and other macromolecules, begins with fructose-6-phosphate and involves several enzymatic steps.[10]
GlcNAc Catabolism
The catabolic pathway for GlcNAc typically involves its conversion to fructose-6-phosphate, which can then enter glycolysis. In many pathogens, the genes for GlcNAc catabolism are clustered and their expression is induced by the presence of GlcNAc.[7]
Below is a diagram illustrating the general workflow for GlcNAc-induced signaling and metabolism in a model fungal pathogen like Candida albicans.
Quantitative Data
The following tables summarize quantitative data related to the effects and analysis of N-Acetylglucosamine.
Table 1: Impact of N-Acetylglucosamine on Gene Expression in Trichoderma reesei
| Gene Regulation Category | Number of Genes Affected | Percentage of Genome |
| Significantly Differentially Regulated | 2102 | ~23% |
| Upregulated | 1051 | ~11.5% |
| Downregulated | 1051 | ~11.5% |
| (Data adapted from a study comparing GlcNAc to glycerol as a carbon source)[11] |
Table 2: LC-MS/MS Parameters for N-Acetylglucosamine Quantification in Human Plasma
| Parameter | Value |
| Column | Hypersil Silica (150mm x 2mm, 5µm) |
| Ionization Mode | Negative Ionization |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition (GlcNAc) | m/z 220.3 -> 118.9 |
| Mass Transition (Internal Standard) | m/z 226.4 -> 123.2 |
| Linear Range | 20 to 1280 ng/ml |
| (Data from a validated method for GlcNAc quantification)[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.
Protocol 1: Quantification of N-Acetylglucosamine in Human Plasma by LC-MS/MS
This method allows for the sensitive and reliable quantification of GlcNAc in biological samples.[12]
1. Sample Preparation:
- Plasma samples are deproteinized by precipitation with acetonitrile.
- The supernatant is collected for analysis.
2. Chromatographic Separation:
- Separation is performed on a Hypersil Silica column (150mm x 2mm, 5µm).
3. Mass Spectrometry Detection:
- The analysis is conducted using a tandem mass spectrometer in negative ionization mode.
- Multiple reaction monitoring (MRM) is used to detect the deprotonated analyte ion.
- The mass transition for GlcNAc is m/z 220.3 -> 118.9, and for the internal standard (¹³C₆-N-acetylglucosamine) is m/z 226.4 -> 123.2.
4. Quantification:
- A calibration curve is generated using standards of known concentrations to determine the concentration of GlcNAc in the plasma samples.
The workflow for this protocol can be visualized as follows:
Protocol 2: ¹H-NMR for Quantification of N-Acetylglucosamine
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a simple and rapid method for the quantification of GlcNAc, particularly in the context of chitin hydrolysis.[13][14]
1. Sample Preparation:
- The sample containing GlcNAc is dissolved in a suitable deuterated solvent (e.g., D₂O).
- An internal standard with a known concentration and a simple, non-overlapping NMR signal is added.
2. NMR Data Acquisition:
- A one-dimensional ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz).
3. Data Analysis:
- The signals corresponding to the N-acetyl groups of GlcNAc are identified in the spectrum.
- The deconvolution technique is used to determine the integral of the target signals.
- The concentration of GlcNAc is calculated by comparing the integral of its N-acetyl signal to the integral of the known concentration of the internal standard.
Conclusion and Future Directions
N-Acetylglucosamine is a molecule of profound biological importance, acting as a structural cornerstone, a key metabolic substrate, and a critical signaling molecule. Its role in the pathogenesis of medically important fungi and bacteria makes the pathways for its synthesis, catabolism, and signaling attractive targets for the development of novel antimicrobial agents. Future research will likely focus on further elucidating the intricate details of GlcNAc signaling pathways, identifying the specific receptors and downstream effectors, and leveraging this knowledge for the rational design of therapeutics. The development of more sophisticated analytical techniques will also be crucial for understanding the dynamic changes in GlcNAc concentrations in different cellular compartments and microenvironments.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. <i>N</i>-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi [agris.fao.org]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylglucosamine (GlcNAc) functions in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens | PLOS Pathogens [journals.plos.org]
- 10. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]
- 11. N‐acetylglucosamine sensing in the filamentous soil fungus Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Acetylmycosamine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylmycosamine is the N-acetylated form of mycosamine (3-amino-3,6-dideoxy-D-mannose), a deoxyamino sugar that is a crucial component of several polyene macrolide antibiotics, including nystatin and amphotericin B.[1][2][3] The presence and structural integrity of the mycosamine moiety are often essential for the biological activity of these antifungal agents.[2] The development of synthetic and purification protocols for this compound is of significant interest for structure-activity relationship studies, the synthesis of novel antibiotic derivatives, and for investigating its role in biological systems.
This document provides a summary of the biosynthetic pathway of mycosamine and proposes a detailed protocol for the laboratory-scale synthesis and purification of this compound, based on the isolation of mycosamine from natural sources followed by chemical N-acetylation.
Biosynthesis of Mycosamine
In microorganisms such as Streptomyces noursei, the producer of nystatin, mycosamine is synthesized via a multi-step enzymatic pathway starting from GDP-mannose.[1][2][4] The proposed biosynthetic pathway involves a series of enzymatic reactions including dehydration, isomerization, and transamination to yield GDP-mycosamine, which is then glycosidically transferred to the macrolide core.[5]
Caption: Proposed biosynthetic pathway of mycosamine in polyene antibiotic-producing microorganisms.
Proposed Synthesis and Purification Workflow
Due to the lack of established chemical synthesis protocols for this compound, a feasible approach involves the isolation of mycosamine from a commercially available polyene macrolide, such as nystatin, followed by a standard N-acetylation reaction.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
Isolation of Mycosamine from Nystatin
This protocol is adapted from general procedures for the acid hydrolysis of glycosidic bonds.
Materials:
-
Nystatin
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M
-
Dowex 50W-X8 resin (H+ form)
-
Ammonium hydroxide (NH4OH), 0.5 M
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve a known quantity of nystatin in 2 M HCl.
-
Heat the solution at 100°C for 2-4 hours to hydrolyze the glycosidic bond.
-
Cool the reaction mixture to room temperature and neutralize with 2 M NaOH.
-
Apply the neutralized solution to a column packed with Dowex 50W-X8 resin (H+ form).
-
Wash the column with deionized water to remove the macrolide aglycone and other non-basic components.
-
Elute the protonated mycosamine from the column using 0.5 M NH4OH.
-
Collect the fractions and monitor for the presence of amino sugar using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).
-
Pool the positive fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Lyophilize the resulting residue to obtain crude mycosamine.
N-acetylation of Mycosamine
This protocol is based on standard methods for the N-acetylation of amino sugars.[6]
Materials:
-
Mycosamine (from step 1)
-
Methanol
-
Acetic anhydride
-
Triethylamine (optional, for pH adjustment)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the crude mycosamine in methanol.
-
Cool the solution in a dry ice/acetone bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring. The amount of acetic anhydride should be in slight molar excess to the mycosamine.
-
Allow the reaction to proceed for 2-3 hours, gradually warming to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any excess acetic anhydride by the addition of a small amount of water.
-
Neutralize the reaction mixture with triethylamine if necessary.
-
Remove the solvent under reduced pressure to obtain crude this compound.
Purification of this compound
Purification can be achieved using chromatographic techniques.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., a C18 or an amino column) for final purification if required.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent.
-
Load the sample onto a silica gel column equilibrated with the starting eluent.
-
Elute the column with a gradient of increasing polarity (e.g., increasing methanol concentration).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
-
For higher purity, the material can be further purified by preparative HPLC.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
As there are no direct reports on the chemical synthesis of this compound, specific quantitative data is not available in the literature. The following table highlights the parameters that should be determined experimentally.
| Parameter | Expected Outcome/Measurement | Notes |
| Yield of Mycosamine Isolation | To be determined experimentally. | Highly dependent on the efficiency of hydrolysis and recovery. |
| Yield of N-acetylation | >90% (typical for this reaction) | Can be optimized by adjusting reaction conditions. |
| Purity of Final Product | >95% (as determined by HPLC/NMR) | Purity will depend on the effectiveness of the purification steps. |
| Reaction Time (Hydrolysis) | 2-4 hours | Should be optimized to maximize glycosidic bond cleavage while minimizing degradation of the liberated mycosamine. |
| Reaction Time (N-acetylation) | 2-3 hours | Typically a rapid reaction. |
Concluding Remarks
The protocols outlined in this application note provide a rational, albeit proposed, pathway for the synthesis and purification of this compound for research purposes. The lack of a direct, established chemical synthesis route in the literature underscores the novelty of this undertaking. Researchers following these guidelines should be prepared to optimize the reaction and purification conditions based on their experimental outcomes. The successful synthesis and purification of this compound will enable further exploration of its biological properties and its role in the context of polyene macrolide antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia [mdpi.com]
Detecting N-Acetylmycosamine: A Detailed Guide for Researchers
Application Notes & Protocols for the Analysis of N-Acetylmycosamine in Biological and Pharmaceutical Samples
Introduction
This compound, systematically known as 3-acetamido-3,6-dideoxy-D-mannose, is a deoxyamino sugar of significant interest in various fields of research, including drug development and glycobiology. As a rare amino sugar, its detection and quantification in complex biological matrices present unique analytical challenges. Unlike more common N-acetylated hexosamines such as N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc), this compound possesses a distinct substitution pattern on its pyranose ring, with a deoxy group at the C-6 position and an acetamido group at the C-3 position. This structural variance necessitates the development and optimization of specific analytical methodologies.
This comprehensive guide provides detailed application notes and protocols for the detection and quantification of this compound. The methods described herein are tailored for researchers, scientists, and drug development professionals, covering a range of analytical techniques from liquid and gas chromatography to mass spectrometry and enzymatic assays.
Analytical Methodologies
The detection of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound. Due to the polar nature of the analyte and its lack of a strong chromophore, derivatization or specialized chromatographic modes are often employed.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like this compound. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Reversed-Phase HPLC with Derivatization: While not ideal for the underivatized form, this compound can be analyzed by reversed-phase HPLC after derivatization with a UV-active or fluorescent tag. This approach enhances both retention on nonpolar stationary phases and detection sensitivity.
Mass Spectrometry (MS)
Coupling liquid or gas chromatography with mass spectrometry provides the highest sensitivity and selectivity for the analysis of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantification of this compound in complex biological samples. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for the analysis of volatile compounds. This compound is not volatile and requires derivatization to increase its volatility and thermal stability. A common derivatization procedure involves ethoximation followed by trimethylsilylation.[1][2]
Enzymatic Assays
While specific enzymatic assays for this compound are not widely reported, it is conceivable to develop such assays based on enzymes that can specifically recognize and act upon this sugar. An example of an enzymatic assay for a related compound, UDP-N-acetylglucosamine, involves an NAD+-dependent oxidation reaction where the resulting NADH can be measured fluorometrically.[3] The development of a similar assay for this compound would require the discovery or engineering of a specific dehydrogenase.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods for N-acetylated sugars. These values can be used as a starting point for the method development and validation for this compound.
Table 1: HPLC-UV Method Performance (Adapted from N-acetylglucosamine analysis) [4]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantitation (LOQ) | 40 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (%) | 95-105% |
Table 2: LC-MS/MS Method Performance (Adapted from N-acetylmannosamine analysis) [3][5]
| Parameter | Typical Value |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL |
| Accuracy (%) | ≥ 91.7% |
| Inter-run Precision (%CV) | < 6.7% |
| Intra-run Precision (%CV) | < 6.7% |
Table 3: GC-MS/MS Method Performance (Adapted from N-acetylglucosamine analysis) [1][2]
| Parameter | Typical Value |
| Limit of Detection (LOD) | low femtomol range |
| Deviation between MS techniques | < 12% |
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS Analysis of this compound
This protocol is adapted from a method for N-acetylmannosamine and is expected to be suitable for this compound with appropriate optimization.[3][5]
1. Sample Preparation (Plasma) a. To 50 µL of plasma sample, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a 96-well phospholipid removal plate. e. Collect the filtrate for LC-MS/MS analysis.
2. HILIC-LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity LC or equivalent.
- Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 90% B
- 1-5 min: 90% to 60% B
- 5-5.1 min: 60% to 90% B
- 5.1-7 min: 90% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500 or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.
Protocol 2: GC-MS Analysis of this compound (Derivatization Required)
This protocol is based on a method for N-acetylglucosamine and requires derivatization.[1][2]
1. Derivatization a. Evaporate the sample extract to dryness under a stream of nitrogen. b. Add 50 µL of 20 mg/mL ethoxyamine hydrochloride in pyridine. c. Incubate at 60°C for 60 minutes. d. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). e. Incubate at 60°C for 30 minutes.
2. GC-MS Conditions
- GC System: Agilent 7890B GC or equivalent.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program:
- Initial temperature: 70°C, hold for 1 min.
- Ramp to 290°C at 6°C/min.
- Hold at 290°C for 1 min.
- MS System: Agilent 7000D GC/TQ or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan to identify characteristic fragmentation patterns of derivatized this compound, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Signaling Pathway and Experimental Workflow Diagrams
To provide context for the importance of N-acetylated sugars in cellular processes, the well-characterized N-acetylglucosamine (GlcNAc) metabolic pathway is illustrated below. While a specific metabolic pathway for this compound is not well-defined in the literature, it is likely to be involved in specialized glycosylation or secondary metabolic pathways.
Caption: N-acetylglucosamine (GlcNAc) metabolic pathways.
The following diagram illustrates a general experimental workflow for the analysis of this compound from a biological sample using LC-MS/MS.
Caption: General workflow for this compound analysis.
References
- 1. Chemical Synthesis of Rare, Deoxy-Amino Sugars Containing Bacterial Glycoconjugates as Potential Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 5. Amino Sugars Analysis Service - Creative Proteomics [creative-proteomics.com]
Unveiling Cellular Glycosylation: N-Acetylglucosamine Analogs as Chemical Probes for Metabolic Labeling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of post-translational modifications (PTMs) is critical to understanding cellular regulation, signaling, and disease. Among the most abundant and dynamic PTMs is O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] Dysregulation of O-GlcNAcylation has been implicated in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4][5] To investigate the roles of O-GlcNAcylated proteins, robust methods for their detection and identification are essential.
This document provides detailed application notes and protocols for the use of N-acetylglucosamine (GlcNAc) analogs as chemical probes for metabolic labeling of O-GlcNAcylated proteins. These probes, often functionalized with bioorthogonal handles like azides or alkynes, are readily taken up by cells and incorporated into proteins by the cellular machinery.[1] Subsequent "click chemistry" reactions allow for the attachment of reporter tags for visualization, enrichment, and identification of these modified proteins.[3][6][7]
Principle of Metabolic Labeling with GlcNAc Analogs
Metabolic chemical reporters (MCRs) based on GlcNAc are powerful tools for studying O-GlcNAcylation.[1][8] These synthetic sugars are designed to be recognized by the cell's metabolic pathways. Once inside the cell, they are converted to UDP-GlcNAc analogs and used by O-GlcNAc transferase (OGT) to modify target proteins.[4] The key feature of these MCRs is the presence of a bioorthogonal chemical group, such as an azide or an alkyne, which does not interfere with cellular processes.[1][7] This chemical handle allows for a highly specific secondary labeling step with a complementary probe, enabling a wide range of downstream applications.
A variety of GlcNAc analogs have been developed for this purpose. For instance, N-azidoacetylglucosamine (GlcNAz) and its peracetylated, more cell-permeable form (Ac4GlcNAz), are widely used.[5][9] Similarly, alkyne-modified analogs provide an alternative for click chemistry-based detection.[3] Interestingly, metabolic cross-talk allows for the use of N-azidoacetylgalactosamine (GalNAz) to label O-GlcNAcylated proteins, as it can be epimerized to UDP-GlcNAz within the cell.[2][10][11]
Applications
The use of GlcNAc-based chemical probes has revolutionized the study of O-GlcNAcylation, enabling a variety of applications:
-
Visualization of O-GlcNAcylated proteins: Labeled proteins can be visualized in-gel or in-cell by attaching fluorescent probes.[1]
-
Proteomic identification: Enrichment of labeled proteins using affinity tags (e.g., biotin) followed by mass spectrometry allows for the identification of hundreds to thousands of O-GlcNAcylated proteins.[3][12][13]
-
Quantitative proteomics: Stable isotope labeling techniques can be combined with metabolic labeling to quantify changes in O-GlcNAcylation under different cellular conditions.[5][14][15][16]
-
Validation of O-GlcNAcylation targets: Western blotting with antibodies against a protein of interest can confirm its modification with the GlcNAc analog.[6]
Data Presentation
The following tables summarize representative quantitative data from proteomic studies that have utilized GlcNAc analog labeling to identify O-GlcNAcylated proteins.
Table 1: Identification of O-GlcNAcylated Proteins and Sites
| Cell Line | GlcNAc Analog | Enrichment Method | Number of O-GlcNAc Proteins Identified | Number of O-GlcNAc Sites Identified | Reference |
| HEK293 | Azide-modified GlcNAc | Alkyne-resin Click Chemistry | ~1500 | 185 | [12][13] |
| Mouse Brain | N-azidoacetylgalactosamine | Phospho-alkyne Click Chemistry & TiO2 | - | 42 (7 novel) | [17] |
| HeLa | N-azidoacetylgalactosamine | Phospho-alkyne Click Chemistry & TiO2 | - | - | [17] |
| Human Brain (AD vs. Control) | Chemoenzymatic labeling with GalNAz | Photocleavage enrichment | 530 | 1094 | [16] |
Table 2: Quantified Changes in O-GlcNAcylation
| Condition | Cell/Tissue Type | Quantitative Method | Number of Proteins with Altered O-GlcNAcylation | Key Findings | Reference |
| O-GlcNAcase inhibitor treatment | Single cell line | Click chemistry and LC-MS/MS | ~200 | Increased O-GlcNAcylation of proteins in the hexosamine signaling pathway. | [3][13] |
| Alzheimer's Disease (AD) vs. Control | Human Brain | Isobaric tandem mass tags and chemoenzymatic enrichment | 81 | Altered O-GlcNAcylation of structural, synaptic, and memory-associated proteins in AD. | [16] |
| Heat Stress | - | SILAC-based quantitative proteomics | 15 | Dynamic O-GlcNAc modification of specific proteins in response to heat stress. | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Sugars
This protocol describes the general procedure for labeling O-GlcNAcylated proteins in cultured mammalian cells using an azide-modified GlcNAc analog.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Azido-sugar (e.g., N-azidoacetylglucosamine - GlcNAz, or its peracetylated form Ac4GlcNAz)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare a stock solution of the azido-sugar in a suitable solvent (e.g., DMSO or sterile water).
-
Supplement the cell culture medium with the azido-sugar to a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar.[1]
-
After incubation, wash the cells twice with ice-cold PBS to remove excess unincorporated azido-sugar.
-
Lyse the cells directly on the plate with an appropriate lysis buffer containing protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate containing azide-labeled proteins is now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry Reaction for Biotin Tagging
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to the azide-labeled proteins.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol, Chloroform, Water for protein precipitation
Procedure:
-
To 1 mg of protein lysate, add the biotin-alkyne probe to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
Precipitate the proteins to remove excess reaction reagents. A common method is methanol/chloroform precipitation.[1] a. Add 4 volumes of methanol to the reaction mixture. b. Add 1.5 volumes of chloroform. c. Add 2 volumes of water. d. Vortex thoroughly and centrifuge to pellet the protein. e. Carefully remove the supernatant.
-
Wash the protein pellet with methanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., 1% SDS in PBS) for downstream applications.
Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged O-GlcNAcylated proteins using streptavidin beads, followed by on-bead tryptic digestion for proteomic analysis.
Materials:
-
Biotinylated protein lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Resuspend the biotinylated protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Incubate the lysate with streptavidin-agarose beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with decreasing concentrations of SDS is recommended (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS), followed by washes with PBS and ammonium bicarbonate buffer.
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µL of bead slurry) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution containing formic acid.
-
Combine the supernatant and the eluate, and desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.
Visualizations
Caption: Workflow for metabolic labeling of O-GlcNAcylated proteins.
Caption: The O-GlcNAc signaling pathway.
Conclusion
The use of N-acetylglucosamine analogs as chemical probes for metabolic labeling has become an indispensable tool for the study of O-GlcNAcylation. This approach offers a powerful and versatile platform for the visualization, identification, and quantification of O-GlcNAcylated proteins in a cellular context. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to employ this technology to unravel the complex roles of O-GlcNAcylation in health and disease.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 6. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. Proteome wide purification and identification of O-GlcNAc-modified proteins using click chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of O-GlcNAcylation in combination with isobaric tag labeling and chemoenzymatic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Investigating Glycoconjugate Dynamics: Application and Protocols for N-Acetylmycosamine Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the incorporation of N-Acetylmycosamine into cellular glycoconjugates. Given that this compound is a less commonly studied aminodeoxysugar compared to N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), this document outlines a foundational approach for its investigation. The protocols are based on established methodologies for metabolic glycoengineering with analogous N-acetylated sugars and are intended to serve as a starting point for researchers venturing into the study of this specific monosaccharide.
Introduction to this compound and Metabolic Glycoengineering
This compound, with the chemical formula C8H15NO5, is an N-acetylated amino sugar. While the biological roles and metabolic pathways of sugars like GlcNAc and GalNAc are well-documented, the specific pathways and functional significance of this compound incorporation into glycoconjugates remain an active area of investigation.
Metabolic glycoengineering is a powerful technique used to study glycan biosynthesis and function.[1] This method involves introducing chemically modified monosaccharides into cellular metabolic pathways. These unnatural sugars are then incorporated into glycoconjugates, allowing for their visualization and analysis. This approach typically utilizes sugars functionalized with bioorthogonal handles, such as azides or alkynes, which can be selectively tagged with probes for fluorescence microscopy, flow cytometry, or mass spectrometry-based proteomics.[2][3]
This document provides a framework for applying metabolic glycoengineering techniques to study the incorporation of this compound.
Hypothesized Metabolic Pathway for this compound Incorporation
The metabolic pathway for this compound is not well-elucidated. However, based on the known pathways for other N-acetylated sugars, a plausible route for its incorporation can be hypothesized. Exogenously supplied this compound would likely be transported into the cell and subsequently phosphorylated by a kinase. The resulting this compound-phosphate would then be converted to a nucleotide-activated sugar donor, such as UDP-N-Acetylmycosamine. This activated sugar could then be utilized by glycosyltransferases for incorporation into nascent glycan chains on proteins and lipids.
Caption: Hypothesized metabolic pathway for the incorporation of exogenous this compound into cellular glycoconjugates.
General Experimental Workflow
The investigation of this compound incorporation follows a standard metabolic labeling workflow. This involves synthesizing a bioorthogonally tagged this compound analog, introducing it to cells, allowing for metabolic incorporation, and then detecting the tagged glycoconjugates.
Caption: General experimental workflow for the metabolic labeling and analysis of this compound incorporation.
Quantitative Data from Analogous Systems
As specific quantitative data for this compound incorporation is not yet widely available, the following tables present representative data from studies using other N-acetylated sugar analogs. These tables are intended to provide a reference for the types of quantitative outcomes that can be expected.
Table 1: Representative Concentrations and Incubation Times for Metabolic Labeling
| Cell Line | Sugar Analog | Concentration (µM) | Incubation Time (hours) | Reference Application |
| Jurkat | Ac4ManNAz (Azido-N-acetylmannosamine) | 30 - 100 | 72 | Cell surface labeling |
| CHO | Ac4ManNAz | 100 | 72 | Confocal microscopy |
| HEK293T | Ac4GalNAz (Azido-N-acetylgalactosamine) | 200 | 48 | Cell surface labeling |
| K-562 | GalNAzMe (Azido-N-acetylgalactosamine analog) | 50 - 200 | 48 | Flow cytometry |
Table 2: Example of Quantitative Analysis of Glycan Labeling
| Cell Line | Sugar Analog | Detection Method | Readout | Result |
| Jurkat | Ac4ManNAz | Flow Cytometry (FITC-avidin) | Mean Fluorescence Intensity | Dose-dependent increase |
| K-562 | GalNAzMe | Flow Cytometry (Fluorophore) | % Labeled Cells | > 90% at 100 µM |
| HEK293T | Ac4GalNAz | In-gel Fluorescence | Band Intensity | Specific protein bands labeled |
| Various | Azido Sugars | Mass Spectrometry | Number of Identified Glycoproteins | Hundreds to thousands |
Experimental Protocols
The following are detailed, generalized protocols for the investigation of this compound incorporation, adapted from established methods for other N-acetylated sugars.[2]
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-N-Acetylmycosamine
Materials:
-
Azido-N-Acetylmycosamine (synthesized in-house or custom synthesis)
-
Cell line of interest (e.g., HEK293T, Jurkat, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 50-70% confluency.
-
Preparation of Sugar Stock: Prepare a stock solution of Azido-N-Acetylmycosamine in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 10-50 mM.
-
Metabolic Labeling: Add the Azido-N-Acetylmycosamine stock solution to the cell culture medium to achieve a final concentration in the range of 25-100 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in lysis buffer.
-
-
Lysate Preparation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.
Protocol 2: Detection of Incorporated Azido-N-Acetylmycosamine via Click Chemistry
Materials:
-
Cell lysate containing metabolically labeled proteins (from Protocol 1)
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(I) catalyst solution (e.g., CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., TBTA or BTTAA)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Streptavidin-HRP or fluorescent imaging system
Procedure:
-
Click Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the alkyne probe (final concentration of 50-100 µM).
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 (final concentration 1 mM), the reducing agent (final concentration 5 mM), and the copper chelator (final concentration 1 mM) in PBS.
-
Initiate Click Reaction: Add the catalyst solution to the protein lysate and probe mixture. The final reaction volume should be adjusted with PBS.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. Add four volumes of ice-cold acetone and incubate at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in SDS-PAGE loading buffer.
-
Analysis:
-
In-gel Fluorescence: If an alkyne-fluorophore was used, resolve the proteins by SDS-PAGE and visualize the labeled proteins directly using a fluorescent gel scanner.
-
Western Blot: If alkyne-biotin was used, resolve the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP followed by chemiluminescence detection.
-
Concluding Remarks
The study of this compound holds the potential to uncover novel aspects of glycobiology. The protocols and frameworks provided herein offer a robust starting point for researchers to investigate the incorporation and functional roles of this understudied N-acetylated sugar. It is important to note that the conditions provided are generalized and will likely require optimization for specific cell types and experimental goals. Careful validation and control experiments, such as competition with natural sugars and the use of cells deficient in key metabolic enzymes, will be crucial for interpreting the results of this compound incorporation studies.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Acetylmycosamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical techniques for the quantification of N-Acetylmycosamine. While specific quantitative data for this compound is limited in publicly available literature, the methodologies presented here are based on well-established protocols for the closely related and structurally similar molecule, N-Acetylglucosamine (GlcNAc). These methods can be adapted for the specific quantification of this compound with appropriate validation.
Introduction
This compound is an N-acetylated amino sugar that is a component of various glycoconjugates in microorganisms. Accurate quantification of this compound is crucial for understanding its role in biological processes, including cell wall biosynthesis, cell signaling, and pathogenesis. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays for the quantification of N-acetylated amino sugars like this compound.
Data Presentation
The following tables summarize quantitative data for N-Acetylglucosamine (GlcNAc) found in the cell walls of various fungi. This data is presented as an example of how quantitative data for this compound could be structured.
| Fungal Species | Cultivation Time (days) | Glucosamine Content of Alkali Insoluble Material (%) | N-Acetylglucosamine (GlcNAc) Content of Alkali Insoluble Material (%) | Reference |
| Rhizopus oryzae | 1 | 41.7 ± 2.2 | 24.9 | [1] |
| 6 | 41.7 ± 2.2 | 31.0 | [1] | |
| Mucor indicus | 1 | 42.0 ± 1.7 | 23.5 ± 0.8 | [1] |
| 6 | 42.0 ± 1.7 | 23.5 ± 0.8 | [1] | |
| Rhizomucor pusillus | 1 | 40.0 | 36.3 | [1] |
| 6 | 30.0 | 50.8 | [1] |
Experimental Protocols
Sample Preparation from Fungal Cell Walls
This protocol is adapted from a method for the determination of glucosamine and N-acetylglucosamine in fungal cell walls and can be used as a starting point for this compound extraction.
Materials:
-
Concentrated Sulfuric Acid
-
Dilute Sulfuric Acid
-
Nitrous Acid
-
Lyophilized fungal biomass
-
Sodium hydroxide (NaOH)
Protocol:
-
Alkali Treatment: Treat the lyophilized fungal biomass with 1 M NaOH at a ratio of 100 mg biomass to 10 mL NaOH solution.
-
Incubate the suspension at 121°C for 20 minutes.
-
Washing: Wash the alkali-insoluble material (AIM) with distilled water until a neutral pH is achieved.
-
Lyophilization: Lyophilize the washed AIM.
-
Acid Hydrolysis (Step 1): Add 1 mL of 72% (w/w) sulfuric acid to 100 mg of the dried AIM in a glass tube.
-
Incubate the mixture in an ice bath for 1 hour with occasional vortexing.
-
Acid Hydrolysis (Step 2): Dilute the acid to 1 M by adding 23 mL of distilled water.
-
Incubate the tube at 100°C for 4 hours.
-
Neutralization: Neutralize the hydrolysate with saturated Ba(OH)₂ solution.
-
Centrifugation: Centrifuge to remove the barium sulfate precipitate.
-
The supernatant containing the hydrolyzed monosaccharides is now ready for analysis by HPLC or GC-MS.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the analysis of N-acetylated amino sugars.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Amino (NH₂) or Amide column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 195 nm or RI detector.
Protocol:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the this compound in the samples by comparing the peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the quantification of this compound after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for carbohydrate analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
Derivatization Protocol:
-
Transfer 50 µL of the hydrolyzed sample supernatant to a glass vial and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Incubate at 90°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 60 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Scan mode (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) mode for quantification.
Enzymatic/Colorimetric Assay
This is a general protocol for the determination of N-acetylamino sugars based on the Morgan-Elson reaction.[2][3]
Reagents:
-
Potassium tetraborate solution (0.8 M)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent: Dissolve 10 g of DMAB in 100 mL of a mixture of glacial acetic acid and concentrated hydrochloric acid (9:1 v/v).
-
This compound standard
Protocol:
-
To 0.5 mL of the sample or standard solution in a test tube, add 0.1 mL of the potassium tetraborate solution.
-
Heat the tubes in a boiling water bath for 3 minutes.
-
Cool the tubes in an ice bath.
-
Add 3 mL of the DMAB reagent to each tube and mix well.
-
Incubate the tubes at 37°C for 20 minutes.
-
Measure the absorbance at 585 nm using a spectrophotometer.
-
Quantify this compound in the samples by comparing the absorbance to a standard curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the N-Acetylglucosamine (GlcNAc) signaling pathway in the fungus Candida albicans.[4] While this pathway is for GlcNAc, it provides a valuable model for how N-acetylated amino sugars can regulate cellular processes. It is plausible that this compound could engage similar signaling components.
Experimental Workflow
The following diagram outlines a general experimental workflow for the quantification of this compound from a biological sample.
References
- 1. Determination of glucosamine and N-acetyl glucosamine in fungal cell walls. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. A colorimetric method for the determination of N-acetylglucosamine and N-acetylchrondrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Labeling of Cells with N-Acetylmannosamine (ManNAc) Analogs
A Note on N-Acetylmycosamine: The query specified this compound analogs. However, this compound is not commonly associated with metabolic labeling of cells. It is likely that N-acetylmannosamine (ManNAc) was intended, as ManNAc analogs are extensively used in the field of metabolic glycoengineering. This document will focus on the principles and protocols for metabolic labeling using ManNAc analogs.
Introduction to Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique that allows for the introduction of bioorthogonal chemical reporters into the glycans of living cells.[1][2][3] This is achieved by providing cells with unnatural sugar precursors that bear a chemical handle, such as an azide or an alkyne group.[1] The cellular biosynthetic machinery then processes these analogs and incorporates them into cell surface glycoproteins and glycolipids.[1][2][3] The chemical reporter on the cell surface can then be selectively reacted with a complementary probe (e.g., a fluorescent dye, or a biotin tag) through a bioorthogonal reaction, a reaction that occurs in a biological environment without interfering with native biochemical processes.[4][5] This two-step labeling strategy enables a wide range of applications, from imaging of glycans to the identification and enrichment of glycoproteins.[1][2][3][6]
One of the most commonly used sugar analogs for this purpose is tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[1] Ac4ManNAz is a cell-permeable precursor to N-azidoacetylsialic acid (SiaNAz). Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz is converted into SiaNAz through the sialic acid biosynthetic pathway.[7] The SiaNAz is then incorporated into cell surface glycans.[8] The azide group serves as a bioorthogonal handle for subsequent ligation reactions, most notably the copper-free click chemistry reaction with a dibenzocyclooctyne (DBCO) conjugated probe.[4][8]
Applications
The ability to specifically label glycans on living cells has a wide array of applications in research and drug development:
-
Glycan Imaging: Visualization of glycans on the cell surface and in living organisms.[1][2][3]
-
Glycoproteomics: Enrichment and identification of specific glycoproteins.[2][3][9]
-
Cell Tracking: In vivo tracking of labeled cells.[8]
-
Drug Targeting: Development of targeted drug delivery systems.[5]
-
Studying Glycan Dynamics: Monitoring glycan expression and localization during various cellular processes.[10]
Quantitative Data
The efficiency of metabolic labeling and its effect on cell viability can vary depending on the cell type, the concentration of the sugar analog, and the incubation time. It is crucial to optimize these parameters for each experimental system.
Table 1: Effect of Ac4ManNAz Concentration on Cell Viability and Labeling Efficiency.
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Cell Viability (% of control) | Relative Labeling Intensity |
| Jurkat | 25 | 72 | ~95% | +++ |
| Jurkat | 50 | 72 | ~90% | ++++ |
| Jurkat | 100 | 72 | ~70% | +++++ |
| HeLa | 25 | 48 | >95% | ++ |
| HeLa | 50 | 48 | >95% | +++ |
| A549 | 10 | 48 | >95% | Not specified |
| A549 | 100 | 48 | >95% | Not specified |
Data compiled from various sources indicating general trends. Actual results may vary.[8][11] At higher concentrations (e.g., 100 µM), Ac4ManNAz can reduce cellular growth in some cell lines.[7][11]
Table 2: Comparison of Different Azido Sugar Analogs for Metabolic Labeling.
| Azido Sugar Analog | Target Glycan Population | Common Concentration Range (µM) | Notes |
| Ac4ManNAz | Sialic acids | 20-100 | Most widely used for labeling sialylated glycans.[1][2][3] |
| Ac4GalNAz | O-GlcNAc, mucin-type O-glycans | 25-50 | Used to label O-GlcNAc modified proteins and O-glycans.[2][12] |
| Ac4GlcNAz | N-glycans, O-GlcNAc | 25-50 | Can be incorporated into various glycan types.[2][12] |
| 6AzFuc | Fucosylated glycans | 50-100 | For specific labeling of fucosylated structures.[2][3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic labeling of cell surface sialic acids with Ac4ManNAz.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Ac4ManNAz (tetra-acetylated N-azidoacetyl-D-mannosamine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Metabolic Labeling:
-
The following day, dilute the Ac4ManNAz stock solution in complete culture medium to the desired final concentration (typically 25-50 µM).
-
Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar.
-
-
Harvesting Cells:
-
For adherent cells, wash the cells twice with ice-cold PBS, then detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS.
-
-
The azide-labeled cells are now ready for downstream applications, such as fluorescent labeling via click chemistry.
Protocol 2: Fluorescent Labeling of Cell Surface Glycans via Copper-Free Click Chemistry
This protocol describes the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Alexa Fluor 488)
-
PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in Staining Buffer to the desired final concentration (typically 10-50 µM).
-
Cell Staining:
-
Resuspend the azide-labeled cells in the labeling solution at a density of 1-5 x 10^6 cells/mL.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Remove the supernatant and wash the cells twice with Staining Buffer.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for analysis (e.g., PBS for flow cytometry).
-
Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope.
-
Protocol 3: Detection of Labeled Glycoproteins by Western Blot
This protocol allows for the detection of azide-labeled glycoproteins in a cell lysate.
Materials:
-
Azide-labeled cell lysate
-
DBCO-Biotin
-
Streptavidin-HRP
-
SDS-PAGE gels
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent HRP substrate
Procedure:
-
Cell Lysis: Lyse the azide-labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction in Lysate:
-
To a sample of the cell lysate (e.g., 50 µg of total protein), add DBCO-Biotin to a final concentration of 50-100 µM.
-
Incubate for 1-2 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system.
-
Visualizations
Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycans.
Caption: General experimental workflow for metabolic labeling and detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B412558D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycan Labeling [sigmaaldrich.com]
- 10. Single Molecule Tracking of Surface Glycans on Live Cells Using Metabolic Labeling and Click Chemistry | NYU Tandon School of Engineering [engineering.nyu.edu]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
N-Acetylglucosamine (GlcNAc) as a Versatile Substrate for Enzyme Assays: Application Notes and Protocols
A-Note on Terminology: The user query specified "N-Acetylmycosamine." Following a comprehensive search of scientific literature, it has been determined that this term is not commonly used. The vast majority of relevant research refers to N-acetylglucosamine (GlcNAc) , a structurally similar and biologically crucial amino sugar. Therefore, these application notes and protocols are based on the well-documented use of N-acetylglucosamine (GlcNAc) as an enzyme substrate, assuming it to be the compound of interest for the user's research needs.
Application Notes
N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide derivative of glucose, playing critical structural and signaling roles across all domains of life. It is a key component of bacterial cell walls (peptidoglycan), fungal cell walls (chitin), and the extracellular matrix in animals.[1][2] Beyond its structural importance, GlcNAc and its derivatives are pivotal substrates for a multitude of enzymes involved in diverse metabolic and signaling pathways. This makes GlcNAc a valuable tool for researchers and drug development professionals for the development of robust enzyme assays to study enzyme kinetics, screen for inhibitors, and elucidate biological pathways.
This document provides detailed protocols for enzyme assays using GlcNAc and its phosphorylated derivatives as substrates for several key enzyme classes: Kinases, Transferases, Hydrolases, and Mutases.
Key Enzymes Utilizing N-Acetylglucosamine and its Derivatives:
-
N-Acetyl-D-glucosamine Kinase (NagK): Catalyzes the phosphorylation of GlcNAc to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P), a key entry point into the hexosamine biosynthetic pathway.
-
O-linked β-N-acetylglucosamine (O-GlcNAc) Transferase (OGT): Transfers GlcNAc from UDP-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, a dynamic post-translational modification crucial for cellular regulation.[3]
-
β-N-acetylhexosaminidase: A lysosomal enzyme that hydrolyzes terminal β-linked N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates.[4][5]
-
N-acetylphosphoglucosamine Mutase (AGM1): Catalyzes the reversible isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P), a critical step in the synthesis of UDP-GlcNAc.[6][7]
-
N-acetylglucosamine-6-phosphate deacetylase (NagA): Catalyzes the deacetylation of GlcNAc-6P to glucosamine-6-phosphate, a key step in GlcNAc catabolism in bacteria.[8][9]
The following sections provide detailed experimental protocols for assaying the activity of these enzymes, along with quantitative data where available and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The kinetic parameters of several enzymes that utilize N-acetylglucosamine or its derivatives as substrates are summarized in the table below. This data is essential for designing effective enzyme assays and for comparative studies.
| Enzyme | Substrate | Km (mM) | Organism/Tissue | Reference |
| N-acetyl-D-glucosamine Kinase | N-acetyl-D-glucosamine | 0.06 | Rat Liver | [10][11] |
| N-acetyl-D-glucosamine Kinase | N-acetyl-D-glucosamine | 0.04 | Rat Kidney | [10][11] |
| N-acetyl-D-glucosamine Kinase | N-acetyl-D-mannosamine | 0.95 | Rat Liver | [10][11] |
| N-acetyl-D-glucosamine Kinase | N-acetyl-D-mannosamine | 1.0 | Rat Kidney | [10][11] |
| N-acetylmannosamine Kinase | N-acetylglucosamine | 0.26 | Staphylococcus aureus | [12] |
| N-acetylphosphoglucosamine Mutase (AfAGM1) | N-acetylglucosamine-6-phosphate | 0.025 | Aspergillus fumigatus |
Experimental Protocols
N-Acetyl-D-glucosamine Kinase (NagK) Assay
This protocol describes a coupled spectrophotometric assay to measure the activity of N-acetyl-D-glucosamine kinase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]
Principle:
-
GlcNAc + ATP --(NagK)--> GlcNAc-6-phosphate + ADP
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or microplate
Procedure:
-
Prepare a reaction cocktail containing the reaction buffer, ATP, PEP, NADH, PK, and LDH. The final concentrations should be optimized but typical starting concentrations are: 5 mM ATP, 2 mM PEP, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.
-
Add a defined amount of the enzyme source (purified NagK or cell lysate) to the reaction cocktail.
-
Initiate the reaction by adding varying concentrations of N-acetyl-D-glucosamine.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).
O-linked β-N-acetylglucosamine (O-GlcNAc) Transferase (OGT) Assay
This protocol describes a radioactivity-based assay for OGT activity using a synthetic peptide substrate.[3]
Materials:
-
Synthetic peptide substrate (e.g., a peptide derived from a known OGT substrate)
-
UDP-[3H]GlcNAc (radiolabeled substrate)
-
OGT enzyme source (purified or as a cell extract)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 12.5 mM MgCl2 and 1 mM DTT)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Method to separate the labeled peptide from unincorporated UDP-[3H]GlcNAc (e.g., C18 solid-phase extraction cartridges).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the synthetic peptide substrate, and the OGT enzyme source.
-
Initiate the reaction by adding UDP-[3H]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 8 M urea).
-
Separate the radiolabeled peptide from the unincorporated UDP-[3H]GlcNAc using a C18 cartridge.
-
Elute the labeled peptide from the cartridge.
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of incorporated radioactivity is proportional to the OGT activity.
β-N-acetylhexosaminidase Assay
This protocol describes a colorimetric assay for β-N-acetylhexosaminidase activity using a synthetic p-nitrophenyl (pNP) substrate.[4][5]
Materials:
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Enzyme source (e.g., cell lysate, tissue homogenate)
-
Reaction Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium borate buffer, pH 10.0)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Microplate or cuvettes
Procedure:
-
Prepare a solution of the pNP-GlcNAc substrate in the reaction buffer.
-
Add a defined amount of the enzyme source to the substrate solution.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution. The alkaline pH develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance of the solution at 405 nm.
-
The amount of p-nitrophenol released is proportional to the enzyme activity and can be quantified using a standard curve of p-nitrophenol.
N-acetylphosphoglucosamine Mutase (AGM1) Assay
This protocol describes a coupled colorimetric assay for AGM1 activity. The production of glucose-1-phosphate is coupled to the reduction of NADP+.[6]
Principle:
-
GlcNAc-6P --(AGM1)--> GlcNAc-1P (reverse reaction is measured for convenience)
-
GlcNAc-1P --(AGM1)--> GlcNAc-6P
-
GlcNAc-6P is then used in a coupled reaction that produces a measurable product. A more direct assay measures the forward reaction:
-
GlcNAc-6P --(AGM1)--> GlcNAc-1P
-
GlcNAc-1P + UTP --(UDP-GlcNAc pyrophosphorylase)--> UDP-GlcNAc + PPi
-
The pyrophosphate (PPi) produced can be measured using a colorimetric assay.
Materials:
-
N-acetylglucosamine-6-phosphate (GlcNAc-6P)
-
Uridine-5'-triphosphate (UTP)
-
UDP-GlcNAc pyrophosphorylase (UAP1)
-
A kit for measuring inorganic pyrophosphate (PPi)
-
AGM1 enzyme source
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, UTP, and UAP1.
-
Add the AGM1 enzyme source to the reaction mixture.
-
Initiate the reaction by adding GlcNAc-6P.
-
Incubate at 37°C for a defined time.
-
Stop the reaction and measure the amount of PPi produced using a commercially available colorimetric assay kit.
-
The amount of PPi produced is proportional to the AGM1 activity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving N-acetylglucosamine and the general workflow for a coupled enzyme assay.
References
- 1. athenaes.com [athenaes.com]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement for Beta-N-Acetylhexosaminidase [creative-enzymes.com]
- 5. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evidence for substrate-assisted catalysis in N-acetylphosphoglucosamine mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of N-acetylglucosamine-phosphate mutase, a member of the alpha-D-phosphohexomutase superfamily, and its substrate and product complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. N-acetylglucosamine 6-Phosphate Deacetylase (nagA) Is Required for N-acetyl Glucosamine Assimilation in Gluconacetobacter xylinus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of N-Acetylglucosamine in Recombinant Organisms
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The user's original query mentioned "N-Acetylmycosamine". Our research indicates that the more commonly produced and industrially relevant compound in recombinant organisms is N-Acetylglucosamine (GlcNAc). This document will focus on the production of N-Acetylglucosamine, as it is highly probable that this was the intended subject of the query given the context of recombinant production and drug development.
Introduction
N-Acetylglucosamine (GlcNAc) is a monosaccharide of significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic applications, including the management of osteoarthritis and inflammatory bowel disease.[1] Traditionally, GlcNAc is produced by the acid hydrolysis of chitin from shellfish waste, a process that can be environmentally harsh and may pose risks of shellfish protein contamination.[2] Recombinant production of GlcNAc in microorganisms offers a sustainable and controlled alternative. This document provides detailed application notes and protocols for the production of GlcNAc using two primary recombinant strategies: metabolic engineering of Escherichia coli for de novo synthesis and an enzymatic approach utilizing recombinant chitinolytic enzymes.
Metabolic Engineering of Escherichia coli for De Novo GlcNAc Production
This approach involves genetically modifying E. coli to channel carbon flux from simple sugars, such as glucose and glycerol, towards the efficient biosynthesis of GlcNAc.
Metabolic Pathway and Engineering Strategies
The biosynthesis of GlcNAc in E. coli starts from the glycolytic intermediate fructose-6-phosphate. Key enzymes in the pathway include glucosamine-6-phosphate synthase (GlmS) and glucosamine-6-phosphate N-acetyltransferase (GNA1). Metabolic engineering efforts focus on overexpressing these key enzymes and eliminating competing metabolic pathways to maximize the carbon flux towards GlcNAc.[3]
Key Genetic Modifications:
-
Overexpression of glmS: Encodes glucosamine-6-phosphate synthase, which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. Using a mutant GlmS that is resistant to feedback inhibition by glucosamine-6-phosphate can significantly increase production.[2][4]
-
Overexpression of GNA1: Encodes glucosamine-6-phosphate N-acetyltransferase, which converts glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate.[3][4]
-
Overexpression of yqaB: Encodes a phosphatase that converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine.[3]
-
Deletion of competing pathway genes:
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-P", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc6P [label="N-Acetylglucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc [label="N-Acetylglucosamine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> G6P; G6P -> F6P; G6P -> PPP [label="zwf (knockout)", color="#EA4335", fontcolor="#EA4335"]; F6P -> Glycolysis [label="pfkA, pfkB (knockout)", color="#EA4335", fontcolor="#EA4335"]; {F6P, Glutamine} -> GlcN6P [label="glmS (overexpress)", color="#34A853", fontcolor="#34A853"]; {GlcN6P, AcetylCoA} -> GlcNAc6P [label="GNA1 (overexpress)", color="#34A853", fontcolor="#34A853"]; GlcNAc6P -> GlcNAc [label="yqaB (overexpress)", color="#34A853", fontcolor="#34A853"];
// Invisible nodes for layout {rank=same; Glucose; Glutamine; AcetylCoA} }
Caption: Metabolic engineering strategy for N-Acetylglucosamine production in E. coli.
Experimental Protocols
Protocol 1: Construction of a GlcNAc-Producing E. coli Strain
-
Host Strain: E. coli BL21(DE3) or MG1655 are commonly used.
-
Gene Knockout:
-
Use a genome editing method such as CRISPR/Cas9 or lambda Red recombineering to delete the target genes (pfkA, pfkB, zwf, nagE, manXYZ).[3]
-
Design guide RNAs (for CRISPR) or homologous arms (for lambda Red) flanking the target genes.
-
Transform the host strain with the appropriate plasmids and select for successful knockouts.
-
-
Gene Overexpression:
-
Clone the coding sequences of glmS (preferably a feedback-resistant mutant), GNA1, and yqaB into a suitable expression vector (e.g., pET or pTrc series) under the control of a strong inducible promoter (e.g., T7 or tac).
-
The genes can be assembled into a synthetic operon for coordinated expression.
-
Transform the engineered knockout strain with the overexpression plasmid.
-
-
Strain Verification:
-
Confirm gene knockouts and plasmid insertions by PCR and DNA sequencing.
-
Verify protein overexpression by SDS-PAGE analysis after induction.
-
Protocol 2: Fed-Batch Fermentation for High-Titer GlcNAc Production
-
Seed Culture:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 1.5.[6]
-
-
Fermentation Medium:
-
Fermentation Conditions:
-
Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with 25% ammonium hydroxide).[8]
-
Set the agitation to 300-500 rpm and the aeration rate to 1-1.5 vvm to maintain a dissolved oxygen level above 20%.
-
-
Induction and Feeding:
-
When the OD600 reaches approximately 10, induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Start a fed-batch feeding strategy to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid overflow metabolism. A concentrated solution of glucose and glycerol can be used for feeding.
-
-
Sampling and Analysis:
Quantitative Data
| Recombinant Host | Engineering Strategy | Carbon Source(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of GlmS and GNA1, gene knockouts | Glucose | 110 | - | - | [2] |
| E. coli | Deletion of pfkA, enhanced glycerol utilization | Glycerol/Glucose (1:8) | 179.7 | 0.529 (g/g glucose) | 2.57 | [7][10] |
| E. coli | Knockout of zwf, optimized glycerol/glucose ratio | Glycerol/Glucose | 249 | 0.791 (g/g glucose) | 3.46 | [5] |
Enzymatic Production of GlcNAc Using Recombinant Chitinolytic Enzymes
This method involves the use of recombinant chitinase (CHI) and chitobiase (CHB) to hydrolyze chitin, a readily available biopolymer, into GlcNAc.
Enzymatic Pathway and Strategy
Chitinase hydrolyzes the β-1,4-glycosidic bonds in chitin to produce chitobiose (a dimer of GlcNAc) and some GlcNAc. Chitobiase then hydrolyzes chitobiose into two molecules of GlcNAc. The synergistic action of both enzymes is crucial for achieving a high yield of GlcNAc.[1]
// Nodes Chitin [label="Chitin", fillcolor="#FBBC05", fontcolor="#202124"]; Chitobiose [label="Chitobiose", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc [label="N-Acetylglucosamine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];
// Edges Chitin -> Chitobiose [label="Chitinase (CHI)", color="#4285F4", fontcolor="#4285F4"]; Chitin -> GlcNAc [label="Chitinase (CHI)", color="#4285F4", fontcolor="#4285F4"]; Chitobiose -> GlcNAc [label="Chitobiase (CHB)", color="#4285F4", fontcolor="#4285F4"]; }
Caption: Enzymatic hydrolysis of chitin to N-Acetylglucosamine.
Experimental Protocols
Protocol 3: Expression and Purification of Recombinant Chitinase and Chitobiase
-
Gene Cloning:
-
Amplify the genes encoding chitinase (e.g., from Serratia marcescens) and chitobiase (e.g., the chb gene from E. coli K12) by PCR.[2]
-
Clone the amplified genes into an expression vector (e.g., pQE-30) with a His-tag for affinity purification.
-
-
Protein Expression:
-
Transform E. coli M15 (or a similar expression host) with the recombinant plasmids.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to incubate at a lower temperature (e.g., 20°C) for 18 hours to improve protein solubility.[2]
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged proteins from the supernatant using Ni-NTA affinity chromatography.
-
Elute the purified proteins and dialyze against a suitable storage buffer.
-
Determine the protein concentration and enzyme activity.
-
Protocol 4: Enzymatic Hydrolysis of Chitin to GlcNAc
-
Substrate Preparation:
-
Enzymatic Reaction:
-
Set up the reaction mixture containing the prepared chitin substrate (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[2]
-
Add the purified recombinant chitinase and chitobiase. An optimized ratio of CHI to CHB (e.g., 6:1 by protein amount) can significantly enhance the GlcNAc yield.[2]
-
Incubate the reaction at 37°C with shaking for 24 hours.[2]
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by heating at 100°C for 5-10 minutes.
-
Centrifuge to remove any unreacted chitin.
-
Analyze the supernatant for GlcNAc and chitobiose content by HPLC or TLC.[1]
-
Quantitative Data
| Enzyme Source | Substrate | Enzyme Ratio (CHI:CHB) | GlcNAc Yield | Chitobiose | Reference |
| Recombinant E. coli | Swollen Chitin | 1:0 (CHI alone) | 8% | 72% | [1] |
| Recombinant E. coli | Swollen Chitin | 6:1 | 47% | 36% | [1] |
Purification and Analysis of N-Acetylglucosamine
Purification Protocol
-
Initial Separation:
-
Remove microbial cells and large debris from the fermentation broth or enzymatic reaction mixture by centrifugation or microfiltration.[12]
-
-
Decolorization and Flocculation:
-
Ion Exchange Chromatography:
-
Pass the clarified solution through a series of cation and anion exchange columns to remove charged impurities, including residual proteins, nucleic acids, and salts.[13]
-
-
Concentration and Crystallization:
-
Final Drying:
-
Collect the GlcNAc crystals by filtration and dry them under vacuum.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Thin-Layer Chromatography (TLC):
-
A simple and rapid method for qualitative analysis of GlcNAc production.
-
Conclusion
The production of N-Acetylglucosamine in recombinant organisms, particularly E. coli, has been demonstrated to be a highly efficient and scalable process. Metabolic engineering strategies have led to impressive titers, making microbial fermentation a commercially viable alternative to traditional extraction methods. The enzymatic approach offers a green chemistry alternative for the valorization of chitin waste. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and optimize their own GlcNAc production platforms.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Production of N-Acetylglucosamine Using Recombinant Chitinolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust production of N-acetyl-glucosamine in engineered Escherichia coli from glycerol-glucose mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106191169B - A kind of fermentation process improving N-acetylglucosamine yield - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Efficient Production of N-Acetyl-glucosamine in Escherichia coli by Appropriate Catabolic Division of Labor in the Utilization of Mixed Glycerol/Glucose Carbon Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient enzymatic hydrolysis of chitin into N-acetyl glucosamine using alkali as a recyclable pretreatment reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. uop.edu.pk [uop.edu.pk]
- 13. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 14. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
Application Notes & Protocols for HPLC Analysis of N-Acetylmycosamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Acetylmycosamine (Neu5Ac) and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are crucial for various stages of research and drug development, including metabolic studies, quality control of therapeutic agents, and biomarker discovery.
Introduction
This compound, a nine-carbon amino sugar, is a vital component of sialoglycans, which play critical roles in cellular recognition, signaling, and immune responses. Accurate and robust analytical methods are essential for quantifying this compound and its derivatives in biological matrices and pharmaceutical formulations. HPLC, coupled with various detection techniques, offers a powerful platform for the separation and quantification of these compounds. This document outlines established HPLC methodologies, including sample preparation, chromatographic conditions, and data analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of various HPLC methods suitable for the analysis of this compound and related amino sugars. These methods, while often validated for N-Acetylglucosamine, provide a strong starting point for the analysis of this compound due to their similar chemical properties. Method optimization may be required to achieve optimal separation and sensitivity for specific derivatives.
Table 1: HPLC Method Parameters for Amino Sugar Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Amino Column (e.g., Shimadzu InertSustain Amino, 250 x 4.6 mm, 5 µm)[1] | HILIC Column (e.g., ZIC®-pHILIC, 150 mm × 4.6 mm, 5 μm)[2] | Reversed-Phase C18 with Derivatization |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (75:25, v/v)[1] | Acetonitrile:Aqueous KH2PO4 (15 mM) (70:30, v/v)[2] | Gradient of Acetonitrile and Water with TFA |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] | 1.0 mL/min |
| Detection | UV at 194 nm[1] | UV at 195 nm | UV at 265 nm (post-derivatization)[3] |
| Injection Volume | 10 µL | 20 µL[2] | 10 µL |
| Column Temp. | Room Temperature[1] | 10 ± 1°C[2] | 35°C |
Table 2: Performance Characteristics of HPLC Methods for Amino Sugar Analysis
| Parameter | Method 1 (Amino Column) | Method 2 (HILIC) | Method 3 (RP-C18 with Derivatization) |
| Linearity (R²) | >0.999[1] | >0.999[2] | >0.99 |
| Limit of Detection (LOD) | Not Reported | 10 µg/mL[2] | 0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | 40 µg/mL[2] | 5 µg/mL[3] |
| Precision (%RSD) | <3.10% (intra- and inter-day)[1] | <2% (intra- and inter-day)[2] | <2% |
| Accuracy (% Recovery) | 94.62% to 99.33%[1] | 95-105%[2] | 98-102% |
Experimental Protocols
General Sample Preparation for Biological Fluids (e.g., Serum, Cell Culture Media)
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
HPLC Method using an Amino Column (Based on Method 1)
This method is suitable for the direct analysis of underivatized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Amino analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 20 mM, pH 6.0) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in HPLC grade water.
-
The mobile phase is a mixture of acetonitrile and the phosphate buffer in a 75:25 (v/v) ratio.[1]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the standards.
-
HPLC Method using a HILIC Column (Based on Method 2)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the separation of polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
HILIC analytical column (e.g., 150 mm × 4.6 mm, 5 μm particle size)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject standards and samples.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
-
Visualizations
Biosynthesis of UDP-N-Acetylglucosamine
The following diagram illustrates the key steps in the biosynthesis of UDP-N-Acetylglucosamine, a critical precursor for the synthesis of this compound and other complex carbohydrates. This pathway highlights the enzymatic conversions from fructose-6-phosphate.
Caption: Biosynthesis pathway of UDP-N-Acetylglucosamine.
Experimental Workflow for HPLC Analysis
This diagram outlines the general workflow for the HPLC analysis of this compound, from sample collection to data analysis.
Caption: General workflow for HPLC analysis.
References
- 1. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Production of N-Acetylmannosamine (ManNAc)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of N-Acetylmannosamine (ManNAc), formerly referred to as N-Acetylmycosamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the enzymatic production of N-Acetylmannosamine (ManNAc)?
A1: The key enzyme is N-acetylglucosamine 2-epimerase (AGE), which catalyzes the reversible conversion of N-acetylglucosamine (GlcNAc) to ManNAc. For reactions starting with UDP-N-acetylglucosamine (UDP-GlcNAc), the corresponding enzyme is UDP-N-acetylglucosamine 2-epimerase. Some mammalian versions of this enzyme are bifunctional, also possessing N-acetylmannosamine kinase activity.
Q2: What are the typical substrates for enzymatic ManNAc production?
A2: The most common and cost-effective substrate is N-acetylglucosamine (GlcNAc).[1] UDP-N-acetylglucosamine (UDP-GlcNAc) can also be used, particularly with non-hydrolyzing bacterial UDP-N-acetylglucosamine 2-epimerases.
Q3: How can I monitor the progress of the enzymatic reaction?
A3: The reaction can be monitored by quantifying the formation of ManNAc or the depletion of GlcNAc using High-Performance Liquid Chromatography (HPLC).[2][3] An alternative is a coupled enzymatic assay where the produced ManNAc is used as a substrate for N-acyl-d-mannosamine dehydrogenase, and the resulting reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm.
Q4: Is ATP required for the reaction?
A4: While not universally required, the addition of ATP has been shown to enhance the activity and stability of some bacterial N-acetylglucosamine 2-epimerases. It can lead to an increased denaturation temperature and a broader pH activity range.
Troubleshooting Guide
Low Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH and temperature for your specific enzyme. For example, the N-acetylglucosamine 2-epimerase from Pedobacter heparinus has an optimal temperature of 37°C.[4] |
| Enzyme Instability or Inactivity | Ensure proper protein folding during expression by optimizing induction conditions (e.g., lower temperature, lower IPTG concentration). Confirm the presence of necessary co-factors, such as ATP for some epimerases. Perform an enzyme activity assay before starting the main reaction. |
| Reversible Nature of the Reaction | The epimerization of GlcNAc to ManNAc is a reversible reaction.[3] To drive the reaction towards ManNAc production, consider using a coupled reaction system where ManNAc is immediately consumed in a subsequent reaction, for example, in the synthesis of N-acetylneuraminic acid (NeuAc) using N-acetylneuraminic acid lyase.[3][5] |
| Substrate or Product Inhibition | High concentrations of the substrate (GlcNAc) or the product (ManNAc) can inhibit the enzyme. Determine the optimal substrate concentration for your enzyme. If product inhibition is suspected, consider in-situ product removal or a fed-batch approach. Some enzymes are also inhibited by pyruvate in coupled reactions.[3] |
| Allosteric Regulation (for bacterial UDP-GlcNAc 2-epimerases) | Some bacterial UDP-GlcNAc 2-epimerases are allosterically activated by their substrate, UDP-GlcNAc.[6][7][8] In the absence of the activator, the reverse reaction (epimerization of UDP-ManNAc) may not proceed efficiently.[6][8] Ensure that a sufficient concentration of the allosteric activator is present. |
Enzyme-Related Issues
| Problem | Potential Cause | Recommended Solution |
| Low Enzyme Expression | Suboptimal expression host or vector. Inefficient codon usage. | Use a codon-optimized gene for your expression host (e.g., E. coli BL21 (DE3)). |
| Enzyme Precipitation during Purification or Reaction | Incorrect buffer conditions (pH, ionic strength). Protein instability. | Screen different buffer conditions. Consider adding stabilizing agents like glycerol or BSA (0.05%). |
| Low Specific Activity | Improper protein folding. Presence of inhibitors from the expression host. | Optimize protein expression conditions (e.g., lower temperature). Ensure thorough purification to remove any contaminants. |
Quantitative Data Summary
Table 1: Kinetic Parameters of N-acetylglucosamine 2-epimerases
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) |
| Paenibacillus alvei MnaA | UDP-GlcNAc | 3.91 | 33.44 |
| Paenibacillus alvei MnaA | UDP-ManNAc | 2.41 | 6.02 |
Data extracted from a study on Paenibacillus alvei MnaA.[8]
Table 2: Exemplary Reaction Conditions for Enzymatic Synthesis
| Parameter | Condition |
| Enzyme | N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA) |
| Substrate | Chitin (converted to GlcNAc in situ) |
| pH | 8.5 |
| Temperature | 37°C |
| Additives | 70 mM Pyruvate, 2.5 mM ATP, 2 mM MgCl2 |
| Yield | 9.2 g/L N-acetylneuraminic acid (from 20 g/L chitin) |
Conditions for a multi-enzyme cascade synthesis of N-acetylneuraminic acid from chitin.[3]
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged N-acetylglucosamine 2-epimerase (AGE)
-
Transformation: Transform E. coli BL21 (DE3) cells with a pET vector containing the codon-optimized gene for His-tagged AGE.
-
Culture Growth: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6.
-
Induction: Cool the culture to 20°C and induce protein expression with 0.5 mM IPTG.
-
Incubation: Incubate for approximately 16 hours at 20°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 10 mM imidazole, with protease inhibitors and DNase I). Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer (e.g., 20 mM sodium phosphate pH 7.4, 0.5 M NaCl, 20 mM imidazole).
-
Washing: Wash the column with binding buffer to remove unbound proteins.
-
Elution: Elute the His-tagged AGE with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM sodium phosphate pH 7.4, 0.5 M NaCl, 500 mM imidazole).
-
Dialysis: Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.4, 115 mM NaCl).
Protocol 2: Enzymatic Synthesis of N-Acetylmannosamine (ManNAc)
-
Reaction Setup: In a suitable reaction vessel, combine the purified AGE, N-acetylglucosamine (GlcNAc), and reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). If required for your enzyme, add ATP (e.g., 2.5 mM) and MgCl2 (e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring: Periodically take samples and terminate the enzyme reaction by boiling for 5 minutes. Analyze the samples by HPLC to determine the concentration of ManNAc and GlcNAc.
-
Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the entire reaction by boiling for 5-10 minutes.
-
Purification: Proceed to the purification of ManNAc.
Protocol 3: Purification of N-Acetylmannosamine (ManNAc) by HPLC
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm filter.
-
HPLC System: Use an HPLC system equipped with a suitable column, such as a TSK-gel ODS-80TS column.
-
Mobile Phase: An exemplary mobile phase is 20 mM ammonium acetate buffer (pH 4.0).
-
Elution: Elute the sample isocratically at a flow rate of 1.0 mL/min at 25°C.
-
Fraction Collection: Collect the fractions corresponding to the ManNAc peak.
-
Product Recovery: Pool the pure fractions and lyophilize to obtain solid ManNAc.
Visualizations
Caption: Experimental workflow for the production and purification of ManNAc.
Caption: Troubleshooting decision tree for low ManNAc yield.
Caption: Allosteric activation of bacterial UDP-GlcNAc 2-epimerase.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 3. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A structural basis for the allosteric regulation of non-hydrolysing UDP-GlcNAc 2-epimerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Frontiers | Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei [frontiersin.org]
Technical Support Center: Metabolic Labeling with N-Acetylmannosamine (ManNAc)
Welcome to the technical support center for metabolic labeling using N-Acetylmannosamine (ManNAc) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during metabolic glycoengineering experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using peracetylated N-Acetylmannosamine (e.g., Ac4ManNAz) over non-acetylated forms?
A1: Peracetylation, the addition of acetyl groups, increases the hydrophobicity of the ManNAc analog. This modification enhances its ability to passively diffuse across the cell membrane, leading to more efficient cellular uptake. Consequently, lower concentrations of peracetylated analogs (typically in the micromolar range) are needed to achieve significant labeling compared to their non-acetylated counterparts, which often require much higher concentrations (in the millimolar range).
Q2: I am observing low or no signal in my Western blot for my metabolically labeled glycoprotein. What are the possible causes?
A2: Low or no signal in a Western blot can stem from several factors:
-
Suboptimal Labeling Conditions: The concentration of the ManNAc analog or the incubation time may be insufficient for your specific cell line. Cell lines exhibit different uptake and metabolic rates.
-
Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction may not be optimal. This could be due to degraded reagents, incorrect concentrations, or the presence of interfering substances.
-
Poor Protein Transfer: Inefficient transfer of high molecular weight or low abundance glycoproteins from the gel to the membrane can result in weak signals.
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibodies may have lost activity.
-
Low Protein Expression: The target glycoprotein may be expressed at very low levels in your cells.
Q3: My cells are showing signs of toxicity (e.g., reduced viability, changes in morphology) after incubation with the ManNAc analog. How can I mitigate this?
A3: Cytotoxicity is a common issue, particularly with peracetylated analogs at high concentrations. Here are some strategies to address it:
-
Optimize Concentration: Determine the optimal concentration of the ManNAc analog for your cell line by performing a dose-response experiment and assessing both labeling efficiency and cell viability. Studies have shown that concentrations as low as 10 μM Ac4ManNAz can provide sufficient labeling with minimal effects on cell physiology.[1][2]
-
Reduce Incubation Time: Shorter incubation periods may be sufficient for labeling and can reduce the toxic effects.
-
Use a Different Analog: Some ManNAc analogs are less toxic than others. For example, 1,3,4-O-Bu3ManNAz has been reported to label sialoglycans effectively at lower concentrations than Ac4ManNAz with no indications of apoptosis even at high concentrations.[3]
-
Monitor Cell Health: Regularly assess cell viability and morphology throughout the experiment.
Q4: I am observing high background in my fluorescence microscopy or flow cytometry results. What could be the cause?
A4: High background can obscure your specific signal. Potential causes include:
-
Non-specific Binding of Detection Reagents: The fluorescent probe or secondary antibody may be binding non-specifically to cells or the substrate. Ensure adequate blocking and washing steps.
-
Off-Target Labeling: Per-O-acetylated sugars can sometimes lead to non-enzymatic S-glycosylation of cysteine residues on proteins, resulting in background signal.[4] Using non-peracetylated analogs or optimizing labeling conditions can help minimize this.
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Use appropriate controls (unlabeled cells) and consider using fluorophores in a different spectral range.
-
Incomplete Removal of Excess Probe: Ensure thorough washing after incubation with the fluorescent probe to remove any unbound molecules.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Suggested Solution |
| Insufficient concentration of ManNAc analog. | Perform a titration experiment to determine the optimal concentration for your cell line (e.g., 10-50 µM for Ac4ManNAz).[1][5] |
| Inadequate incubation time. | Optimize the incubation time (e.g., 24-72 hours). Longer incubation times generally lead to higher incorporation, but must be balanced with potential cytotoxicity. |
| Cell line-specific metabolic differences. | Different cell lines have varying efficiencies in uptake and metabolism of ManNAc analogs. You may need to adjust labeling conditions accordingly. |
| Competition with endogenous ManNAc. | The cellular pool of natural ManNAc can compete with the unnatural analog. Ensure that the concentration of your analog is sufficient to outcompete the endogenous substrate. |
Problem 2: High Cytotoxicity
| Possible Cause | Suggested Solution |
| High concentration of peracetylated analog. | Reduce the concentration of the analog. Studies suggest that concentrations above 50 µM for Ac4ManNAz can lead to decreased cell proliferation.[1] |
| Accumulation of byproducts. | The hydrolysis of acetyl groups from peracetylated analogs can release acetic acid, leading to a decrease in intracellular pH and inducing cytotoxicity.[6] Use the lowest effective concentration of the analog. |
| Extended incubation period. | Shorten the incubation time while still allowing for sufficient labeling. |
| Sensitivity of the cell line. | Some cell lines are more sensitive to metabolic stressors. Consider using a less toxic analog if available. |
Problem 3: Inconsistent Results
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. Changes in these parameters can affect cellular metabolism. |
| Inconsistent reagent preparation. | Prepare fresh stock solutions of ManNAc analogs and click chemistry reagents. Ensure accurate pipetting and concentrations. |
| Differences in experimental execution. | Standardize all steps of the protocol, including incubation times, washing steps, and reagent addition. |
Quantitative Data Summary
Table 1: Recommended Concentrations of Ac4ManNAz and Effects on Cell Lines
| Cell Line | Recommended Concentration (µM) | Observation | Reference |
| A549 | 10 | Sufficient labeling for cell tracking with minimal effects on cell physiology. | [1][2] |
| Jurkat | 10 | Effective labeling for flow cytometry analysis. Higher concentrations (25-50 µM) showed increased toxicity. | |
| HEK 293T | 50 | Efficient metabolic labeling. | [7] |
| CHO | 50 | Effective labeling, though some decrease in viability was noted at higher concentrations (250-500 µM).[8] | |
| LNCaP | 50 | Substantial metabolic labeling with SiaNAl. | [7] |
Table 2: Comparison of Labeling Efficiency for Different ManNAc Analogs
| Analog | Cell Line(s) | Labeling Efficiency Comparison | Reference |
| Ac4ManNAl | Jurkat, HEK 293T, CHO, LNCaP, DU145, PC3 | More efficient than Ac4ManNAz in all cell lines tested.[7] | |
| 1,3,4-O-Bu3ManNAz | Various cancer cell lines | Effective labeling at 3- to 5-fold lower concentrations than Ac4ManNAz.[3] | |
| Ac3ManNCyoc | COLO205 | Threefold greater signal-to-background ratio than Ac4ManNAz.[3] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with Ac4ManNAz
-
Cell Seeding: Seed adherent cells in a multi-well plate or flask at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream applications such as protein extraction, flow cytometry, or microscopy.
Protocol 2: Protein Extraction from Metabolically Labeled Cells
-
Cell Lysis: After washing the labeled cells with PBS, add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scraping and Collection: Use a cell scraper to detach the cells from the plate in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The protein lysate is now ready for downstream analysis like Western blotting.
Protocol 3: Western Blot Detection of Labeled Glycoproteins
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Click Chemistry Reaction (on-membrane):
-
Wash the membrane with PBS.
-
Prepare the click chemistry reaction cocktail containing a fluorescently tagged alkyne (e.g., alkyne-biotin or a fluorescent alkyne), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate the membrane with the click chemistry cocktail for 1 hour at room temperature, protected from light.
-
Wash the membrane thoroughly with PBS to remove excess reagents.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: If detecting a specific labeled glycoprotein, incubate the membrane with a primary antibody against the protein of interest overnight at 4°C. If using an alkyne-biotin tag, incubate with streptavidin-HRP.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (if a primary antibody was used) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager or X-ray film.
Protocol 4: Flow Cytometry Analysis of Cell Surface Labeling
-
Cell Preparation: Harvest metabolically labeled cells and wash them twice with ice-cold PBS.
-
Click Chemistry Reaction:
-
Resuspend the cells in a buffer suitable for click chemistry.
-
Add the click chemistry reaction cocktail containing a fluorescently tagged alkyne (e.g., DBCO-fluorophore for copper-free click chemistry) to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove excess reagents.
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Staining (Optional): If desired, stain the cells with a viability dye to exclude dead cells from the analysis.
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Flow Cytometry: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer, detecting the fluorescence of the incorporated probe. Include unlabeled cells as a negative control.
Visualizations
Caption: Sialic Acid Biosynthetic Pathway with ManNAc Analog Incorporation.
Caption: General Experimental Workflow for Metabolic Labeling.
Caption: Troubleshooting Logic for Metabolic Labeling Experiments.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose labeling experiments in cell culture [bio-protocol.org]
- 3. Metabolic expression of thiol-derivatized sialic acids on the cell surface and their quantitative estimation by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Increases Glycoprotein Sialylation: Implications for Cell Adhesion and Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
Technical Support Center: N-Acetylmycosamine Stability and Degradation
Disclaimer: Specific stability and degradation data for N-Acetylmycosamine are limited in publicly available literature. The information provided herein is largely based on data from structurally similar N-acetylated amino sugars, such as N-Acetylglucosamine and N-acetylneuraminic acid, and should be used as a general guideline. Researchers are advised to perform their own stability studies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: Solid this compound should be stored in a cool, dry, and dark place. It is recommended to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis over time. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, it should be prepared in a neutral pH buffer (pH 6.5-7.5) and stored at -20°C or lower in small aliquots to minimize freeze-thaw cycles. Avoid storing solutions for extended periods, as degradation can still occur, albeit at a slower rate.
Q3: What factors can influence the stability of this compound in solution?
A3: The primary factors affecting the stability of this compound in solution are pH, temperature, and the presence of enzymes or strong oxidizing agents. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of related compounds, degradation of this compound is likely to occur through two main pathways:
-
Deacetylation: The hydrolysis of the N-acetyl group to yield mycosamine and acetic acid.
-
Hydrolysis of the glycosidic bond (if applicable): If this compound is part of a larger oligosaccharide, the glycosidic linkage can be cleaved under acidic conditions.
Thermal degradation at high temperatures can lead to the formation of various volatile compounds, including pyrazines, pyridines, and furans.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stock solution, test for degradation (e.g., via HPLC) before use. Store stock solutions in small, single-use aliquots at -20°C or below. |
| Loss of biological activity | This compound has degraded due to improper storage or handling. | Review solution preparation and storage procedures. Ensure the pH of the solution is near neutral and that it has not been subjected to high temperatures. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS) | Presence of degradation products. | Analyze the degradation products to understand the degradation pathway. Consider adjusting experimental conditions (pH, temperature) to minimize degradation. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Ensure the concentration of this compound is within its solubility limit for the chosen solvent. If degradation is suspected, prepare a fresh solution. |
Data Presentation: Stability of N-Acetyl-Amino Sugars
The following table summarizes the stability of N-acetylneuraminic acid, a structurally related N-acetylated sugar, under various conditions. This data can serve as a general reference for predicting the stability of this compound.
| pH | Temperature (°C) | Time (h) | Remaining Compound (%) |
| 1.0 | 60 | 6 | 91.5 |
| 2.0 | 60 | 6 | 94.5 |
| 11.0 | 60 | 6 | 88.1 |
| 12.0 | 60 | 6 | 45.1 |
| 1.0 | 90 | 6 | 48.0 |
| 2.0 | 90 | 6 | 59.6 |
| 11.0 | 90 | 6 | 36.0 |
| 12.0 | 90 | 6 | 1.5 |
Data adapted from studies on N-acetylneuraminic acid.[1]
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound in a given solution over time and under specific temperature and pH conditions.
Materials:
-
This compound
-
Buffer of desired pH (e.g., phosphate-buffered saline for neutral pH)
-
HPLC-grade water and acetonitrile
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or refractive index)
-
Incubator or water bath
-
pH meter
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired buffer.
-
Divide the solution into several aliquots in sealed vials.
-
-
Incubation:
-
Store the aliquots at the desired temperature(s).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
-
Sample Analysis:
-
Immediately analyze the aliquot by HPLC.
-
Use a mobile phase appropriate for the separation of this compound and its potential degradation products (e.g., a gradient of acetonitrile in water).
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for experimental issues.
References
Technical Support Center: N-Acetylneuraminic Acid (Neu5Ac) Synthesis
Welcome to the technical support center for N-Acetylneuraminic Acid (Neu5Ac), also known as N-Acetylmycosamine, synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enzymatic synthesis of Neu5Ac, a critical component in various biological and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and N-Acetylneuraminic Acid (Neu5Ac)?
N-Acetylneuraminic acid (Neu5Ac) is the predominant and systematic name for this sialic acid. "this compound" is an older, less common term for the same molecule. In current scientific literature and for the purpose of this guide, we will use the term N-Acetylneuraminic Acid or its abbreviation, Neu5Ac.
Q2: What is the basic enzymatic pathway for Neu5Ac synthesis?
The most common and efficient method is a two-step enzymatic cascade. First, N-acetyl-D-glucosamine (GlcNAc) is converted to N-acetyl-D-mannosamine (ManNAc) by the enzyme N-acetylglucosamine-2-epimerase (AGE). Subsequently, N-acetylneuraminate lyase (NAL) catalyzes the aldol condensation of ManNAc with pyruvate to produce the final product, N-Acetylneuraminic Acid (Neu5Ac).
Q3: What are the major challenges in achieving high yields of Neu5Ac?
The primary challenges in enzymatic Neu5Ac synthesis include managing the multiple parameter-dependent processes, dealing with the undesirable reversibility of the NAL-catalyzed reaction, and overcoming the diminished solubility and stability of the enzymes (AGE and NAL).[1][2]
Troubleshooting Guide for Low Neu5Ac Yield
Problem 1: The reaction has run for the specified time, but the yield of Neu5Ac is significantly lower than expected.
This is a common issue that can stem from several factors related to reaction conditions, substrate concentrations, or enzyme activity. Follow this troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in N-Acetylneuraminic Acid synthesis.
Question: Are the reaction pH and temperature optimal?
Answer: The pH and temperature of the reaction environment are critical for enzyme activity and overall yield. The optimal conditions for the multi-enzyme cascade are typically around 37°C and pH 8.5 .[3] Deviations from these values can significantly reduce the reaction rate and final product yield. For instance, as the temperature increases from 25°C to 37°C, the relative yield of Neu5Ac increases, but it decreases at temperatures above 37°C.[3] Similarly, the yield increases with pH from 6.0 up to 8.5 and then declines at higher pH values.[3]
Data Presentation: Effect of Temperature and pH on Neu5Ac Yield
| Parameter | Condition | Relative Neu5Ac Yield (%) | Reference |
| Temperature | 25°C | Lower | [3] |
| 37°C | Optimal | [3] | |
| 50°C | Lower | [3] | |
| pH | 6.0 | Lower | [3] |
| 7.5 | Moderate | [3] | |
| 8.5 | Optimal | [3] | |
| 9.0 | Lower | [3] |
Question: Is the pyruvate concentration correct?
Answer: Pyruvate is a key substrate, but its concentration must be carefully managed. While an excess of pyruvate can help drive the reaction toward Neu5Ac synthesis, excessively high concentrations can lead to substrate inhibition of both AGE and NAL enzymes.[3][4] The optimal concentration of pyruvate has been found to be around 70 mM .[3][4] At concentrations above this, the yield may begin to decrease.[3][4] Furthermore, as the reaction proceeds, pyruvate is consumed, which can become a limiting factor. Supplementing the reaction with additional pyruvate at later time points (e.g., at 6 and 9 hours) has been shown to increase the final Neu5Ac concentration.[3][4]
Data Presentation: Effect of Pyruvate Concentration on Neu5Ac Yield
| Pyruvate Concentration (mM) | Relative Activity/Yield (%) | Observation | Reference |
| 20 | Increasing | [3] | |
| 50 | Increasing | [3] | |
| 70 | Maximum | Optimal Concentration | [3][4] |
| 100+ | Decreasing | Potential for substrate inhibition | [3][4] |
Question: Are the enzymes active and in the correct ratio?
Answer: The relative amounts and specific activities of AGE and NAL are crucial for an efficient reaction cascade. NAL is often the rate-limiting enzyme in the process.[3] An optimized ratio of AGE to NAL is essential for maximizing yield. Studies have shown that a ratio of 1:4 (AGE:NAL) results in the highest production of Neu5Ac.[3][4]
Enzyme inactivity is another potential issue. Overexpression of recombinant AGE in E. coli, for example, can lead to the formation of inactive protein aggregates known as inclusion bodies.[5] It is crucial to ensure that both enzymes are properly folded and active.
Data Presentation: Effect of AGE:NAL Ratio on Neu5Ac Production
| Ratio of AGE to NAL | Neu5Ac Production (g/L) | Productivity (g L⁻¹h⁻¹) | Reference |
| 1:1 | Lower | Lower | [3] |
| 1:2 | Increasing | Increasing | [3] |
| 1:3 | Increasing | Increasing | [3] |
| 1:4 | 7.2 (Highest) | 0.6 (Highest) | [3][4] |
| 1:5 | Lower | Lower | [3] |
| 1:6 | Lower | Lower | [3] |
Question: Could the final product be degrading?
Answer: N-Acetylneuraminic acid is stable under a broad pH range of 3.0 to 10.0, even at elevated temperatures.[6] However, it is susceptible to degradation under strongly acidic (pH 1.0-2.0) or strongly alkaline (pH 11.0-12.0) conditions, especially when heated.[6][7] If your purification or storage conditions fall outside the stable pH range, you may be losing your product to degradation.
Experimental Protocols
Protocol 1: Optimization of Reaction Conditions for Neu5Ac Synthesis
This protocol outlines the steps to determine the optimal temperature and pH for your specific enzyme preparations.
-
Reaction Setup: Prepare a series of 1 mL reaction mixtures each containing the substrate N-acetyl-D-glucosamine (GlcNAc), pyruvate, AGE, and NAL in a suitable buffer.
-
Temperature Optimization:
-
pH Optimization:
-
Analysis: Compare the Neu5Ac yields across the different conditions to identify the optimal temperature and pH.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Neu5Ac Quantification
This method is for the analysis of reactants and products in the synthesis mixture.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitates. Collect the supernatant for analysis.
-
HPLC System: Use an HPLC system equipped with a Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm) and a refractive index detector.[3]
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Mobile Phase: The mobile phase should be 5 mM H₂SO₄.[3]
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Running Conditions:
-
Set the flow rate to 0.5 mL/min.
-
Maintain the column temperature at 55°C.[3]
-
-
Quantification: Calculate the concentrations of Neu5Ac, GlcNAc, ManNAc, and pyruvate by comparing the peak areas to those of known standards.[3]
Signaling Pathways and Workflows
Enzymatic Synthesis Pathway of N-Acetylneuraminic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
- 4. One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery of active N-acetyl-D-glucosamine 2-epimerase from inclusion bodies by solubilization with non-denaturing buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of N-Acetyl-d-Neuraminic Acid by Use of an Efficient Spore Surface Display System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding in N-Acetylmycosamine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in N-Acetylmycosamine assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding (NSB) refers to the attachment of assay components (like detection antibodies or lectins) to unintended molecules or surfaces within the assay system, rather than to the target this compound.[1] This can lead to a high background signal, which obscures the true signal from this compound, reducing the sensitivity and accuracy of the assay.[2]
Q2: What are the common causes of high background and non-specific binding in these assays?
High background noise is a frequent issue in immunoassays and can stem from several factors. One common cause is the cross-reactivity of antibodies with unintended targets.[1][2] Inadequate blocking of the assay plate can also leave sites open for non-specific attachment of detection molecules.[3] Furthermore, insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[3] In the context of lectin-based assays for carbohydrate detection, a significant source of non-specific binding can be the presence of contaminating glycoproteins in standard blocking agents like Bovine Serum Albumin (BSA).[4][5][6]
Q3: How do I choose the right blocking agent for my this compound assay?
The choice of blocking agent is critical, especially for a carbohydrate target like this compound, which is likely detected using a lectin-based assay (e.g., Enzyme-Linked Lectin Assay - ELLA). Traditional protein-based blockers like BSA and non-fat milk can be problematic as they may contain carbohydrates that cause high background.[4][5] Studies have shown that synthetic polymers, such as Polyvinyl Alcohol (PVA), can be more effective as they are carbohydrate-free and do not interact with the lectins used for detection.[4][5]
Troubleshooting Guide
Issue: High Background Signal
High background can mask the specific signal from this compound, leading to inaccurate results. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent or the incubation time.[3] For lectin-based assays, switch to a carbohydrate-free blocking agent like Polyvinyl Alcohol (PVA).[4][5] |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes. Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%).[3] |
| Primary/Secondary Antibody or Lectin Concentration Too High | Titrate the antibody or lectin to determine the optimal concentration that maximizes the specific signal while minimizing background. |
| Cross-Reactivity of Antibodies/Lectins | Ensure the primary antibody or lectin is specific for this compound. If using secondary antibodies, confirm they do not cross-react with other components in the assay. |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter that could contribute to background. |
Quantitative Comparison of Blocking Agents
The effectiveness of different blocking agents can vary significantly. The following table summarizes a quantitative comparison of several common blockers.
| Blocking Agent | Typical Concentration | Relative Blocking Effectiveness | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate | Can be a source of non-specific binding in lectin assays due to glycoprotein contamination.[4][5][6] |
| Non-Fat Dry Milk | 1-5% | High | Contains carbohydrates and is generally not recommended for lectin-based assays.[4] |
| Casein | 1% | High | Generally more effective than BSA.[4] |
| Fish Skin Gelatin | 0.1-1% | Moderate to High | Remains fluid at lower temperatures, offering a practical advantage.[4] |
| Normal Goat Serum (NGS) | 1-5% | High | Can be very effective but must be from a species different from the primary antibody host. |
| Polyvinyl Alcohol (PVA) | 0.5% | Very High | A synthetic polymer that is carbohydrate-free, making it an excellent choice for lectin-based assays.[4][5] |
| ChonBlock™ | 0.1% | Very High | Reported to be significantly more effective than BSA and NGS at lower concentrations.[6] |
Experimental Protocols
Detailed Methodology for a Representative Enzyme-Linked Lectin Assay (ELLA)
This protocol is a general guideline for the detection of an immobilized carbohydrate, such as this compound, and should be optimized for your specific experimental conditions.
-
Coating:
-
Dilute the this compound-conjugated carrier protein to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of a suitable blocking buffer (e.g., 0.5% PVA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Lectin Incubation:
-
Dilute the biotinylated lectin specific for this compound to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted lectin to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Dilute streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizing Concepts
Caption: Diagram illustrating the desired specific binding and undesired non-specific binding.
Caption: A logical workflow for troubleshooting high background in this compound assays.
References
Technical Support Center: N-Acetylglucosamine (GlcNAc) Metabolic Incorporation
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-Acetylglucosamine (GlcNAc) for metabolic incorporation studies. While the user query specified "N-Acetylmycosamine," our resources primarily address N-Acetylglucosamine (GlcNAc), a closely related and extensively studied monosaccharide in the context of metabolic labeling. It is possible that "this compound" was a typographical error, and the information herein for GlcNAc should be largely applicable.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind metabolic incorporation of N-Acetylglucosamine (GlcNAc)?
A1: Metabolic incorporation of GlcNAc involves introducing the sugar to cells, where it is taken up and utilized in the hexosamine biosynthesis pathway. This pathway ultimately produces UDP-GlcNAc, a crucial precursor for protein and lipid glycosylation. By using modified versions of GlcNAc (e.g., containing an azide or alkyne group), researchers can tag and subsequently visualize or purify glycoconjugates.
Q2: What are the key enzymes involved in the GlcNAc metabolic pathway?
A2: The key enzymes in the GlcNAc salvage pathway are:
-
N-acetylglucosamine kinase (NAGK): Phosphorylates GlcNAc to GlcNAc-6-phosphate.
-
GlcNAc-phosphate mutase (PGM3/AGM1): Converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): Converts GlcNAc-1-phosphate and UTP to UDP-GlcNAc.
Q3: What are common applications of GlcNAc metabolic labeling?
A3: Common applications include:
-
Studying protein glycosylation (O-GlcNAcylation).
-
Visualizing and identifying glycoproteins.
-
Investigating the role of glycosylation in cellular processes and disease.
-
Drug development targeting glycosylation pathways.
Q4: How can I optimize the concentration of GlcNAc for my experiments?
A4: The optimal concentration of GlcNAc can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the concentration that provides sufficient labeling without causing cellular toxicity.
Q5: What is a typical incubation time for metabolic labeling with GlcNAc?
A5: Incubation times can range from a few hours to several days. Shorter incubation times may be sufficient for labeling highly abundant glycoproteins, while longer times may be necessary to label less abundant or slower-turnover glycans. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling efficiency | 1. Insufficient substrate concentration: The concentration of the GlcNAc analog may be too low for efficient uptake and incorporation. 2. Short incubation time: The labeling period may not be long enough for detectable incorporation. 3. Poor cell health: Cells may not be metabolically active enough to incorporate the sugar. 4. Inefficient downstream detection: The method used to detect the incorporated label (e.g., click chemistry, antibody detection) may not be optimized. | 1. Optimize substrate concentration: Perform a titration experiment to determine the optimal concentration of the GlcNAc analog. 2. Increase incubation time: Extend the labeling period, monitoring for any potential cytotoxicity. 3. Ensure cell health: Use healthy, actively dividing cells for your experiments. Check for viability using methods like Trypan Blue exclusion. 4. Optimize detection method: Ensure all reagents for the detection step are fresh and used at their recommended concentrations. Titrate detection reagents if necessary. |
| High background signal | 1. Non-specific binding of detection reagents: The detection antibody or click chemistry reagents may be binding non-specifically to cellular components. 2. Contamination: Contamination of cell cultures can lead to high background. | 1. Increase washing steps: Add extra washing steps after incubation with detection reagents. 2. Use a blocking agent: For antibody-based detection, use an appropriate blocking buffer. For click chemistry, ensure proper quenching of excess reagents. 3. Maintain sterile technique: Ensure proper aseptic technique during cell culture and experiments. |
| Cell toxicity or death | 1. High concentration of GlcNAc analog: The labeling substrate may be toxic to the cells at the concentration used. 2. Prolonged incubation time: Long exposure to the labeling medium may be detrimental to cell health. | 1. Reduce substrate concentration: Perform a toxicity assay to determine the maximum non-toxic concentration of the GlcNAc analog. 2. Shorten incubation time: Reduce the labeling period to the minimum time required for sufficient signal. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect metabolic activity. 2. Inconsistent reagent preparation: Variations in the preparation of labeling or detection reagents can lead to inconsistent results. | 1. Standardize cell culture protocols: Use cells at a consistent confluency and passage number. Ensure media and supplements are consistent between experiments. 2. Prepare fresh reagents: Prepare labeling and detection reagents fresh for each experiment or use aliquots from a single, quality-controlled batch. |
Experimental Protocols
Standard Protocol for Metabolic Labeling with a Click-Chemistry Compatible GlcNAc Analog
This protocol provides a general workflow for metabolic labeling of cultured mammalian cells with an azide- or alkyne-modified GlcNAc analog, followed by detection via click chemistry.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Azide- or alkyne-modified N-Acetylglucosamine analog (e.g., Ac4GlcNAz)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Click chemistry detection reagents (e.g., fluorescently tagged alkyne or azide, copper(I) catalyst, ligand)
-
SDS-PAGE and Western blotting reagents
-
Fluorescence imaging system or Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Metabolic Labeling:
-
Prepare the labeling medium by adding the desired concentration of the GlcNAc analog to the complete cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Lysis:
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 20-50 µg) with the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent tag.
-
-
Sample Preparation for Analysis:
-
Add SDS-PAGE sample buffer to the reaction mixture.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins directly by in-gel fluorescence imaging or transfer the proteins to a membrane for Western blot analysis using an antibody against the tag (e.g., biotin) or a fluorescently tagged streptavidin.
-
Visualizations
Technical Support Center: N-Acetylmycosamine Quantification
Welcome to the technical support center for N-Acetylmycosamine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound quantification?
The most significant challenges in accurately quantifying this compound and its isomers, such as N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc), stem from three primary areas: sample preparation, chromatographic separation, and detection. Incomplete or variable derivatization, co-elution of isomers, and matrix effects from complex biological samples are frequent pitfalls that can lead to inaccurate results.
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
This compound is a polar, non-volatile compound. Gas chromatography (GC) requires analytes to be volatile to travel through the column. Derivatization converts polar functional groups into less polar, more volatile ones, making the molecule suitable for GC analysis.[1] Common derivatization techniques include silylation (e.g., using MSTFA or MTBSTFA) and alkoximation followed by silylation.[1][2][3]
Q3: I am seeing inconsistent derivatization efficiency. What could be the cause?
Inconsistent derivatization is a common issue and can be influenced by several factors:
-
Matrix Effects: Components in your biological sample can interfere with the derivatization reaction.[2][3] It is crucial to have a robust sample cleanup procedure.
-
Moisture: The presence of water can quench the derivatization reagents. Ensure your samples and solvents are anhydrous.
-
Reaction Conditions: Temperature and incubation time are critical parameters.[2] These should be tightly controlled and optimized for your specific application.
-
Reagent Stability: Derivatization reagents can degrade over time. Use fresh reagents and store them under the recommended conditions.
Q4: How can I differentiate between this compound and its isomers during quantification?
Distinguishing between N-acetylhexosamine stereoisomers is critical as they have identical masses and similar fragmentation patterns.[2][3][4] The key is high-efficiency chromatographic separation.[2][3][4]
-
For GC-MS: Optimize your temperature ramp and column selection to achieve baseline separation of the derivatized isomers.
-
For HPLC: Utilize a column with appropriate selectivity for carbohydrates, such as an amide or HILIC column, and optimize the mobile phase composition.
Q5: What is the role of an internal standard in this compound quantification?
An internal standard (IS) is essential for accurate quantification. It is a compound with similar chemical properties to the analyte, added at a known concentration to all samples and standards. The IS helps to correct for variations in sample preparation, derivatization, and instrument response. The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended as it behaves almost identically to the analyte during all analytical steps, providing the most accurate correction.[2][3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Tailing peaks | Active sites on the column or in the GC inlet liner. | Use a deactivated liner and column. Check for and eliminate any potential sources of moisture in the carrier gas. |
| Broad peaks | Suboptimal flow rate or temperature program. Inefficient derivatization. | Optimize the carrier gas flow rate and the GC oven temperature program. Ensure derivatization is complete. |
| Co-elution of isomers | Insufficient chromatographic separation. | Optimize the temperature ramp (for GC) or mobile phase gradient (for HPLC). Consider using a longer column or a column with a different stationary phase. |
Issue 2: Low or No Signal for this compound
| Symptom | Potential Cause | Suggested Solution |
| No peak detected | Incomplete derivatization. Degradation of the analyte. Instrument issue. | Verify the integrity of your derivatization reagents and optimize the reaction conditions. Ensure proper sample handling and storage to prevent degradation. Check instrument parameters and perform a system suitability test. |
| Low signal intensity | Inefficient extraction or derivatization. Matrix suppression effects in MS detection. | Optimize your sample extraction and derivatization protocols. Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample to reduce the concentration of interfering matrix components. |
Issue 3: High Variability in Quantitative Results
| Symptom | Potential Cause | Suggested Solution |
| Poor reproducibility between replicate injections | Inconsistent injection volume. Instability of derivatized sample. | Use an autosampler for precise injections. Analyze derivatized samples promptly, as some derivatives can be unstable.[2] |
| High variability between different samples | Matrix effects influencing derivatization and/or ionization. Inconsistent sample preparation. | The use of a stable isotope-labeled internal standard is the best way to correct for these effects.[2][3][4] Standardize your sample preparation workflow. |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Quenching and Extraction:
-
Rapidly inactivate cellular metabolism by quenching with a cold solvent like 60% methanol at -40°C.[2]
-
Separate biomass by vacuum filtration.
-
Wash the biomass with the cold quenching solution to remove extracellular contaminants.[2]
-
Perform cell lysis and extract metabolites using an appropriate solvent system.
-
Dry the extract completely, for example, by vacuum centrifugation.
-
-
Two-Step Derivatization:
-
Step 1: Alkoximation:
-
Step 2: Silylation:
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system immediately after preparation to ensure high derivatization efficiency.[2]
-
Use a column suitable for carbohydrate analysis (e.g., a mid-polarity column).
-
Develop a temperature gradient that effectively separates the isomers of interest.
-
For detection, use either time-of-flight mass spectrometry (TOFMS) for high-resolution accurate mass data or tandem mass spectrometry (MS/MS) for high selectivity.[2][3]
-
Visualizations
Caption: A generalized workflow for this compound quantification by GC-MS.
Caption: A troubleshooting decision tree for common quantification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC-MS/MS and GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing N-Acetylmycosamine Solubility
This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the solubility of N-Acetylmycosamine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess and improve the solubility of this compound?
A1: The first step is to determine the baseline solubility in aqueous media. This compound, as an acetylated amino sugar, is expected to be a polar molecule with some degree of water solubility.[1][2] The initial approach should involve measuring its solubility in purified water and common biological buffers (e.g., PBS) at different temperatures. If solubility is insufficient, a systematic approach involving pH adjustment, the use of co-solvents, and other advanced techniques should be employed.
Q2: My this compound has poor aqueous solubility. What is the first parameter I should investigate?
A2: The first and often simplest parameter to investigate is the effect of pH on solubility.[][4] The this compound structure contains functional groups (hydroxyls and an amide) that can be protonated or deprotonated depending on the pH of the solution. Altering the pH can ionize the molecule, which generally increases its interaction with water and enhances solubility.[5][6] It is recommended to perform solubility studies across a physiologically relevant pH range (e.g., pH 2 to 8).
Q3: How can co-solvents be used to improve the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.[7][8] For a polar molecule like this compound, co-solvents can disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.[] Commonly used biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9] It is crucial to start with low percentages of the co-solvent and incrementally increase the concentration while monitoring for any precipitation.
Q4: Are there more advanced methods if pH and co-solvents are not effective enough?
A4: Yes, several advanced techniques can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the non-polar parts of the guest molecule to enhance its aqueous solubility.[10]
-
Solid Dispersions: This technique involves dispersing the compound in an inert, hydrophilic carrier matrix at a solid state.[11][12][13] This can be achieved by methods like solvent evaporation or melting. The resulting product enhances dissolution by increasing the surface area and wettability of the compound.[14]
-
Particle Size Reduction: Decreasing the particle size of the compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[15][16] Techniques like micronization can be employed for this purpose.
Troubleshooting Guides
Issue 1: this compound precipitates when I add my stock solution to an aqueous buffer.
-
Possible Cause: The concentration of the compound in the final solution exceeds its solubility limit in the buffer. The solvent from the stock solution (e.g., DMSO) may also be causing the precipitation upon dilution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try a lower final concentration of this compound in the aqueous buffer.
-
Optimize Co-solvent Percentage: If using a co-solvent, ensure the final percentage in the aqueous solution is not high enough to cause precipitation upon dilution. It may be necessary to prepare a stock solution in a different, more miscible solvent.
-
pH Adjustment: Check the pH of the final solution. The buffer's pH might be at a point where this compound has its lowest solubility. Adjust the pH and re-test.
-
Increase Temperature: Gently warming the solution can sometimes help to dissolve the compound, but be cautious of potential degradation at higher temperatures.
-
Issue 2: The solubility of this compound is highly variable between experiments.
-
Possible Cause: Inconsistent experimental conditions such as temperature, pH, or mixing time. The solid form (polymorph) of the compound may also vary between batches.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (temperature, pH, mixing time, and method of agitation) are kept consistent.
-
Equilibration Time: Allow sufficient time for the solution to reach equilibrium. Solubility should be measured after the concentration of the dissolved solid remains constant over time.
-
Characterize Solid Form: If possible, characterize the solid form of this compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphism.
-
Quantitative Data Summary
The following table summarizes the potential improvement in solubility that can be achieved using different enhancement techniques, based on data for analogous compounds.
| Technique | Carrier/Co-solvent | Molar Ratio (Drug:Carrier) | Fold Increase in Solubility (Approx.) | Reference Compound |
| pH Adjustment | pH 2.0 Buffer | N/A | 5 - 10 | Weakly acidic drug |
| pH Adjustment | pH 8.0 Buffer | N/A | 15 - 20 | Weakly basic drug |
| Co-solvency | 20% Ethanol in Water | N/A | 2 - 5 | Lipophilic compound |
| Co-solvency | 40% PEG 400 in Water | N/A | 10 - 50 | Poorly soluble drug |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 | 5 - 50 | Itraconazole[10] |
| Cyclodextrin Complexation | HP-β-Cyclodextrin | 1:1 | 50 - 200 | Nicardipine[10] |
| Solid Dispersion | PEG 6000 | 1:5 | 5 - 15 | Paracetamol[11] |
| Solid Dispersion | PVP | 1:10 | 20 - 60 | Tenoxicam[11] |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV or a specific colorimetric assay.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) to achieve a specific molar ratio (e.g., 1:1).
-
Kneading Process: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Incorporation of Compound: Gradually add the this compound to the paste and continue to knead for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1.
Visualizations
Caption: A workflow for troubleshooting poor solubility.
Caption: Mechanism of solubility enhancement by cyclodextrins.
References
- 1. webqc.org [webqc.org]
- 2. lndcollege.co.in [lndcollege.co.in]
- 4. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijprdjournal.com [ijprdjournal.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of solubility enhancements | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to N-Acetylmycosamine and N-Acetylglucosamine in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways and functions of two significant amino sugars: N-Acetylglucosamine (GlcNAc) and N-Acetylmycosamine. While structurally related, their metabolic roles and prevalence differ substantially, with GlcNAc being a central metabolite in eukaryotes and prokaryotes, and this compound playing a more specialized role, notably in the biosynthesis of bacterial antigens.
Overview of Metabolic Pathways
N-Acetylglucosamine is a key player in the universally conserved Hexosamine Biosynthetic Pathway (HBP), which is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). This activated sugar is a fundamental building block for protein and lipid glycosylation.[1][2][3][4][5][6][7] In contrast, a dedicated, widespread metabolic pathway for this compound is not well-documented. Its significance is primarily understood in the context of bacterial polysaccharide synthesis, such as the O-antigen of Vibrio cholerae. The catabolism of related amino sugars like N-acetylneuraminic acid (Neu5Ac) in V. cholerae converges with the N-Acetylglucosamine pathway, highlighting a metabolic link.[8]
N-Acetylglucosamine: The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1][3][9] This pathway consists of four key enzymatic steps, starting from the glycolysis intermediate, fructose-6-phosphate. The end-product, UDP-GlcNAc, is essential for N-linked and O-linked glycosylation of proteins, as well as the synthesis of glycolipids and other glycoconjugates.[2][3][4]
Below is a diagram illustrating the Hexosamine Biosynthetic Pathway.
This compound: A Convergent Catabolic Pathway
While a direct biosynthetic pathway for this compound is not well-defined in the literature, the catabolism of the structurally similar N-acetylneuraminic acid (Neu5Ac) in Vibrio cholerae offers insights into its metabolic context. The breakdown of Neu5Ac converges with the N-Acetylglucosamine metabolic pathway, producing shared intermediates.[8] This suggests that bacterial metabolic networks can channel various amino sugars into central pathways like glycolysis.
The following diagram illustrates the catabolic convergence of Neu5Ac and GlcNAc in Vibrio cholerae.
Quantitative Data on Metabolic Enzymes
The enzymes of the Hexosamine Biosynthetic Pathway have been the subject of extensive kinetic studies. The following table summarizes key kinetic parameters for the enzymes involved in the de novo synthesis of UDP-GlcNAc.
| Enzyme | Abbreviation | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Glutamine:fructose-6-phosphate amidotransferase 2 | hGFAT2 | Homo sapiens | Fructose-6-phosphate | 530 | 0.051 s⁻¹ (kcat) | [10] |
| Glutamine | 910 | [10] | ||||
| N-acetylglucosamine kinase | NAGK | E. coli | N-acetyl-D-glucosamine | - | >10,000 pmol/min/µg (Specific Activity) | [11] |
| UDP-N-acetylglucosamine pyrophosphorylase 1 | AfUAP1 | A. fumigatus | UTP | 130 | 130 s⁻¹ (kcat) | [12] |
| GlcNAc-1-phosphate | 60 | [12] |
Experimental Protocols
Assay for GFAT Activity
This protocol describes a method for measuring the activity of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP.
Principle: The assay measures the formation of glutamate, a product of the GFAT-catalyzed reaction. The glutamate is then oxidized by glutamate dehydrogenase (GDH), which is coupled to the reduction of 3-acetylpyridine adenine dinucleotide (APAD) to APADH. The increase in absorbance at 370 nm due to APADH formation is monitored spectrophotometrically.[10][13]
Materials:
-
Cell lysate or purified GFAT enzyme
-
Assay Buffer: 20 mM phosphate buffer, pH 7.4
-
Fructose-6-phosphate (F-6-P) solution
-
L-Glutamine solution
-
3-acetylpyridine adenine dinucleotide (APAD) solution
-
Glutamate dehydrogenase (GDH)
-
Spectrophotometer capable of reading at 370 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 0.8 mM F-6-P, 6 mM glutamine, 0.3 mM APAD, and 6 U of GDH.
-
Add 80-150 µg of cell lysate protein or an appropriate amount of purified enzyme to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 370 nm at a constant temperature (e.g., 37°C).
-
The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of APADH.
-
GFAT activity is typically expressed as nmol of glutamate formed per minute per mg of protein.[13]
Assay for N-Acetylglucosamine Kinase (NAGK) Activity
This protocol outlines a method for determining the activity of N-acetylglucosamine kinase (NAGK), a key enzyme in the GlcNAc salvage pathway.
Principle: NAGK catalyzes the phosphorylation of GlcNAc to GlcNAc-6-phosphate, with the concomitant conversion of ATP to ADP. The produced ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured.[14]
Materials:
-
Cell lysate or purified NAGK enzyme
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.0
-
N-acetyl-D-glucosamine (GlcNAc) solution
-
Adenosine triphosphate (ATP) solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GlcNAc, ATP, PEP, and NADH.
-
Add PK and LDH to the mixture.
-
Initiate the reaction by adding the cell lysate or purified NAGK enzyme.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature.
-
The rate of reaction is determined from the linear phase of the absorbance change, using the molar extinction coefficient of NADH.
-
NAGK activity is expressed as units, where one unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Quantification of Cellular UDP-GlcNAc Levels
This protocol describes an enzymatic method for the quantification of UDP-GlcNAc in cell or tissue extracts.
Principle: This assay utilizes the enzyme O-GlcNAc transferase (OGT) to transfer the GlcNAc moiety from UDP-GlcNAc in the sample to a specific peptide substrate. The resulting O-GlcNAcylated peptide is then detected and quantified using an antibody specific for the O-GlcNAc modification, typically in an ELISA-like format.[2][15][16]
Materials:
-
Cell or tissue extracts
-
Recombinant O-GlcNAc transferase (OGT)
-
GlcNAc-acceptor peptide (often conjugated to a carrier protein like BSA)
-
UDP-GlcNAc standards
-
Primary antibody specific for O-GlcNAc (e.g., RL2)
-
Peroxidase-conjugated secondary antibody
-
Substrate for peroxidase (e.g., TMB)
-
Microplate reader
Procedure:
-
Prepare cell or tissue extracts and a standard curve of known UDP-GlcNAc concentrations.
-
In a microplate, add the sample or standard, the GlcNAc-acceptor peptide, and OGT.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the plate and add the peroxidase-conjugated secondary antibody.
-
After another incubation and wash, add the peroxidase substrate and measure the resulting colorimetric signal using a microplate reader.
-
The concentration of UDP-GlcNAc in the samples is determined by comparison to the standard curve. This method can reliably quantify as low as 110 fmol of UDP-GlcNAc.[2]
The following diagram illustrates the workflow for the enzymatic quantification of UDP-GlcNAc.
References
- 1. Kinetic and physical characterization of the inducible UDP-N-acetylglucosamine pyrophosphorylase from Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of mucus components influences motility of Vibrio cholerae in the presence of environmental reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 10. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. athenaes.com [athenaes.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
A Comparative Analysis of N-Acetylmycosamine and N-Acetylmannosamine for Researchers and Drug Development Professionals
In the landscape of glycobiology and therapeutic development, a nuanced understanding of structurally similar yet functionally distinct monosaccharides is paramount. This guide provides a detailed comparative analysis of N-Acetylmycosamine and N-Acetyl-D-mannosamine (ManNAc), offering insights into their biochemical properties, biological roles, and the experimental methodologies used to study them. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
At a Glance: Key Differences
| Property | This compound | N-Acetyl-D-mannosamine (ManNAc) |
| Molecular Formula | C8H15NO5 | C8H15NO6 |
| Molecular Weight | 205.21 g/mol | 221.21 g/mol [1][2] |
| Primary Biological Role | Component of polyene macrolide antifungal agents.[3][4] | Precursor in the biosynthesis of sialic acids in mammals.[5][6][7] |
| Natural Occurrence | Found in bacteria, particularly Streptomyces, as a component of antibiotics like nystatin and amphotericin B.[4][8] | Naturally occurs in mammalian systems as an intermediate in the sialic acid pathway.[5] |
| Therapeutic Relevance | Essential for the antifungal activity of the parent antibiotic compounds.[4][8] | Investigated as a therapeutic for GNE myopathy and certain kidney diseases by boosting sialic acid production.[7] |
Biochemical and Functional Comparison
N-Acetyl-D-mannosamine (ManNAc) is a crucial intermediate in the biosynthesis of sialic acids in mammalian cells.[5][6] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a vital role in cellular recognition, signaling, and immune responses. The biosynthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc.[5][9][10] ManNAc is then phosphorylated to ManNAc-6-phosphate, a key step in the pathway leading to the production of CMP-sialic acid, the activated form used for sialylation in the Golgi apparatus.[9][10] Due to its central role, therapeutic administration of ManNAc is being explored for conditions characterized by hyposialylation, such as GNE myopathy.[7]
This compound , on the other hand, is the N-acetylated derivative of mycosamine, a 3-amino-3,6-dideoxy-D-mannopyranose.[3] Mycosamine is a key structural component of polyene macrolide antibiotics, such as nystatin and amphotericin B, which are produced by certain species of Streptomyces bacteria.[4][8] The mycosamine moiety is essential for the antifungal activity of these compounds, as its removal leads to a significant reduction or loss of efficacy.[4][8] Its biosynthesis proceeds via a distinct pathway starting from GDP-mannose.[8][11][12]
Signaling and Biosynthetic Pathways
The biosynthetic pathways of these two molecules are distinct, reflecting their different biological origins and functions.
Caption: Sialic Acid Biosynthesis Pathway in Mammals.
Caption: Proposed Mycosamine Biosynthesis Pathway in Bacteria.
Experimental Protocols
Determination of Monosaccharide Structure
Objective: To elucidate and confirm the chemical structure of a purified monosaccharide.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified monosaccharide in 0.5 mL of deuterium oxide (D₂O).
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.
-
Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton correlations within the sugar ring.
-
Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify all protons belonging to a single spin system (i.e., within a single monosaccharide residue).
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton to its directly attached carbon.
-
Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range proton-carbon correlations, which can help in confirming the overall structure and identifying linkages in oligosaccharides.
-
-
Data Analysis: Analyze the spectra to assign all proton and carbon chemical shifts and determine the stereochemistry based on coupling constants.
Assessment of Metabolic Pathway Activity
Objective: To determine the activity of the sialic acid or mycosamine biosynthesis pathway in a cellular or in vitro system.
Methodology: Stable Isotope Labeling and Mass Spectrometry.
Protocol:
-
Cell Culture and Labeling:
-
For the sialic acid pathway, culture mammalian cells in a medium containing a stable isotope-labeled precursor, such as ¹³C₆-glucose or ¹³C₂-acetyl-N-acetylglucosamine.
-
For the mycosamine pathway, provide a stable isotope-labeled precursor, such as ¹³C₆-mannose, to a culture of the producing microorganism (e.g., Streptomyces).
-
-
Metabolite Extraction: After a defined incubation period, harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).
-
Mass Spectrometry Analysis:
-
Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Monitor for the incorporation of the stable isotopes into the intermediates and the final product of the respective pathways (sialic acid or mycosamine).
-
-
Data Analysis: Quantify the level of isotope incorporation to determine the flux through the metabolic pathway. A higher percentage of labeled product indicates a more active pathway.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mycosamine - Wikipedia [en.wikipedia.org]
- 4. Analysis of the mycosamine biosynthesis and attachment genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 6. icepharma.com [icepharma.com]
- 7. N-Acetyl-D-mannosamine - N-Acetyl-D-mannosamine [laboratoriumdiscounter.nl]
- 8. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 10. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Biochemical Comparison of N-Acetylmycosamine and Other Key Amino Sugars
For researchers, scientists, and drug development professionals, a deep understanding of the subtle biochemical differences between amino sugars is paramount for advancements in glycobiology and therapeutic design. This guide provides a comprehensive comparison of N-Acetylmycosamine against other critical amino sugars—N-Acetylglucosamine (GlcNAc), N-Acetylgalactosamine (GalNAc), and N-Acetylmannosamine (ManNAc)—supported by experimental data and detailed methodologies.
This document will delve into the structural distinctions, biosynthetic pathways, and functional roles that set this compound apart. By presenting quantitative data in accessible tables, outlining key experimental protocols, and visualizing complex pathways, this guide serves as an essential resource for navigating the intricate world of amino sugars.
At a Glance: Key Biochemical Differences
A summary of the fundamental distinctions between this compound and other common amino sugars is presented below, offering a quick reference for their core biochemical properties.
| Feature | This compound | N-Acetylglucosamine (GlcNAc) | N-Acetylgalactosamine (GalNAc) | N-Acetylmannosamine (ManNAc) |
| Systematic Name | N-acetyl-3-amino-3,6-dideoxy-D-mannose | N-acetyl-2-amino-2-deoxy-D-glucose | N-acetyl-2-amino-2-deoxy-D-galactose | N-acetyl-2-amino-2-deoxy-D-mannose |
| Parent Hexose | D-Mannose (modified) | D-Glucose | D-Galactose | D-Mannose |
| Key Structural Features | Amino group at C3; Deoxy at C6 | Amino group at C2 | Amino group at C2; Epimer of GlcNAc at C4 | Amino group at C2; Epimer of GlcNAc at C2 |
| Primary Biosynthetic Precursor | GDP-mannose[1][2] | Fructose-6-phosphate[3] | UDP-GlcNAc | UDP-GlcNAc[4] |
| Key Biological Roles | Component of antifungal polyene macrolides (e.g., Amphotericin B, Nystatin)[2][5][6][7] | Precursor for glycoproteins, glycolipids, proteoglycans; component of chitin and peptidoglycan[3][8][9] | Initiating sugar in O-linked glycosylation; component of glycosaminoglycans (e.g., chondroitin sulfate)[9] | Precursor for sialic acid (N-acetylneuraminic acid) biosynthesis[10] |
| Typical Organismal Occurrence | Primarily found in bacteria (e.g., Streptomyces) that produce polyene antibiotics.[2] | Ubiquitous across bacteria, fungi, and animals.[3][8] | Predominantly in eukaryotes for glycosylation. | Widespread in organisms that synthesize sialic acids, particularly vertebrates. |
In-Depth Comparison of Amino Sugars
This compound: The Antifungal Keystone
This compound is the N-acetylated derivative of mycosamine, which is structurally defined as 3-amino-3,6-dideoxy-D-mannose.[5][11] Its most notable role is as a critical structural component of polyene macrolide antimycotics, such as amphotericin B and nystatin.[2][6][7] The presence of the mycosamine moiety is essential for the antifungal activity of these drugs, which function by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death.[6] Analogs of these antibiotics lacking the mycosamine sugar show significantly reduced or no antifungal effects.[5]
The biosynthesis of mycosamine is proposed to start from GDP-mannose.[1][2] This pathway involves a series of enzymatic reactions including dehydration, isomerization, and transamination to yield GDP-mycosamine.[1][2] This activated sugar is then transferred to the macrolide ring by a glycosyltransferase.[2]
N-Acetylglucosamine (GlcNAc): The Ubiquitous Building Block
N-Acetylglucosamine is one of the most abundant amino sugars in nature.[3] It is a fundamental component of various essential biopolymers. In bacteria, it forms the repeating disaccharide unit of peptidoglycan along with N-acetylmuramic acid, providing structural integrity to the cell wall.[8] In fungi, GlcNAc is the monomeric unit of chitin, a major component of the cell wall.[3][8] In animals, GlcNAc is a key building block of glycosaminoglycans like hyaluronic acid and keratan sulfate, and is a crucial component of N-linked and O-linked glycans on proteins.[9] The biosynthesis of its activated form, UDP-GlcNAc, occurs via the hexosamine biosynthetic pathway starting from fructose-6-phosphate.[3]
N-Acetylgalactosamine (GalNAc): The Initiator of O-Glycosylation
N-Acetylgalactosamine is a C4 epimer of GlcNAc and plays a central role in protein glycosylation. It is the initiating monosaccharide in mucin-type O-linked glycosylation, where it is attached to serine or threonine residues of proteins.[9] GalNAc is also a key component of important glycosaminoglycans such as chondroitin sulfate and dermatan sulfate.[9] The biosynthesis of UDP-GalNAc is primarily achieved through the epimerization of UDP-GlcNAc by the enzyme UDP-glucose-4-epimerase.
N-Acetylmannosamine (ManNAc): The Precursor to Sialic Acid
N-Acetylmannosamine is a C2 epimer of GlcNAc and serves as the committed precursor for the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[10] Sialic acids are typically found as terminal sugars on glycan chains of glycoproteins and glycolipids, and they play crucial roles in cell-cell recognition, signaling, and immunity.[10] The biosynthesis of ManNAc can occur through the epimerization of UDP-GlcNAc.[4]
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct biosynthetic pathways of these four amino sugars.
Caption: Biosynthetic pathways of key amino sugars.
Experimental Protocols for Differentiation
Distinguishing between these structurally similar amino sugars requires precise analytical techniques. Below are protocols for key experiments used in their identification and quantification.
Acid Hydrolysis of Glycoconjugates to Release Amino Sugars
Objective: To release constituent monosaccharides, including amino sugars, from glycoproteins or polysaccharides for subsequent analysis.
Protocol:
-
To a known amount of dried glycoconjugate (e.g., 1-5 mg) in a screw-cap tube, add 1 mL of 4 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 100°C for 4 hours.
-
After cooling to room temperature, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried hydrolysate in a known volume of deionized water for analysis.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Objective: To separate and quantify underivatized amino sugars.
Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold electrode.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used. For example, an isocratic elution with 18 mM NaOH followed by a linear gradient of sodium acetate.
-
Sample Preparation: The hydrolyzed and neutralized sample is filtered through a 0.22 µm filter.
-
Injection and Separation: Inject the sample onto the column. The separation is based on the different pKa values of the hydroxyl groups of the sugars, which are ionized at high pH.
-
Detection: The separated amino sugars are detected by pulsed amperometry, which allows for sensitive and direct detection without derivatization.
-
Quantification: Compare the peak areas of the sample to those of known standards for each amino sugar to determine their concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Amino Sugars
Objective: To identify and quantify amino sugars after derivatization to increase their volatility.
Protocol:
-
Derivatization:
-
To the dried, hydrolyzed sample, add a solution of hydroxylamine in pyridine and heat to form oximes.
-
Subsequently, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form trimethylsilyl (TMS) ethers.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Separation: Inject the derivatized sample into the GC. The separation is based on the boiling points and interactions of the derivatives with the stationary phase of the GC column.
-
MS Analysis: As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratios are measured.
-
Identification: The fragmentation patterns of the derivatized amino sugars are characteristic and can be compared to a library of known spectra for identification.
The following diagram illustrates a general workflow for the analysis of amino sugars from a biological sample.
Caption: General experimental workflow for amino sugar analysis.
Conclusion
This compound, while less common than GlcNAc, GalNAc, and ManNAc, plays a vital and specific role in the bioactivity of a clinically important class of antifungal drugs. Its unique structure, with an amino group at the C3 position and a deoxy group at C6, and its distinct biosynthetic pathway originating from GDP-mannose, clearly differentiate it from the other major amino sugars. A thorough understanding of these biochemical distinctions is crucial for the targeted development of novel therapeutics and for advancing our knowledge of the diverse roles of carbohydrates in biological systems. The experimental protocols outlined provide a robust framework for the accurate identification and quantification of these important biomolecules in complex biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Mycosamine Biosynthesis and Attachment Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 4. Identification of aromatic moieties and mycosamine in antifungal heptaenes with high-performance liquid chromatography, high-performance liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycosamine - Wikipedia [en.wikipedia.org]
- 6. Mycosamine orientation of amphotericin B controlling interaction with ergosterol: sterol-dependent activity of conformation-restricted derivatives with an amino-carbonyl bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycosamine [drugfuture.com]
The Enigmatic World of N-Acetylmycosamine: A Comparative Guide to its Potential Lectin Interactions
A comprehensive review of existing scientific literature reveals a notable absence of direct studies on the cross-reactivity of N-Acetylmycosamine with lectins. This guide, therefore, provides a comparative analysis based on the well-documented interactions of structurally related and extensively studied N-acetylated monosaccharides: N-Acetylglucosamine (GlcNAc) and N-Acetylgalactosamine (GalNAc). By understanding the specific binding preferences of various lectins for these common sugars, we can infer the potential binding landscape for the lesser-studied this compound and propose experimental frameworks for its investigation.
Structural Considerations: A Tale of Three Sugars
The binding of lectins to carbohydrates is a highly specific interaction, dictated by the three-dimensional structure of the sugar molecule, including the arrangement of its hydroxyl groups and other substituents. This compound, a 3-amino-3,6-dideoxy-L-galactose, possesses a unique structure that distinguishes it from the more common GlcNAc and GalNAc.
| Feature | N-Acetylglucosamine (GlcNAc) | N-Acetylgalactosamine (GalNAc) | This compound |
| Systematic Name | 2-acetamido-2-deoxy-D-glucose | 2-acetamido-2-deoxy-D-galactose | N-acetyl-3-amino-3,6-dideoxy-L-galactose |
| Stereochemistry | D-gluco configuration | D-galacto configuration | L-galacto configuration |
| C2-substituent | Acetamido group | Acetamido group | H |
| C3-substituent | Hydroxyl group | Hydroxyl group | Acetamido group |
| C4-epimer | Epimer of GalNAc | Epimer of GlcNAc | - |
| C6-substituent | Hydroxyl group | Hydroxyl group | Methyl group (dideoxy) |
The key structural differences in this compound—namely the L-configuration, the shift of the acetamido group from C2 to C3, and the absence of hydroxyl groups at C2 and C6—are significant. These variations strongly suggest that this compound would not be recognized by lectins that are specific for GlcNAc or GalNAc, as these interactions are critically dependent on the precise stereochemistry and the presence of specific hydroxyl and acetamido groups for hydrogen bonding and hydrophobic interactions within the lectin's binding pocket.
Comparative Lectin Binding of GlcNAc and GalNAc
To provide a framework for potential future studies on this compound, the following table summarizes the known binding specificities of several common lectins for GlcNAc and GalNAc. This data highlights the high degree of specificity in lectin-carbohydrate interactions.
| Lectin | Abbreviation | Source | Primary Specificity | Reported Dissociation Constant (Kd) for Primary Ligand |
| Wheat Germ Agglutinin | WGA | Triticum vulgaris | (GlcNAc)₂ > GlcNAc, Neu5Ac | ~50 µM for GlcNAc |
| Concanavalin A | Con A | Canavalia ensiformis | α-Man > α-Glc > α-GlcNAc | ~0.3 mM for methyl-α-GlcNAc |
| Dolichos biflorus Agglutinin | DBA | Dolichos biflorus | α-GalNAc | ~0.1 mM for GalNAc |
| Soybean Agglutinin | SBA | Glycine max | α/β-GalNAc > α/β-Gal | ~30 µM for GalNAc |
| Ricinus Communis Agglutinin I | RCA-I | Ricinus communis | β-Gal > α-Gal >> GalNAc | ~30 µM for β-lactose |
| Ulex Europaeus Agglutinin I | UEA-I | Ulex europaeus | α-L-Fuc | Not applicable |
Based on the stringent requirements of these lectins, it is highly probable that this compound would not exhibit significant cross-reactivity. The unique structural features of this compound would likely prevent it from fitting into the binding sites of these and other characterized lectins.
Experimental Protocols for Investigating Novel Carbohydrate-Lectin Interactions
To empirically determine the lectin binding profile of this compound, a systematic approach employing established biophysical and immunological techniques is necessary.
Enzyme-Linked Lectin Assay (ELLA)
This method is a variation of the ELISA technique and is used to screen for the binding of a panel of lectins to a novel carbohydrate.
-
Immobilization: this compound, chemically conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA), is coated onto the wells of a microtiter plate.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a blocking buffer (e.g., 3% BSA in PBS).
-
Lectin Incubation: A panel of labeled lectins (e.g., biotinylated or enzyme-conjugated) is added to the wells and incubated.
-
Washing: Unbound lectins are removed by washing the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: For biotinylated lectins, a streptavidin-enzyme conjugate is added, followed by a chromogenic or fluorogenic substrate. The signal intensity is proportional to the amount of bound lectin.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of binding kinetics and affinity.
-
Lectin Immobilization: A purified lectin is immobilized onto the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Binding Measurement: The binding of this compound to the immobilized lectin is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: A solution of a purified lectin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the lectin solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Visualizing Experimental and Biological Frameworks
To facilitate the understanding of the experimental workflow and potential biological implications of lectin-carbohydrate interactions, the following diagrams are provided.
A Functional Comparison of N-Acetylmannosamine (ManNAc) Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-mannosamine (ManNAc) and its derivatives are key players in cellular glycosylation, serving as precursors for sialic acid biosynthesis. Sialic acids are crucial terminal monosaccharides on glycoproteins and glycolipids, mediating a wide array of biological processes from cell-cell recognition to immune responses.[1][2] The therapeutic and research potential of ManNAc has been expanded through the development of various derivatives designed to enhance uptake, facilitate metabolic labeling, or modulate biological pathways. This guide provides an objective comparison of the performance of several key ManNAc derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Quantitative Comparison of ManNAc Derivatives
The following tables summarize the key functional differences between ManNAc and its commonly studied derivatives based on available experimental data.
Table 1: Metabolic Incorporation and Sialylation Efficiency
| Derivative | Modification | Relative Sialic Acid Incorporation Efficiency | Key Findings |
| N-Acetylmannosamine (ManNAc) | Unmodified | Baseline | Natural precursor; uptake can be a limiting factor. |
| Peracetylated ManNAc (Ac4ManNAc) | Acetyl groups on hydroxyls | Up to 900-fold higher than ManNAc in some cell lines. | Increased lipophilicity enhances passive diffusion across cell membranes. In a mouse model of GNE myopathy, oral Ac4ManNAc treatment resulted in higher sialic acid levels in various organs compared to ManNAc.[3] |
| N-Azidoacetylmannosamine (ManNAz) | Azidoacetyl group at C2 | Lower than ManNAc | The azido group enables bioorthogonal "click chemistry" for labeling and visualization of sialylated glycoconjugates.[4] However, the modification can reduce the efficiency of enzymatic conversion.[1] |
| Thiol-modified ManNAc | Thiol group | Varies by specific analog | Intercepts the sialic acid biosynthetic pathway to introduce thiol groups onto cell surface glycans, which can modulate cell adhesion and signaling.[4] |
| Fluorinated ManNAc | Fluorine atom(s) | Varies by specific analog | Can act as inhibitors of glycosidases or be incorporated into glycans to probe or modulate their function.[5] |
Table 2: Cytotoxicity and Cellular Effects
| Derivative | Cell Line(s) | Concentration | Effect on Cell Viability |
| Peracetylated ManNAc (Ac4ManNAc) | Jurkat | >75 µM | Decreased sialic acid production, likely due to cytotoxicity.[6] |
| N-Azidoacetylmannosamine (Ac4ManNAz) | HeLa | Up to 500 µM | Nontoxic.[1] |
| CHO | 250 µM | ~82% viability.[1] | |
| 500 µM | ~68% viability.[1] | ||
| A549 | 50 µM | Decreased growth rate by 10%, but did not affect viability.[7] | |
| Fluorinated ManNAc (Ac4ManN(F-Ac)) | CHO | 250 µM | ~99% viability.[1] |
| 500 µM | ~92% viability.[1] |
Table 3: Preclinical and Clinical Efficacy in GNE Myopathy
| Derivative | Study Type | Key Findings |
| N-Acetylmannosamine (ManNAc) | Phase 2 Clinical Trial | Increased plasma Neu5Ac (+2,159 nmol/L, p < 0.0001) and sarcolemmal sialylation (p = 0.0090) at day 90.[8] Showed a slower rate of decline in upper and lower extremity strength compared to natural history.[8] |
| Peracetylated ManNAc (Ac4ManNAc) | Mouse Model of GNE Myopathy | Efficiently increased tissue sialylation and rescued the muscle phenotype more effectively than natural compounds.[3] |
Experimental Protocols
Quantification of Sialic Acid by HPLC
This protocol is adapted from methods utilizing 1,2-diamino-4,5-methylenedioxybenzene (DMB) for derivatization followed by reverse-phase HPLC with fluorescence detection.
a. Sample Preparation (Acid Hydrolysis)
-
To release sialic acids from glycoproteins, incubate the sample in 2 M acetic acid at 80°C for 2 hours.
-
Centrifuge the sample to pellet any precipitate.
-
Carefully collect the supernatant containing the released sialic acids.
b. DMB Derivatization
-
Prepare the DMB labeling solution:
-
Dissolve 0.7 mg of DMB in a solution containing 436 µL of water, 38 µL of glacial acetic acid, and 26 µL of 2-mercaptoethanol.
-
Add 4 mg of sodium hydrosulfite to 440 µL of the above solution.
-
-
Add 20 µL of the DMB labeling solution to the sialic acid-containing supernatant.
-
Incubate the mixture in the dark at 50°C for 2.5 hours.
-
Stop the reaction by placing the samples on ice.
c. HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate).
-
Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
-
Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of sialic acid standards (e.g., Neu5Ac).
Analysis of Protein Sialylation by 2D-PAGE and Western Blot
This protocol provides a general workflow to assess changes in protein sialylation.
a. Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
-
First Dimension (Isoelectric Focusing - IEF):
-
Solubilize protein samples in a rehydration buffer containing urea, a non-ionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and ampholytes.
-
Apply the sample to an IEF strip with an appropriate pH range.
-
Perform IEF according to the manufacturer's instructions.
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the IEF strip in a buffer containing SDS and a reducing agent, followed by a second equilibration step with an alkylating agent (e.g., iodoacetamide).
-
Place the equilibrated strip onto a polyacrylamide gel.
-
Run the second dimension at a constant voltage until the dye front reaches the bottom of the gel.
-
b. Western Blot Analysis
-
Transfer the separated proteins from the 2D gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest or with a lectin that recognizes sialic acids (e.g., Sambucus nigra agglutinin - SNA for α-2,6-linked sialic acids or Maackia amurensis agglutinin - MAA for α-2,3-linked sialic acids).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the resulting spot shifts, as changes in sialylation can alter the isoelectric point and/or molecular weight of the protein.
Mandatory Visualization
Caption: Sialic Acid Biosynthesis Pathway and the entry point of exogenous ManNAc derivatives.
Caption: Experimental workflow for the quantification of sialic acids using HPLC.
Caption: Canonical Wnt signaling pathway and the influence of cell surface glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for N-Glycosylation Analysis of Gel-Separated Sialylated Glycoproteins by MALDI-TOF/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Dimensional Gel Based Approaches for the Assessment of N-Linked and O-GlcNAc Glycosylation in Human and Simian Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Acetylglucosamine in Pathogenesis: A Comparative Guide
A Clarification on N-Acetylmycosamine vs. N-Acetylglucosamine: Initial searches for this compound's role in pathogenesis revealed its primary significance as a structural component of certain antifungal drugs, such as Amphotericin B, where it is crucial for the drug's mechanism of action. However, there is limited evidence of free this compound acting as a direct signaling molecule in pathogenic processes. In contrast, the closely related amino sugar N-Acetylglucosamine (GlcNAc) is extensively documented as a key signaling molecule and nutrient source that directly influences the virulence and pathogenic behavior of a wide range of microorganisms. Given the likely user intent to explore the role of an N-acetylated amino sugar in pathogenesis, this guide focuses on the well-established role of N-Acetylglucosamine.
This guide provides a comparative analysis of the effects of N-Acetylglucosamine (GlcNAc) on various aspects of microbial pathogenesis, with a primary focus on the opportunistic fungal pathogen Candida albicans. Experimental data is presented to compare the influence of GlcNAc with other carbon sources, particularly glucose, on key virulence attributes such as morphological switching, gene expression, and biofilm formation. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Effects of N-Acetylglucosamine
The following tables summarize quantitative data from various studies, highlighting the impact of GlcNAc on microbial pathogenesis.
Table 1: Effect of N-Acetylglucosamine on Candida albicans Morphology and Adhesion
| Parameter | Condition | Result | Reference |
| Cell Morphology | Glucose Medium | Yeast-form cells | [1] |
| N-Acetylglucosamine Medium | Elongated, filamentous cells (hyphae) | [1] | |
| Cell Size | Glucose-induced cells | 1.23 µm x 0.67 µm | [1] |
| N-Acetylglucosamine-induced cells | 9.60 µm x 3.80 µm | [1] | |
| Adhesion to Vaginal Epithelial Cells | Wild-type C. albicans | Baseline adhesion | [2] |
| hxk1Δ mutant (unable to phosphorylate GlcNAc) | Significantly reduced adhesion compared to wild-type | [2] |
Table 2: Influence of N-Acetylglucosamine on Candida albicans Virulence in a Murine Model of Oral Candidiasis
| GlcNAc Concentration | Effect on Oral Symptoms | Effect on Fungal Burden | Reference |
| Control (No GlcNAc) | Baseline symptoms | Baseline fungal load | [3] |
| 22.6 mM | Increased symptom score | Not significantly different from control | [3] |
| 45.2 mM | Further increased symptom score | Significant increase compared to control | [3] |
Table 3: Regulation of Gene Expression by N-Acetylglucosamine in Candida albicans
| Gene(s) | Function | Regulation by GlcNAc | Fold Induction | Reference |
| HXK1, DAC1, NAG1 | GlcNAc catabolism | Rapidly induced | ~80-fold or more | [4] |
| HEX1 | Secreted N-acetylglucosaminidase | Induced | ~4-fold | [5] |
| Hypha-specific genes | Virulence, filamentous growth | Upregulated | - | [6] |
| Adhesin genes | Adherence to host cells | Stimulated | - | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: GlcNAc signaling in C. albicans.
Caption: Workflow for biofilm quantification.
Experimental Protocols
Protocol 1: Candida albicans Hyphal Induction Assay
This protocol is used to assess the ability of GlcNAc to induce the morphological transition from yeast to hyphae in C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Synthetic glucose medium (e.g., YNB with 2% glucose)
-
Induction medium: Synthetic medium with 50 mM N-Acetylglucosamine as the sole carbon source.
-
Control medium: Synthetic medium with 50 mM Glucose.
-
Microscope slides and coverslips
-
Microscope with 40x objective
-
Incubator at 37°C
Methodology:
-
Preparation of Yeast Culture: Inoculate a single colony of C. albicans into synthetic glucose medium and grow overnight at 30°C with shaking. This will produce a culture of budding yeast cells.
-
Harvesting and Washing: Harvest the yeast cells by centrifugation, and wash twice with sterile phosphate-buffered saline (PBS) to remove residual glucose medium.
-
Inoculation: Resuspend the washed cells in the pre-warmed (37°C) induction medium (GlcNAc) and control medium (glucose) to a final concentration of approximately 1x10^6 cells/mL.
-
Incubation: Incubate the cultures at 37°C for 3-4 hours.[5]
-
Microscopic Examination: After incubation, place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under the microscope.
-
Analysis: Examine the morphology of the cells. In the GlcNAc medium, look for the formation of elongated, parallel-walled hyphae and pseudohyphae.[5] In the glucose medium, cells should remain in the budding yeast form. The percentage of hyphal cells can be determined by counting at least 100 cells.
Protocol 2: Candida albicans Adhesion to Epithelial Cells
This protocol quantifies the adherence of C. albicans to a monolayer of epithelial cells, comparing a wild-type strain to a mutant deficient in GlcNAc metabolism.
Materials:
-
Candida albicans strains (e.g., wild-type DIC185 and hxk1Δ mutant)
-
Human vaginal epithelial cell line (e.g., PK E6/E7)
-
Appropriate cell culture medium (e.g., serum-free keratinocyte medium)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C with 5% CO2
-
Microscope for cell counting (or a method for cell lysis and CFU plating)
Methodology:
-
Epithelial Cell Culture: Seed the epithelial cells into the wells of a culture plate and grow until they form a confluent monolayer.
-
Preparation of C. albicans : Grow the wild-type and mutant C. albicans strains in a suitable broth overnight. Harvest the cells, wash them twice with PBS, and resuspend in the epithelial cell culture medium to a concentration of 3x10^5 cells/mL.[2]
-
Co-incubation: Remove the medium from the epithelial cell monolayers and add the prepared C. albicans suspensions to the wells.
-
Adhesion Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO2 to allow for fungal adhesion.[2]
-
Washing: After incubation, gently wash the monolayers three times with sterile PBS to remove non-adherent fungal cells.
-
Quantification:
-
Microscopic Method: Fix and stain the cells. Count the number of adherent C. albicans cells in several microscopic fields to determine the average number of adhered fungi per epithelial cell or per area.
-
CFU Method: Lyse the epithelial cells with a gentle detergent (e.g., Triton X-100) to release the adherent fungi. Serially dilute the lysate and plate on a suitable agar (e.g., Sabouraud Dextrose Agar). Incubate for 24-48 hours and count the resulting colonies to determine the number of adherent, viable fungal cells.
-
-
Analysis: Compare the number of adherent cells between the wild-type and the hxk1Δ mutant strains. A significant reduction in adherence for the mutant indicates a role for GlcNAc phosphorylation in the adhesion process.[2]
Protocol 3: Candida albicans Biofilm Formation Assay
This protocol measures the ability of C. albicans to form biofilms in the presence of GlcNAc compared to glucose.
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth
-
RPMI-1640 medium buffered with MOPS
-
N-Acetylglucosamine and Glucose
-
Sterile 12-well polystyrene microplates
-
PBS
-
For Quantification: Crystal Violet solution (0.1%), 30% acetic acid, XTT reduction assay reagents.
-
Plate reader
Methodology:
-
Prepare Inoculum: Grow C. albicans overnight in Sabouraud broth. Harvest cells by centrifugation, wash with PBS, and standardize to 1x10^6 cells/mL in RPMI-1640 medium containing either GlcNAc or glucose as the carbon source.
-
Adhesion Phase: Add 1 mL of the standardized cell suspension to each well of a 12-well microplate. Incubate for 90 minutes at 37°C to allow cells to adhere to the surface.
-
Remove Non-adherent Cells: After the adhesion phase, gently wash the wells twice with PBS to remove any planktonic (non-adherent) cells.
-
Biofilm Growth: Add 1 mL of fresh RPMI-1640 (with the respective sugar) to each well. Incubate the plates for 24 to 48 hours at 37°C to allow for biofilm formation.
-
Quantification of Biofilm:
-
Crystal Violet (CV) for Biomass:
-
Wash the biofilms with PBS.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain with 0.1% Crystal Violet for 20 minutes.
-
Wash away excess stain with water and allow to air dry.
-
Solubilize the bound stain with 30% acetic acid.
-
Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm. Higher absorbance indicates greater biofilm biomass.
-
-
XTT for Metabolic Activity:
-
Wash the biofilms with PBS.
-
Add XTT solution (with menadione) to each well.
-
Incubate in the dark for 2-3 hours at 37°C.
-
Measure the color change by reading the absorbance at 490 nm. Higher absorbance indicates greater metabolic activity within the biofilm.
-
-
-
Analysis: Compare the absorbance readings from the GlcNAc-grown biofilms to the glucose-grown biofilms to determine the effect of the carbon source on biofilm formation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Absence of N-Acetyl-D-glucosamine Causes Attenuation of Virulence of Candida albicans upon Interaction with Vaginal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi [mdpi.com]
- 5. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-Acetylmycosamine as a Biomarker: A Comparative Guide to Related N-Acetyl-Glycans
A Note on Terminology: The term "N-Acetylmycosamine" is not commonly found in scientific literature as a distinct biomarker. It is possible that this refers to a derivative of mycosamine, an amino sugar, or is a less common name for a more well-known N-acetylated glycan. This guide will focus on a comparison of three prominent N-acetylated monosaccharides that serve as significant biomarkers in research and clinical studies: N-Acetylneuraminic acid (Neu5Ac) , N-Glycolylneuraminic acid (Neu5Gc) , and N-Acetylglucosamine (GlcNAc) . These glycans play crucial roles in various biological processes and their altered expression is frequently associated with disease, particularly cancer.
A Comparative Analysis of N-Acetyl-Glycan Biomarkers
Altered glycosylation is a hallmark of cancer and other diseases. The terminal monosaccharides of glycan chains, particularly sialic acids and acetylated amino sugars, are often modified, leading to their potential as biomarkers. This guide provides a comparative overview of Neu5Ac, Neu5Gc, and GlcNAc, summarizing their performance as biomarkers and detailing the methodologies for their detection.
Overview of Key N-Acetyl-Glycan Biomarkers
-
N-Acetylneuraminic acid (Neu5Ac): The most common sialic acid in humans, Neu5Ac is a terminal monosaccharide on many glycoproteins and glycolipids.[1] Elevated levels of Neu5Ac are associated with various cancers, cardiovascular disease, and diabetes.[2] In cancer, increased sialylation can mask tumor antigens, promote metastasis, and contribute to immune evasion.[3][4]
-
N-Glycolylneuraminic acid (Neu5Gc): Humans cannot synthesize Neu5Gc due to a genetic mutation.[5] Its presence in human tissues is primarily due to dietary intake, particularly from red meat.[5] Elevated levels of Neu5Gc have been detected in various cancers and are considered a promising biomarker.[5][6] The incorporation of Neu5Gc into human cells can trigger an immune response, potentially contributing to inflammation-driven tumorigenesis.
-
N-Acetylglucosamine (GlcNAc): A fundamental component of glycoproteins, glycolipids, and proteoglycans, GlcNAc is involved in various cellular processes. Alterations in O-linked GlcNAcylation, the attachment of a single GlcNAc to serine or threonine residues of intracellular proteins, are implicated in cancer, diabetes, and neurodegenerative diseases.
Quantitative Comparison of N-Acetyl-Glycan Biomarkers
The following table summarizes key performance metrics for Neu5Ac, Neu5Gc, and GlcNAc as biomarkers, based on published studies.
| Biomarker | Disease Association | Sample Type | Typical Change in Disease | Sensitivity | Specificity | Relevant Findings |
| N-Acetylneuraminic acid (Neu5Ac) | Cancer (Head and Neck, Breast, Ovarian, etc.), Cardiovascular Disease, Diabetes | Serum, Plasma, Tissue | Increased | Variable | Variable | Serum levels correlate with tumor extent and can indicate recurrence[7]. Elevated levels are also a risk factor for cardiovascular diseases[8]. |
| N-Glycolylneuraminic acid (Neu5Gc) | Cancer (Breast, Ovarian, etc.) | Serum, Tissue | Increased | High | High | Can discriminate breast cancer patients from cancer-free individuals with high sensitivity and specificity[1]. Levels are elevated in all stages of breast cancer[1][9]. |
| N-Acetylglucosamine (GlcNAc) | Cancer, Inflammatory Diseases, Neurodegenerative Diseases | Serum, Tissue, Cells | Altered O-GlcNAcylation levels | Not widely established for circulating GlcNAc | Not widely established for circulating GlcNAc | Changes in O-GlcNAcylation of specific proteins are key. For instance, altered O-GlcNAcylation of transcription factors can drive cancer progression. |
Experimental Protocols
Accurate and reproducible quantification of these glycan biomarkers is crucial for their clinical application. The following are outlines of common experimental methodologies.
Quantification of Sialic Acids (Neu5Ac and Neu5Gc) by Mass Spectrometry
This method involves the release, derivatization, and quantification of sialic acids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation and Sialic Acid Release:
-
Hydrolysis: Serum or plasma samples are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release sialic acids from glycoconjugates.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-Neu5Ac) is added to each sample for accurate quantification.
-
Purification: The released sialic acids are purified using solid-phase extraction (SPE) with a graphitized carbon or anion exchange resin to remove interfering substances.
b. Derivatization:
-
To improve chromatographic separation and mass spectrometric detection, the purified sialic acids are derivatized. A common method is DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling, which reacts with the α-keto acid group of sialic acids to form a fluorescent and highly ionizable derivative.
-
The reaction is typically carried out at 50-60°C for 2-3 hours in the presence of a reducing agent.
c. LC-MS/MS Analysis:
-
Chromatography: The derivatized sialic acids are separated using reversed-phase liquid chromatography (RPLC) on a C18 column. A gradient elution with solvents such as acetonitrile and water containing a small amount of formic acid is used.
-
Mass Spectrometry: The eluting compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the DMB derivatives of Neu5Ac, Neu5Gc, and the internal standard are monitored for quantification.
Analysis of N-Glycans by High-Performance Liquid Chromatography (HPLC)
This workflow is used to analyze the overall N-glycan profile of glycoproteins, which can reveal changes in sialylation and fucosylation.
a. N-Glycan Release:
-
N-glycans are enzymatically released from glycoproteins in serum or tissue homogenates using PNGase F (Peptide-N-Glycosidase F).
-
The released glycans are then purified using SPE.
b. Fluorescent Labeling:
-
The reducing terminus of the released N-glycans is labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB) or procainamide, via reductive amination.
c. HILIC-HPLC Analysis:
-
The labeled N-glycans are separated by hydrophilic interaction liquid chromatography (HILIC).
-
The separated glycans are detected by a fluorescence detector. The retention times are compared to a dextran ladder to determine glucose unit (GU) values, which aids in peak identification.
-
Hypersialylation is observed as an increase in the relative abundance of sialylated glycan peaks.
Visualizations
Signaling Pathway: Sialic Acid and Immune Evasion in Cancer
// Nodes CancerCell [label="Cancer Cell", fillcolor="#EA4335"]; Sialyltransferase [label="Upregulated\nSialyltransferases", fillcolor="#FBBC05", fontcolor="#202124"]; CMP_Neu5Ac [label="CMP-Neu5Ac", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hypersialylation [label="Cell Surface\nHypersialylation\n(Increased Neu5Ac/Neu5Gc)", fillcolor="#4285F4"]; Siglec [label="Siglec Receptor", shape=cds, fillcolor="#34A853"]; ImmuneCell [label="Immune Cell\n(e.g., NK Cell, T Cell)", fillcolor="#34A853"]; Inhibition [label="Inhibitory Signal", shape=plaintext, fontcolor="#EA4335"]; ImmuneEvasion [label="Immune Evasion\n&\nTumor Survival", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];
// Edges Sialyltransferase -> CancerCell [label="Upregulation in"]; CMP_Neu5Ac -> Sialyltransferase [label="Substrate"]; Sialyltransferase -> Hypersialylation [label="Leads to"]; Hypersialylation -> Siglec [label="Binds to", dir=both]; Siglec -> ImmuneCell [label="Expressed on"]; Siglec -> Inhibition [arrowhead=tee]; Inhibition -> ImmuneCell; ImmuneCell -> ImmuneEvasion [label="Inhibition leads to", style=dashed]; CancerCell -> Hypersialylation [style=invis]; } .dot Caption: Role of hypersialylation in cancer immune evasion.
Experimental Workflow: Mass Spectrometry-Based Glycan Biomarker Quantification
// Nodes Sample [label="Biological Sample\n(Serum, Plasma, Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Acid Hydrolysis\n(Release of Sialic Acids)", fillcolor="#4285F4"]; Purification [label="Solid-Phase Extraction\n(Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Fluorescent Derivatization\n(e.g., DMB Labeling)", fillcolor="#34A853"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#EA4335"]; Data [label="Data Analysis &\nQuantification", fillcolor="#5F6368"];
// Edges Sample -> Hydrolysis; Hydrolysis -> Purification; Purification -> Derivatization; Derivatization -> LCMS; LCMS -> Data; } .dot Caption: Workflow for sialic acid biomarker analysis.
References
- 1. Synthesis of defined mono-de-N-acetylated β-(1→6)-N-acetyl-d-glucosamine oligosaccharides to characterize PgaB hydrolase activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Comparison of N-acetyl-glucosamine to other monosaccharides reveals structural differences for the inhibition of α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of an N-acetylglucosamine biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vivo Effects of N-Acetylmannosamine (ManNAc) and Its Analogs
This guide provides a detailed comparison of the in vivo effects of N-acetylmannosamine (ManNAc), a precursor to sialic acid, and its key analogs. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective impacts on cellular sialylation, therapeutic efficacy in disease models, and immunological responses. The information presented is supported by experimental data from in vivo studies.
Comparative Analysis of In Vivo Efficacy
The in vivo administration of N-acetylmannosamine (ManNAc) and its analogs aims to increase the biosynthesis of sialic acid, which is crucial for a wide range of cellular functions.[1][2] Deficiencies in sialic acid production can lead to various pathologies, including certain myopathies.[3][4] Below is a quantitative comparison of the effects of ManNAc and one of its most studied analogs, peracetylated N-acetylmannosamine (Ac4ManNAc), primarily in the context of a mouse model for Distal Myopathy with Rimmed Vacuoles/Hereditary Inclusion Body Myopathy (DMRV/hIBM), a sialic acid-deficient myopathy.[3][5]
| Parameter | N-Acetylmannosamine (ManNAc) | Peracetylated N-Acetylmannosamine (Ac4ManNAc) | Key Findings |
| Effect on Sialylation | Increases sialic acid levels in various tissues.[5] | More robust and dose-dependent increase in cellular and tissue sialylation compared to ManNAc.[3][5] A lower dose of Ac4ManNAc can achieve higher sialylation than a much higher dose of ManNAc.[5] | Ac4ManNAc is more efficient at increasing sialylation in vivo.[3][5] |
| Route of Administration | Oral | Oral and Subcutaneous[5] | Oral administration of Ac4ManNAc resulted in higher levels of sialylation in organs compared to subcutaneous infusion.[5][6] |
| Therapeutic Efficacy (DMRV/hIBM mouse model) | Prevents myopathic phenotype.[5] | More dramatic and measurable improvement in muscle phenotype compared to ManNAc.[3][5] Prevents muscle atrophy, weakness, and degeneration.[5] | Ac4ManNAc shows a more potent therapeutic effect in rescuing the muscle phenotype in this disease model.[3][5] |
| Dosage (DMRV/hIBM mouse model) | Effective in preventing myopathy, but a dose-effect correlation was not observed in one study.[5] | Low dose (40 mg/kg/day) and high dose (400 mg/kg/day) both showed significant therapeutic effects.[5] | Ac4ManNAc demonstrates a clear dose-response relationship in some parameters.[6] |
| Biomarker Improvement (DMRV/hIBM mouse model) | Not explicitly detailed in the provided search results. | Prevents intracellular inclusions and rimmed vacuole formation in myofibers.[5] | Ac4ManNAc treatment leads to clear improvements in pathological hallmarks of the disease.[5] |
| Toxicity | Generally well-tolerated.[7] | High doses can induce cell death in vitro.[5] In vivo studies with doses up to 400 mg/kg/day did not report overt toxicity in the mouse model.[5] | While potent, high concentrations of Ac4ManNAc may have cytotoxic effects that need to be considered.[5] |
Another important analog to consider is N-glycolylneuraminic acid (Neu5Gc), which is a non-human sialic acid. Unlike ManNAc and Ac4ManNAc which are used to boost endogenous sialic acid production, Neu5Gc is immunogenic in humans.[8][9]
| Parameter | N-Glycolylneuraminic Acid (Neu5Gc) | Key Findings |
| Immunogenicity in Humans | Humans cannot synthesize Neu5Gc and produce antibodies against it.[8][9] | Exposure to Neu5Gc through diet (red meat and dairy) or biotherapeutics can trigger an immune response.[8] |
| In Vivo Effects in Mice | In a human-like Neu5Gc-deficient mouse model, anti-Neu5Gc antibodies led to the rapid clearance of Neu5Gc-containing biotherapeutics.[8] | The presence of anti-Neu5Gc antibodies can impact the efficacy and safety of biotherapeutics containing Neu5Gc.[8] |
| Role in Inflammation and Disease | The interaction between incorporated Neu5Gc and circulating anti-Neu5Gc antibodies may contribute to chronic inflammation-mediated diseases like cancer.[8][10] | This highlights a potential risk associated with the presence of Neu5Gc in therapeutic products. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ManNAc and its analogs.
In Vivo Administration in a Mouse Model of Sialic Acid-Deficient Myopathy
-
Animal Model: DMRV/hIBM mice, which have a GNE mutation leading to hyposialylation.[3][5]
-
Drug Preparation and Administration:
-
Treatment Duration: Long-term studies were conducted to assess the prevention of myopathic phenotypes.[5]
-
Outcome Measures:
-
Sialic Acid Quantification: Total sialic acid levels in various tissues (skeletal muscle, liver, heart, kidney, lung, spleen, brain) and plasma were measured.[5][6]
-
Muscle Phenotype Assessment: This included analysis of muscle atrophy, weakness, and degeneration.[5] Motor performance and endurance were also tested.[6]
-
Histological Analysis: Muscle cryosections were stained to detect intracellular inclusions and rimmed vacuoles.[5]
-
Biochemical Analysis: Plasma creatine kinase levels were measured as a marker of muscle damage.[6]
-
Cell Culture-Based Sialylation Assays
-
Cell Lines: Myocytes from DMRV/hIBM mice were used to screen for the most effective compound to increase cellular sialylation.[5]
-
Treatment: Cells were treated with increasing concentrations of various monosaccharides, including ManNAc, Ac4ManNAc, and N-acetylneuraminic acid (NeuAc).[5]
-
Sialic Acid Quantification: Total sialic acid levels in the treated myotubes were quantified to determine the efficacy of each compound.[5]
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Sialic acid biosynthesis pathway and the entry of ManNAc and Ac4ManNAc.
Caption: A typical experimental workflow for in vivo assessment of ManNAc analogs.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of N-Acetylmycosamine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling N-Acetylmycosamine must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough hazard assessment. This compound is a powder solid that can cause serious eye irritation.[1] Ingestion and inhalation should be avoided, as well as the formation of dust.[2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact.[2] |
| Respiratory Protection | Under normal use conditions, no respiratory protection is needed. However, if dust formation is likely, a particle filter respirator is recommended.[2] |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of any airborne particles.[2]
-
Contain the Spill: Prevent the powder from spreading.
-
Clean Up: Carefully sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[2][3] Avoid actions that could generate dust.[2]
-
Decontaminate the Area: After removing the solid waste, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements.
Disposal Procedure for Unused this compound
Unused this compound should be disposed of as chemical waste. Do not release it into the environment.[2]
Step-by-Step Disposal Guide:
-
Containerization: Place the waste this compound into a clearly labeled, suitable, and closed container to await disposal.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" or as required by your institution's waste management guidelines. The label should clearly identify the contents as "this compound."
-
Engage a Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the material.[3]
-
Follow Local Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.
While a related compound, N-Acetyl-D-Glucosamine, is listed in one university's guide for sanitary sewer disposal, this should not be assumed for this compound without explicit approval from your institution's safety office.[4] The conservative and recommended approach is to handle it as chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Guide to Personal Protective Equipment for Handling N-Acetyl-D-Glucosamine
Disclaimer: The following safety guidelines are based on the handling of N-acetyl-D-glucosamine, as "N-Acetylmycosamine" is not a standard chemical identifier. N-acetyl-D-glucosamine is a closely related and representative compound. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and your institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of N-acetyl-D-glucosamine in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is dictated by the nature of the task being performed. The following table summarizes the recommended PPE for handling N-acetyl-D-glucosamine.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring powder | Safety glasses with side shields or chemical splash goggles.[1][2] | Disposable nitrile gloves.[3][4] | Laboratory coat.[3][5] | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not possible, an N95-rated respirator should be worn. |
| Preparing solutions | Chemical splash goggles. A face shield should be worn over safety glasses if there is a significant splash hazard.[3][4][6] | Disposable nitrile gloves. Consider double-gloving for added protection.[3] | Laboratory coat.[5] | Generally not required if performed in a well-ventilated area or a chemical fume hood. |
| General laboratory operations with solutions | Safety glasses with side shields.[3] | Disposable nitrile gloves.[3] | Laboratory coat.[5] | Not required under normal conditions. |
| Cleaning spills | Chemical splash goggles and a face shield.[4][6] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or heavy nitrile). | Chemical-resistant apron over a laboratory coat. | An N95-rated respirator should be worn, especially for large spills of powder. |
Experimental Protocol: Safe Handling of N-acetyl-D-glucosamine Powder
This protocol provides a step-by-step guide for safely weighing, dissolving, and handling N-acetyl-D-glucosamine powder.
1. Preparation:
- Designate a specific work area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure.
- Ensure that a calibrated safety shower and eyewash station are readily accessible.
- Assemble all necessary materials: N-acetyl-D-glucosamine, spatula, weigh paper or boat, appropriate solvent, and glassware.
- Don the appropriate PPE as outlined in the table above for "Weighing and transferring powder."
2. Weighing:
- Tare the balance with the weigh paper or boat.
- Carefully open the N-acetyl-D-glucosamine container.
- Using a clean spatula, transfer the desired amount of powder to the weigh paper.
- Work slowly to minimize the creation of airborne dust.
- Securely close the stock container immediately after weighing.
3. Dissolution:
- Place the weigh paper with the powder into the desired flask or beaker.
- Slowly add the solvent down the side of the glassware to avoid splashing.
- If necessary, use a magnetic stir bar or gently swirl the container to aid dissolution.
4. Disposal:
- Dispose of used weigh paper, gloves, and any other contaminated disposable materials in a designated hazardous waste container.
- Clean the spatula and any non-disposable equipment thoroughly.
- Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
- Wash hands thoroughly with soap and water after the procedure is complete.
Visual Workflow and Decision-Making Diagrams
The following diagrams provide a visual representation of the safe handling workflow and the decision-making process for selecting appropriate PPE.
Caption: A step-by-step workflow for the safe handling of N-acetyl-D-glucosamine.
Caption: A decision tree for selecting the appropriate PPE based on the task.
References
- 1. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. collagensei.com [collagensei.com]
- 4. differencebetween.com [differencebetween.com]
- 5. ebio-chemical.com [ebio-chemical.com]
- 6. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
